molecular formula C22H28Cl2N8O2 B601416 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde CAS No. 62247-48-7

4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde

Cat. No.: B601416
CAS No.: 62247-48-7
M. Wt: 507.4 g/mol
InChI Key: BAYQPBKSOMKZEG-UHFFFAOYSA-N
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Description

An impurity standard for Chlorhexidine.

Properties

CAS No.

62247-48-7

Molecular Formula

C22H28Cl2N8O2

Molecular Weight

507.4 g/mol

IUPAC Name

1-[N'-[6-[[amino-[(4-chlorophenyl)carbamoylamino]methylidene]amino]hexyl]carbamimidoyl]-3-(4-chlorophenyl)urea

InChI

InChI=1S/C22H28Cl2N8O2/c23-15-5-9-17(10-6-15)29-21(33)31-19(25)27-13-3-1-2-4-14-28-20(26)32-22(34)30-18-11-7-16(24)8-12-18/h5-12H,1-4,13-14H2,(H4,25,27,29,31,33)(H4,26,28,30,32,34)

InChI Key

BAYQPBKSOMKZEG-UHFFFAOYSA-N

SMILES

C1CN(CCC1CO)C2=CC=C(C=C2)C=O

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC(=NCCCCCCN=C(N)NC(=O)NC2=CC=C(C=C2)Cl)N)Cl

Appearance

Off-White to Pale Beige Solid

melting_point

116-118°C

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

N1,N14-Bis(4-chlorophenyl)-3,12-diimino-2,4,11,13-tetraazatetradecanediamide; 

Origin of Product

United States

Foundational & Exploratory

4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde CAS number

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde

Abstract

4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde (CAS No. 683772-13-6) is a bifunctional organic compound of increasing interest to the fields of medicinal chemistry and drug discovery. Featuring a reactive benzaldehyde group and a piperidine scaffold appended with a primary alcohol, this molecule serves as a versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a proposed, field-proven synthesis protocol, and an exploration of its potential applications as a key intermediate in the development of novel therapeutics. Due to the limited publicly available data on this specific molecule, this whitepaper will leverage data from structurally analogous compounds, particularly 4-(Piperidin-1-yl)benzaldehyde, to provide scientifically grounded insights and protocols.

Introduction and Molecular Overview

4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde is a substituted aromatic aldehyde. Its structure is characterized by a central benzaldehyde ring where the para-position is substituted with a piperidin-1-yl group. Crucially, this piperidine ring itself is substituted at its 4-position with a hydroxymethyl (-CH2OH) group. This unique combination of three key functional groups—the aldehyde, the tertiary amine within the piperidine ring, and the primary alcohol—makes it a highly valuable synthon.

  • The Aldehyde Group: Serves as a versatile handle for reactions such as reductive amination, Wittig reactions, and the formation of Schiff bases, enabling elongation and diversification of the molecular structure.

  • The Piperidine Scaffold: A privileged structure in medicinal chemistry, the piperidine ring is a common motif in a vast array of pharmaceuticals due to its ability to improve physicochemical properties like solubility and to interact with biological targets.[1]

  • The Hydroxymethyl Group: Provides an additional site for modification, such as esterification, etherification, or oxidation to a carboxylic acid, allowing for the introduction of further diversity and tuning of pharmacokinetic properties.

The CAS number for this compound is 683772-13-6 . It is also known by the synonyms 1-(4-Formylphenyl)-4-(hydroxymethyl)piperidine and [1-(4-Formylphenyl)piperidin-4-yl]methanol.[2]

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// Define nodes for atoms with positions C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.2,0.7!"]; C3 [label="C", pos="2.4,0!"]; C4 [label="C", pos="2.4,-1.4!"]; C5 [label="C", pos="1.2,-2.1!"]; C6 [label="C", pos="0,-1.4!"]; N1 [label="N", pos="-1.3,-0.7!"]; C7 [label="C", pos="-2.5,0!"]; C8 [label="C", pos="-3.7,-0.7!"]; C9 [label="C", pos="-3.7,-2.1!"]; C10 [label="C", pos="-2.5,-2.8!"]; C11 [label="C", pos="-1.3,-2.1!"]; C12 [label="C", pos="-5.0,-2.8!"]; O1 [label="O", pos="-6.2,-2.1!"]; H1 [label="H", pos="-6.2,-1.4!"]; C13 [label="C", pos="3.6,0.7!"]; H2 [label="H", pos="4.2,0.3!"]; O2 [label="O", pos="3.6,1.8!"];

// Benzene Ring C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C1 [label=""]; // Aldehyde Group C3 -- C13 [label=""]; C13 -- O2 [label=""]; C13 -- H2 [label=""]; // Piperidine Ring C1 -- N1 [label=""]; N1 -- C7 [label=""]; C7 -- C8 [label=""]; C8 -- C9 [label=""]; C9 -- C10 [label=""]; C10 -- C11 [label=""]; C11 -- N1 [label=""]; // Hydroxymethyl Group C9 -- C12 [label=""]; C12 -- O1 [label=""]; O1 -- H1 [label=""];

// Add labels for functional groups label_aldehyde [label="Benzaldehyde Moiety", pos="2.0,1.5!", fontcolor="#34A853"]; label_piperidine [label="Piperidine Scaffold", pos="-2.5,-3.8!", fontcolor="#EA4335"]; label_hydroxymethyl [label="Hydroxymethyl Group", pos="-6.0,-3.5!", fontcolor="#4285F4"]; }

Figure 1: Chemical Structure of 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde

Physicochemical Properties

A summary of the key physicochemical properties is essential for experimental design, including reaction setup, purification, and formulation.

PropertyValueSource
CAS Number 683772-13-6Apollo Scientific[2]
Molecular Formula C₁₃H₁₇NO₂Calculated
Molecular Weight 219.28 g/mol Calculated
Appearance Solid (form may vary)General
Melting Point Data not available-
Boiling Point Data not available-
SMILES O=Cc1ccc(cc1)N1CCC(CO)CC1-
InChI Key Data not available-

For comparative purposes, the well-documented analogue 4-(Piperidin-1-yl)benzaldehyde (CAS 10338-57-5) , which lacks the hydroxymethyl group, typically presents as a yellow solid with a melting point of 61-64 °C and a boiling point of approximately 344.3 °C at 760 mmHg.[3][4]

Synthesis Protocol: A Mechanistic Approach

While specific literature detailing the synthesis of 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde is not widely published, a robust and high-yield synthesis can be reliably designed based on established methodologies for analogous structures. The most logical and field-proven approach is a nucleophilic aromatic substitution (SₙAr) reaction.

This strategy leverages the reaction between an activated aryl halide, 4-fluorobenzaldehyde, and the nucleophilic secondary amine of 4-(hydroxymethyl)piperidine. The fluorine atom is an excellent leaving group, and the electron-withdrawing effect of the para-aldehyde group activates the aromatic ring toward nucleophilic attack.

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// Reactants Reactant1 [label="4-(Hydroxymethyl)piperidine\n(Nucleophile)"]; Reactant2 [label="4-Fluorobenzaldehyde\n(Electrophile)"];

// Reaction Conditions Conditions [label="K₂CO₃ (Base)\nDMF (Solvent)\nHeat (e.g., 80-100°C)", shape=ellipse, fillcolor="#FFFFFF"];

// Process Steps ReactionVessel [label="Combine reactants and conditions\nin a sealed reaction vessel."]; Reflux [label="Heat mixture under reflux\nfor 12-24 hours.\nMonitor via TLC."]; Workup [label="Cool, quench with water,\nand extract with an\norganic solvent (e.g., Ethyl Acetate)."]; Purification [label="Dry organic layer, concentrate,\nand purify via column\nchromatography."];

// Product Product [label="4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde\n(Final Product)", fillcolor="#E8F0FE", fontcolor="#4285F4"];

// Workflow {Reactant1, Reactant2} -> ReactionVessel; Conditions -> ReactionVessel; ReactionVessel -> Reflux; Reflux -> Workup; Workup -> Purification; Purification -> Product; }

Figure 2: Proposed Synthesis Workflow
Detailed Step-by-Step Methodology

Materials:

  • 4-(Hydroxymethyl)piperidine (1.0 eq)

  • 4-Fluorobenzaldehyde (1.0-1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0-3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-(hydroxymethyl)piperidine (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., Nitrogen or Argon) to create a solution with a concentration of approximately 0.2-0.5 M with respect to the limiting reagent.

    • Expert Insight: DMF is an ideal solvent for this SₙAr reaction. Its high boiling point allows for elevated reaction temperatures, and its polar aprotic nature effectively solvates the potassium cation, increasing the nucleophilicity of the piperidine nitrogen and the efficacy of the carbonate base.

  • Reagent Addition: Add 4-fluorobenzaldehyde (1.05 eq) to the stirring suspension.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and allow it to stir vigorously for 12-24 hours.

    • Trustworthiness Check: The reaction progress should be monitored periodically by Thin Layer Chromatography (TLC) until the starting material (4-fluorobenzaldehyde) is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

    • Expert Insight: The product is significantly more soluble in ethyl acetate than in water. The water quench serves to dissolve the inorganic salts (K₂CO₃, KF) and the DMF, facilitating the transfer of the organic product into the ethyl acetate layer.

  • Washing: Combine the organic layers and wash sequentially with deionized water (2x) and then with brine (1x). The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude residue should be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde.

Applications in Research and Drug Development

The true value of 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde lies in its role as a versatile intermediate. Its structural analogue, 4-(piperidin-1-yl)benzaldehyde, is a documented reactant for the synthesis of various biologically active molecules, including:

  • Anti-inflammatory agents[3][5]

  • Piperidine-incorporated antibacterial agents[3][5]

  • NR2B selective NMDA receptor antagonists, relevant for neurological disorders[3][5]

  • Growth inhibitors for cancer cell lines[3][5]

The presence of the additional hydroxymethyl group on the target compound significantly expands its synthetic utility. This functional group acts as a key point for further derivatization, enabling the construction of compound libraries for high-throughput screening.

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// Core Scaffold Core [label=" 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde | Aldehyde Group | Piperidine Core | Hydroxymethyl Group", fillcolor="#E8F0FE", fontcolor="#4285F4"];

// Derivatization Pathways node [fillcolor="#FFFFFF"]; ReductiveAmination [label="Reductive Amination"]; Wittig [label="Wittig Olefination"]; Esterification [label="Esterification / Etherification"]; Oxidation [label="Oxidation"];

// Resulting Scaffolds / Target Classes node [shape=ellipse, style=filled, fillcolor="#E6F4EA", fontcolor="#34A853"]; KinaseInhibitors [label="Kinase Inhibitors"]; GPCR_Ligands [label="GPCR Ligands"]; IonChannelMod [label="Ion Channel Modulators"]; CNS_Agents [label="CNS Agents"]; Antibacterials [label="Antibacterial Agents"];

// Connections Core:f1 -> ReductiveAmination; Core:f1 -> Wittig; Core:f3 -> Esterification; Core:f3 -> Oxidation;

ReductiveAmination -> {GPCR_Ligands, CNS_Agents}; Wittig -> {KinaseInhibitors, Antibacterials}; Esterification -> {GPCR_Ligands, IonChannelMod}; Oxidation -> KinaseInhibitors; }

Figure 3: Potential Derivatization Pathways in Drug Discovery

Potential Synthetic Pathways for Drug Candidates:

  • Via the Aldehyde: The aldehyde can undergo reductive amination with various primary or secondary amines to introduce new substituents, a common strategy for building ligands that target G-protein coupled receptors (GPCRs) or ion channels.

  • Via the Hydroxymethyl Group: The alcohol can be acylated to form esters or alkylated to form ethers, providing a means to modify lipophilicity and introduce groups that can form additional interactions (e.g., hydrogen bonds) with a biological target. Furthermore, it can be oxidized to a carboxylic acid, a common isostere for phosphate groups in kinase inhibitors.

This dual functionality makes the compound an ideal scaffold for generating diverse chemical libraries aimed at discovering new hits in drug development campaigns, particularly in oncology and neuroscience.[6]

Safety, Handling, and Storage

As a research chemical, 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde must be handled with appropriate care in a controlled laboratory environment.

Hazard Identification: Based on supplier safety data, this compound is classified as:

  • Harmful if swallowed, in contact with skin, or if inhaled.[2]

  • Causes skin irritation and serious eye irritation.[2]

  • May cause respiratory irritation.[2]

Recommended Handling Procedures:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7]

  • Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[7][8]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[9][10]

  • Spill Response: In case of a spill, avoid generating dust. Sweep up the solid material, place it in a sealed container for disposal, and clean the area thoroughly.[9]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.[10]

Conclusion

4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde is a high-value chemical intermediate with significant potential for researchers in drug discovery and synthetic organic chemistry. While detailed characterization data remains sparse in public literature, its molecular architecture allows for the rational design of robust synthesis protocols based on well-established chemical principles. Its three distinct functional groups provide a triad of reactive sites for building molecular complexity, positioning it as a powerful scaffold for the development of next-generation therapeutics. This guide provides the foundational knowledge required for its synthesis, safe handling, and strategic application in advanced research programs.

References

  • Synerzine. SAFETY DATA SHEET Benzaldehyde, 4-hydroxy-. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Properties and Synthesis of 4-(Piperidin-1-yl)benzaldehyde. [Link]

  • Cheméo. Chemical Properties of Benzaldehyde (CAS 100-52-7). [Link]

  • Arayne, M. S., et al. (2014). Synthesis and Characterization of α,α-Dimethyl-4-[1-Hydroxy-4-[4-(Hydroxyldiphenyl- Methyl)-1-Piperidinyl]Butyl] Benzeneacetic Acid Metal Complexes of Biological Interest. Modern Chemistry & Applications. [Link]

  • White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

  • DTIC. Piperidine Synthesis. [Link]

  • Google Patents. US20040171837A1 - Method for preparing 4-amino-4-phenylpiperidines.
  • Molecules. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • NIST. 1-Piperidinecarboxaldehyde. [Link]

  • Google Patents. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.

Sources

In-Depth Technical Guide: Physicochemical Profiling and Molecular Weight Validation of 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and medicinal chemistry, bifunctional building blocks are essential for synthesizing complex active pharmaceutical ingredients (APIs). 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde is a highly versatile scaffold featuring both an electrophilic aldehyde and a nucleophilic hydroxymethyl group. This whitepaper provides a comprehensive technical breakdown of its physicochemical properties, focusing heavily on the analytical determination of its molecular weight (219.28 g/mol )[1], exact mass profiling, and its synthetic utility.

By employing a self-validating analytical framework, researchers can ensure high-fidelity characterization of this compound before integrating it into downstream high-throughput screening (HTS) or fragment-based drug design (FBDD) workflows.

Structural and Physicochemical Foundations

The compound consists of a central piperidine ring substituted at the 4-position with a hydroxymethyl group, and at the 1-position (the nitrogen atom) with a benzaldehyde moiety. The presence of the tertiary amine embedded within the piperidine ring significantly influences its ionization behavior during mass spectrometry.

Quantitative Data Summary

The following tables summarize the critical physicochemical parameters and isotopic distribution necessary for accurate analytical identification[2][3].

Table 1: Physicochemical Properties

PropertyValue
IUPAC Name 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde
CAS Number 683772-13-6
Molecular Formula C₁₃H₁₇NO₂
Average Molecular Weight 219.28 g/mol
Monoisotopic Exact Mass 219.1259 Da
Target [M+H]⁺ Ion (m/z) 220.1337

Table 2: Theoretical Isotopic Distribution (Approximate)

Isotopem/zRelative Abundance (%)Causality / Source
M 220.1337100.0Base monoisotopic peak (¹²C, ¹H, ¹⁴N, ¹⁶O)
M+1 221.1370~15.0Primarily driven by ¹³C natural abundance (1.1% × 13)
M+2 222.1400~1.4Driven by ¹⁸O and dual ¹³C incorporation

Analytical Determination of Molecular Weight

To unequivocally confirm the molecular weight of 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde, High-Resolution Mass Spectrometry (HRMS) coupled with Liquid Chromatography (LC) is the gold standard.

Causality Behind Experimental Choices
  • Ionization Source (ESI+): Electrospray Ionization in positive mode is deliberately chosen. The tertiary nitrogen in the piperidine ring is highly basic. In the presence of a low-pH mobile phase, it readily accepts a proton to form a stable [M+H]⁺ cation, yielding a robust signal at m/z 220.1337.

  • Mobile Phase Additive (0.1% Formic Acid): Formic acid serves a dual purpose. It acts as an ion-pairing agent to improve peak shape on the LC column and provides the abundant proton source necessary to drive ESI+ ionization efficiency.

  • Stationary Phase (C18 Column): The molecule exhibits moderate lipophilicity due to the phenyl-piperidine core, balanced by the polar aldehyde and hydroxyl groups. A standard C18 reverse-phase column ensures optimal retention, allowing separation from highly polar synthetic impurities (e.g., unreacted piperidine derivatives) before they reach the mass analyzer.

LCMS_Workflow A Sample Prep (1 mg/mL in MeOH) B LC Separation (C18 Column) A->B C ESI+ Ionization (Protonation) B->C D TOF Mass Analysis (m/z 220.1337) C->D E Data Interpretation (Isotopic Profiling) D->E

LC-MS/MS Analytical Workflow for Molecular Weight Determination.

Synthetic Utility and Reactivity Profiling

The true value of this molecule lies in its orthogonal reactivity. The molecular weight of 219.28 g/mol places it perfectly within the "Rule of Three" for fragment-based drug discovery, allowing it to be elaborated at two distinct sites without rapidly inflating the final molecular weight beyond Lipinski's limits.

  • The Aldehyde Handle (Electrophile): Readily undergoes reductive amination with primary or secondary amines to form stable tertiary amine linkages. It can also participate in Knoevenagel condensations.

  • The Hydroxymethyl Handle (Nucleophile): Can be esterified, etherified, or oxidized to a carboxylic acid, providing a vector for further conjugation.

Reactivity Core 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde Aldehyde Aldehyde Handle (Electrophile) Core->Aldehyde Alcohol Hydroxymethyl Handle (Nucleophile) Core->Alcohol RedAm RedAm Aldehyde->RedAm Condense Knoevenagel Condensation (Active Methylenes) Aldehyde->Condense Esterify Esterification (Acyl Chlorides) Alcohol->Esterify

Bifunctional Reactivity Pathways of the Core Scaffold.

Experimental Protocols

Protocol 1: Self-Validating HRMS Workflow for MW Confirmation

To ensure trustworthiness and prevent false positives from carryover or instrument drift, the mass spectrometry protocol must be a self-validating system.

SelfValidatingSystem SST System Suitability Test (Reserpine Standard) Blank Blank Injection (Verify No Carryover) SST->Blank Sample Sample Injection (m/z 220.1337) Blank->Sample Validation Mass Accuracy < 5 ppm (Pass/Fail Criteria) Sample->Validation

Self-Validating Protocol Sequence for High-Resolution Mass Spectrometry.

Step-by-Step Methodology:

  • System Suitability Test (SST): Inject a known standard (e.g., Reserpine, m/z 609.2812) to verify mass accuracy is within < 5 ppm and detector sensitivity is optimal. Causality: Validates instrument calibration prior to sample analysis.

  • Blank Injection: Inject 100% LC-MS grade Methanol. Monitor the extracted ion chromatogram (EIC) for m/z 220.1337. Causality: Proves that any subsequent signal is derived from the sample, not column carryover.

  • Sample Preparation: Dissolve 1.0 mg of 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde in 1.0 mL of Methanol. Dilute 1:100 in Mobile Phase A (Water + 0.1% Formic Acid).

  • LC Separation: Run a 5-minute gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over a C18 column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm) at 0.4 mL/min.

  • Data Acquisition & Validation: Acquire data in ESI+ TOF mode. Extract the m/z 220.1337 peak. The protocol is validated if the mass error is < 5 ppm and the isotopic distribution matches the theoretical M, M+1, and M+2 ratios outlined in Table 2.

Protocol 2: Derivatization via Reductive Amination

This protocol utilizes the aldehyde handle to synthesize secondary amines, demonstrating the compound's synthetic viability.

Step-by-Step Methodology:

  • Imine Formation: In a dry round-bottom flask, dissolve 1.0 eq (219.28 mg, 1 mmol) of 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde and 1.1 eq of a primary amine in 5 mL of anhydrous Dichloroethane (DCE). Stir at room temperature for 2 hours. Causality: DCE is chosen over protic solvents to drive the equilibrium toward the imine intermediate by minimizing competitive hydrogen bonding.

  • Reduction: Add 1.5 eq of Sodium Triacetoxyborohydride (STAB). Stir for 12 hours at room temperature. Causality: STAB is a mild reducing agent that selectively reduces the imine without reducing the unreacted aldehyde or the hydroxymethyl group.

  • Quench and Isolate: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract with Dichloromethane (3 x 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Verification: Submit the crude product to the HRMS workflow (Protocol 1) to confirm the mass shift corresponding to the new molecular weight.

References

  • Title: 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde CAS#: 683772-13-6 Source: ChemWhat URL: [Link]

Sources

Strategic Utilization of 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde in Medicinal Chemistry: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the architectural design of small molecules heavily relies on privileged scaffolds that offer predictable pharmacokinetics, three-dimensionality, and versatile functionalization vectors. 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde is a highly valuable bifunctional building block. By combining an electrophilic aromatic aldehyde with a nucleophilic aliphatic alcohol across a rigid piperidine-phenyl axis, this scaffold enables orthogonal derivatization. This whitepaper details the synonymous identifiers of this compound, its physicochemical rationale, and field-proven synthetic methodologies for its integration into active pharmaceutical ingredients (APIs).

Nomenclature and Chemical Identity

Due to the complex nomenclature rules of IUPAC and various database indexing standards, this compound is known by several synonyms across chemical literature and vendor catalogs [1]. Recognizing these synonyms is critical for comprehensive literature reviews and patent landscaping.

Table 1: Primary Identifiers and Physicochemical Properties
ParameterValue / Descriptor
CAS Registry Number 683772-13-6
Primary IUPAC Name 4-[4-(hydroxymethyl)piperidin-1-yl]benzaldehyde
Synonym 1 1-(4-Formylphenyl)-4-(hydroxymethyl)piperidine
Synonym 2 [1-(4-Formylphenyl)piperidin-4-yl]methanol
Molecular Formula C₁₃H₁₇NO₂
Molecular Weight 219.28 g/mol
Melting Point 135 - 137 °C
LogP (Predicted) ~1.71
SMILES String C1=C(C=CC(=C1)N2CCC(CC2)CO)C=O

Data aggregated from standard chemical registries and supplier databases [1].

Structural Rationale & Pharmacological Causality

The "Escape from Flatland" Paradigm

Historically, drug discovery relied heavily on flat, sp²-hybridized aromatic rings. However, increasing the sp³ character of a molecule (often measured by the fraction of sp³ carbons, Fsp³) correlates strongly with clinical success due to improved solubility and reduced off-target toxicity. The piperidine ring in this scaffold introduces crucial sp³ character [2].

Causality in Scaffold Design

The utility of 1-(4-Formylphenyl)-4-(hydroxymethyl)piperidine lies in its specific geometry and bifunctionality:

  • Vector Projection: The 1,4-substitution on the piperidine ring, combined with the para-substituted phenyl ring, projects the aldehyde and hydroxymethyl groups away from each other. This creates a linear, extended pharmacophore ideal for spanning deep binding pockets in targets like G-Protein Coupled Receptors (GPCRs) or kinase hinge regions.

  • Orthogonal Reactivity: The aldehyde is highly electrophilic and primed for reductive aminations or Knoevenagel condensations. Conversely, the primary alcohol is nucleophilic, allowing for etherification or esterification. Because these functional groups operate via opposite electronic demands, medicinal chemists can selectively react one without requiring cumbersome protection/deprotection steps for the other.

G Start 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde (Bifunctional Scaffold) Aldehyde Aldehyde Reactivity (Electrophilic) Start->Aldehyde Hydroxyl Hydroxymethyl Reactivity (Nucleophilic) Start->Hydroxyl RedAm Reductive Amination (STAB, DCE/THF) Aldehyde->RedAm Knoev Knoevenagel Condensation (Active Methylene) Aldehyde->Knoev OAlk O-Alkylation (NaH, R-X) Hydroxyl->OAlk Ester Esterification (EDCI, R-COOH) Hydroxyl->Ester Final1 Extended Amine Pharmacophore RedAm->Final1 Knoev->Final1 Final2 Lipophilic/H-Bonding Modulation OAlk->Final2 Ester->Final2

Orthogonal functionalization workflow of the bifunctional piperidine-benzaldehyde scaffold.

Experimental Workflows: Chemoselective Reductive Amination

The most common application of this scaffold is the elaboration of the aldehyde via reductive amination. To maintain scientific integrity and ensure the free hydroxyl group remains uncompromised, Sodium Triacetoxyborohydride (STAB / NaBH(OAc)₃) is the reagent of choice [3].

Why STAB? (Mechanistic Causality)

Unlike Sodium Borohydride (NaBH₄), which will rapidly and indiscriminately reduce the aldehyde to an alcohol, STAB is a mild hydride donor. The electron-withdrawing acetate groups stabilize the boron-hydride bond. STAB reacts preferentially with the protonated iminium ion intermediate (formed by the amine and aldehyde) rather than the neutral carbonyl, ensuring high chemoselectivity and preventing over-reduction [3].

Standardized Protocol: Reductive Amination of the Aldehyde Moiety

This protocol represents a self-validating system; the visual cues and analytical checkpoints ensure reaction fidelity.

Reagents Required:

  • 1-(4-Formylphenyl)-4-(hydroxymethyl)piperidine (1.0 eq)

  • Primary or Secondary Amine (1.2 - 1.5 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 - 2.0 eq)

  • Glacial Acetic Acid (1.0 - 2.0 eq, crucial for weakly basic amines)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (Solvent)

Step-by-Step Methodology:

  • Imine Formation: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the aldehyde (1.0 eq) and the target amine (1.2 eq) in anhydrous DCE (approx. 0.2 M concentration).

  • Acid Catalysis: Add glacial acetic acid (1.0 eq). Expert Insight: The acid serves a dual purpose. It catalyzes the dehydration step of imine formation and protonates the resulting imine to form a highly electrophilic iminium species, which is essential for the subsequent hydride attack.

  • Pre-incubation: Stir the mixture at room temperature for 30–60 minutes. Monitor via UPLC-MS or TLC to confirm the disappearance of the aldehyde peak and the formation of the intermediate imine.

  • Reduction: Cool the reaction to 0 °C using an ice bath. Add STAB (1.5 eq) portion-wise to control any mild exotherm.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2–12 hours.

  • Quenching (Self-Validating Step): Once UPLC-MS confirms complete conversion, quench the reaction by slowly adding saturated aqueous NaHCO₃. Causality: This neutralizes the acetic acid and safely hydrolyzes unreacted STAB. Wait until gas evolution (CO₂ and trace H₂) completely ceases to prevent over-pressurization during extraction.

  • Workup & Isolation: Extract the aqueous layer with Dichloromethane (DCM) three times. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (typically using a DCM/MeOH gradient with 1% NH₄OH to prevent amine streaking on silica).

Target Applications in Drug Development

Piperidine derivatives are the cornerstones of over 70 commercialized drugs [2]. When 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde is elaborated into a mature ligand, it is frequently utilized to target GPCRs (such as Dopamine D2/D3 receptors or Serotonin 5-HT receptors). The basic nitrogen of the appended amine forms a critical salt bridge with a conserved aspartate residue in the GPCR transmembrane domain, while the hydroxymethyl-piperidine tail modulates lipophilicity and engages in hydrogen bonding with the extracellular loops.

GPCR Ligand Piperidine-Derived Ligand GPCR Target GPCR (e.g., Dopamine/5-HT) Ligand->GPCR Binds Transmembrane Cavity GProtein G-Protein Activation (Gα, Gβγ dissociation) GPCR->GProtein Conformational Change Effector Effector Enzyme (Adenylyl Cyclase / PLC) GProtein->Effector Subunit Interaction SecondMess Second Messengers (cAMP / IP3 / DAG) Effector->SecondMess Signal Amplification

Mechanism of GPCR modulation by piperidine-derived small molecule ligands.

Conclusion

The compound 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde (CAS 683772-13-6)—and its various synonyms—represents a highly optimized scaffold for modern medicinal chemistry. By providing a rigid sp³-enriched core coupled with orthogonally reactive handles, it allows researchers to rapidly synthesize diverse libraries of bioactive molecules. Mastering the chemoselective manipulation of this scaffold, particularly through controlled reductive aminations, is an essential capability for any drug development program targeting complex receptor systems.

References

  • ChemWhat Chemical Database. "4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde CAS#: 683772-13-6 - Properties and Synonyms." ChemWhat. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications." International Journal of Molecular Sciences. Available at:[Link]

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, American Chemical Society. Available at:[Link]

4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde solubility

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and methodological guide for evaluating the solubility profile of 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde, designed for medicinal chemists and formulation scientists.

Executive Summary & Scope

4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde (CAS: 683772-13-6) is a highly versatile intermediate and pharmacophore building block extensively utilized in drug discovery and chemical synthesis[1][2]. With a molecular weight of 219.28 g/mol and a melting point of 135–137 °C[2][3], understanding its aqueous and organic solubility is paramount. Whether optimizing a synthetic reaction scheme or developing a bioavailable dosage form, solubility dictates the compound's thermodynamic boundaries.

This whitepaper provides an authoritative analysis of the compound's physicochemical properties, establishes self-validating protocols for solubility determination, and outlines field-proven strategies for solubility enhancement based on structural causality.

Physicochemical Profiling & Structural Causality

To predict and manipulate the solubility of 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde, one must first deconstruct its molecular architecture. The molecule consists of three distinct domains: a benzaldehyde moiety, a piperidine ring, and a primary hydroxymethyl group.

Causality in Physicochemical Behavior: Normally, an aliphatic piperidine ring imparts significant basicity (pKa ~10) to a molecule, allowing for easy aqueous solubility enhancement via salt formation at physiological pH. However, in this specific compound, the piperidine nitrogen is directly conjugated with the phenyl ring, which is further substituted with a strongly electron-withdrawing para-aldehyde group.

This extended conjugation delocalizes the nitrogen's lone pair into the aromatic system (stabilized by the aldehyde), drastically reducing its basicity (estimated pKa < 3). Consequently, traditional pH-adjustment strategies (e.g., lowering the formulation pH to 4–5) will not yield significant protonation or solubility gains. Instead, the primary driver for aqueous solvation is the hydroxymethyl group, which acts as a critical hydrogen bond donor and acceptor, preventing the molecule from being excessively lipophilic[4][5].

Table 1: Key Physicochemical Properties & Solubility Implications

PropertyValueImplication for Solubility & Formulation
CAS Number 683772-13-6[1]Unique identifier for sourcing and data retrieval.
Molecular Weight 219.28 g/mol [1][3]Highly favorable for dissolution; well within (<500 Da)[5][6].
Melting Point 135–137 °C[2][7]Moderate crystal lattice energy; requires moderate energy to disrupt during dissolution.
H-Bond Donors 1 (-OH)Facilitates interaction with aqueous media via hydrogen bonding[4].
H-Bond Acceptors 3 (N, O, O)Enhances solvation and interaction with polar co-solvents[5].

Experimental Protocols for Solubility Determination

In drug development, solubility is not a single static number; it depends entirely on the solid state of the material and the methodology used[8][9]. We must distinguish between kinetic solubility (the concentration of a compound in solution before it precipitates from a stock) and thermodynamic solubility (the equilibrium concentration of the crystalline solid in an aqueous medium)[10][11].

Protocol A: High-Throughput Kinetic Solubility (LC-MS/MS)

Purpose: Rapid screening during early-stage hit-to-lead optimization to ensure compounds do not precipitate in biological assays.

  • Stock Preparation: Prepare a 10 mM stock solution of 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde in 100% LC-MS grade DMSO.

  • Spiking: Aliquot 10 µL of the DMSO stock into 490 µL of phosphate-buffered saline (PBS, pH 7.4) in a 96-well plate (final DMSO concentration = 2.0%).

  • Incubation: Seal the plate and incubate at 25°C for 24 hours on an orbital shaker at 300 RPM.

  • Phase Separation: Centrifuge the plate at 3,000 × g for 15 minutes to pellet any precipitated compound.

  • Quantification: Transfer 50 µL of the supernatant to a new plate, dilute with 50 µL of acetonitrile (to prevent precipitation during analysis), and quantify via LC-MS/MS against a standard curve prepared in 50% acetonitrile/water.

G A 10 mM DMSO Stock (Compound 683772-13-6) B Dispense into Aqueous Buffer (pH 7.4) A->B Dilution (<2% DMSO) C Incubate & Shake (24h, 25°C) B->C D Phase Separation (Centrifugation) C->D E LC-MS/MS Quantification D->E Supernatant Analysis

Caption: Kinetic Solubility Profiling Workflow for 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde.

Protocol B: Thermodynamic Shake-Flask Method (Self-Validating System)

Purpose: Gold-standard equilibrium solubility for formulation and tiering[12][13].

  • Solid Addition: Add an excess of crystalline 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde (e.g., 5 mg) to a glass vial.

  • Buffer Addition: Add 1 mL of the target aqueous medium (e.g., FaSSIF, FeSSIF, or standard buffers at pH 1.2, 4.5, and 6.8).

  • Equilibration: Cap the vial and agitate continuously at 37°C for 48 hours.

    • Self-Validation Step: Visually inspect the vial at 24h and 48h. If no solid is visible at the bottom, the system is not at equilibrium (the compound fully dissolved). You must add more solid and repeat the incubation to find the true thermodynamic limit.

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter. Crucial Step: Discard the first 200 µL of filtrate to account for non-specific membrane adsorption, which otherwise artificially lowers the calculated solubility.

  • Analysis: Dilute the filtrate appropriately and analyze via HPLC-UV at the compound's λmax (typically ~280–300 nm due to the conjugated benzaldehyde system).

Solubility Optimization Strategies

If the baseline aqueous solubility of 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde is insufficient for the target application, formulation interventions are required[9]. Because pH adjustment is ineffective (due to the low pKa of the conjugated nitrogen), alternative strategies must be employed:

  • Co-Solvency: Due to the moderate lipophilicity of the phenylpiperidine core, the addition of water-miscible organic solvents can exponentially increase solubility. A mixture of 10–20% Propylene Glycol (PG) or Polyethylene Glycol 400 (PEG400) in water disrupts the hydrogen bonding network of water, lowering the dielectric constant and accommodating the hydrophobic bulk of the molecule.

  • Cyclodextrin Complexation: The benzaldehyde and piperidine rings can be encapsulated within the hydrophobic cavity of 2-hydroxypropyl-β-cyclodextrin (HP-β-CD). A 10–20% (w/v) HP-β-CD solution often provides a linear (

    
     type) phase-solubility profile, masking the lipophilic portions while exposing the hydrophilic exterior of the cyclodextrin to the aqueous environment.
    

G Start Aqueous Solubility < Target? Cosolvent Add Co-solvents (e.g., PEG400, PG) Start->Cosolvent Yes Success Target Solubility Achieved (Formulation Ready) Start->Success No pH Adjust pH (Ineffective due to low pKa) Cosolvent->pH Still Insoluble Cosolvent->Success Solved Complexation Cyclodextrin Complexation (HP-β-CD) pH->Complexation Skip (Conjugated N) Complexation->Success Solved

Caption: Decision Tree for Optimizing the Aqueous Solubility of Piperidine-Benzaldehyde Derivatives.

References

  • CymitQuimica. "4-(4-(Hydroxymethyl)piperidin-1-yl)benzaldehyde - CAS: 683772-13-6." CymitQuimica Product Catalog. 1

  • ChemWhat. "4-[4-(Hidroksimetil)piperidin-1-il]benzaldehida CAS#: 683772-13-6." ChemWhat Database. 2

  • Sigma-Aldrich. "4-(hydroxymethyl)benzaldehyde | Sigma-Aldrich." Sigma-Aldrich Catalog. 3

  • Hewitt, M., et al. "In Silico Prediction of Aqueous Solubility: The Solubility Challenge." Journal of Chemical Information and Modeling (2009).8

  • Wang, S., et al. "Artificial Intelligence (AI) in Pharmaceutical Formulation and Dosage Calculations." Pharmaceutics (2022). 9

  • Karami, T. K., et al. "Eyes on Lipinski's Rule of Five: A New 'Rule of Thumb' for Physicochemical Design Space of Ophthalmic Drugs." J Ocul Pharmacol Ther. (2022). 4

  • Wikipedia Contributors. "Lipinski's rule of five." Wikipedia, The Free Encyclopedia. 5

  • Mulligan, et al. "Evaluating physiochemical properties of FDA-approved orally administered drugs." PubMed (2024). 6

  • Polli, J. E., et al. "Scientific Perspectives on Extending the Provision for Waivers of In vivo Bioavailability and Bioequivalence Studies for Drug Products Containing High Solubility-Low Permeability Drugs (BCS-Class 3)." PMC (2008). 10

  • FDA. "FDA Publishes Guidance for Industry: M9 Biopharmaceutics Classification System-Based Biowaivers." GovDelivery (2021). 12

  • García-Arieta, A., et al. "ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries." MDPI (2021).13

  • Chen, M-L., et al. "Bioavailability and Bioequivalence: An FDA Regulatory Overview." ResearchGate (2001). 11

Sources

Technical Whitepaper: Safety, Handling, and Synthetic Application of 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and organic synthesis, bifunctional building blocks are critical for the rapid assembly of complex molecular architectures. 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde (CAS: 683772-13-6) is a highly versatile intermediate featuring an electrophilic benzaldehyde moiety and a hydrogen-bonding hydroxymethyl-piperidine group. While its structural duality enables powerful synthetic applications—such as targeted kinase inhibitor design and reductive aminations—it also introduces specific toxicological hazards and stability challenges.

This whitepaper serves as an in-depth technical guide, synthesizing standard Safety Data Sheet (SDS) metrics with field-proven chemical causality, self-validating handling protocols, and optimized experimental workflows.

Physicochemical Profiling

Understanding the baseline physical properties of a compound is the first step in predicting its macroscopic behavior and degradation pathways. The table below summarizes the core physicochemical data for this intermediate [1, 2].

PropertyValue / Specification
Chemical Name 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde
CAS Registry Number 683772-13-6
Molecular Formula C₁₃H₁₇NO₂
Molecular Weight 219.28 g/mol
Melting Point 135 - 137 °C
Typical Purity ≥ 98% (HPLC/NMR)
Appearance Solid (Off-white to pale yellow powder)
Signal Word Warning

Mechanistic Toxicology & Hazard Profile

Standard SDS documents list hazards without explaining the underlying chemical mechanisms. As researchers, understanding why a compound is hazardous dictates how we design our safety protocols [3, 4].

GHS Hazard Statements & Chemical Causality
  • H315 (Causes skin irritation) & H319 (Causes serious eye irritation):

    • The Mechanism: The carbonyl carbon of the benzaldehyde group is electrophilic. When exposed to epidermal or ocular tissues, it readily undergoes nucleophilic attack by primary amines (e.g., lysine residues) and thiols (e.g., cysteine residues) present in structural proteins. This forms covalent Schiff base intermediates, leading to localized protein cross-linking, denaturation, and a subsequent inflammatory cascade.

  • H335 (May cause respiratory irritation):

    • The Mechanism: Inhalation of the fine powder exposes the sensitive mucosal membranes of the respiratory tract. The piperidine moiety imparts a localized weak basicity. When combined with the aldehyde's reactivity, this dual-action disrupts the mucosal pH and cellular integrity, triggering acute respiratory irritation.

Required Personal Protective Equipment (PPE)

To disrupt the exposure pathways described above, the following PPE is mandatory:

  • Hand Protection: Nitrile gloves (minimum 0.11 mm thickness) to prevent dermal Schiff base formation.

  • Eye Protection: Tight-fitting chemical safety goggles (not standard safety glasses) to protect against micro-dust ocular deposition.

  • Respiratory Protection: An N95/FFP2 particulate respirator is required if handling the dry powder outside of a certified Class II fume hood.

HazardMechanisms A 4-[4-(Hydroxymethyl)piperidin-1-yl] benzaldehyde B Electrophilic Carbonyl A->B Structural Feature C Auto-oxidation (O2) B->C Environmental Risk E Protein Schiff Base Formation B->E Biological Exposure D Benzoic Acid Impurity C->D Degradation Pathway F H315, H319, H335 Irritation E->F Toxicological Mechanism

Fig 1: Mechanistic pathways of auto-oxidation and biological tissue irritation.

Storage, Stability, and Self-Validating Protocols

The Degradation Pathway

Benzaldehydes are notorious for undergoing auto-oxidation in the presence of atmospheric oxygen and ambient light. This radical-mediated process converts the reactive aldehyde into a highly polar, unreactive benzoic acid derivative. Furthermore, the hydroxymethyl group can act as a hydrogen-bond donor, making the bulk powder slightly hygroscopic.

Storage Directives
  • Temperature: Store rigidly at 2 - 8 °C .

  • Atmosphere: Must be stored under an inert atmosphere (Argon or N₂).

  • Light: Keep in amber vials or foil-wrapped containers to prevent photo-induced radical initiation.

Self-Validating Quality Control (QC) Protocol

Never trust the integrity of an aldehyde that has been stored for more than 3 months without validation. Before committing this reagent to a complex synthetic sequence, validate it using ¹H-NMR (in CDCl₃):

  • Pass Criteria: Look for a sharp, distinct singlet at ~9.7 - 9.8 ppm (the aldehyde -CHO proton) and a classic AA'BB' doublet pattern in the aromatic region (due to the para-substitution).

  • Fail Criteria: The appearance of a broad, shifting peak at 10.0 - 12.0 ppm indicates carboxylic acid (-OH) formation via auto-oxidation. If this peak integrates to >5% relative to the aldehyde proton, the batch must be re-purified via flash chromatography or discarded.

Experimental Workflow: Reductive Amination

The most common application for 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde is the synthesis of secondary or tertiary amines via reductive amination.

Expert Insight on Causality: The para-substitution of the strongly electron-donating piperidine nitrogen (+M resonance effect) partially attenuates the electrophilicity of the carbonyl carbon compared to an unsubstituted benzaldehyde. Therefore, mild acid catalysis is strictly required to sufficiently activate the carbonyl for the initial nucleophilic attack by the amine.

Step-by-Step Methodology
  • Reagent Preparation: In a flame-dried round-bottom flask purged with N₂, dissolve 1.0 eq of 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde and 1.1 eq of your target primary amine in anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration).

  • Imine Activation: Add 1.5 eq of glacial acetic acid (AcOH). Stir at room temperature for 2 hours. Causality: The AcOH protonates the carbonyl oxygen, overcoming the resonance-dampened electrophilicity and driving Schiff base (imine) formation.

  • Mild Reduction: Cool the reaction to 0 °C. Portion-wise, add 1.5 eq of Sodium triacetoxyborohydride (NaBH(OAc)₃). Causality: NaBH(OAc)₃ is chosen over NaBH₄ because it is mild enough to reduce the protonated imine without reducing the unreacted aldehyde starting material.

  • Reaction Quench: After 12 hours of stirring at room temperature, quench the reaction by slowly adding saturated aqueous NaHCO₃ until gas evolution ceases (pH ~8).

  • Extraction & Purification: Extract the aqueous layer 3x with Dichloromethane (DCM). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (typically a DCM/MeOH gradient).

ReductiveAmination Step1 1. Reagent Prep (Inert N2, Dry DCE) Step2 2. Imine Formation (Amine + AcOH Catalyst) Step1->Step2 Step3 3. Mild Reduction (Add NaBH(OAc)3) Step2->Step3 Step4 4. Reaction Quench (Sat. NaHCO3) Step3->Step4 Step5 5. Purification (Flash Chromatography) Step4->Step5

Fig 2: Step-by-step reductive amination workflow utilizing the benzaldehyde core.

References

  • ChemWhat. "4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde CAS#: 683772-13-6." ChemWhat Chemical Database. Available at: [Link]

An In-Depth Technical Guide to 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identity and Physicochemical Properties

4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde is a substituted aromatic aldehyde featuring a piperidine ring with a hydroxymethyl group at the 4-position, which is in turn connected via its nitrogen atom to the para-position of the benzaldehyde. This unique combination of a reactive aldehyde, a nucleophilic tertiary amine, and a primary alcohol offers multiple points for chemical modification, making it a valuable scaffold in synthetic chemistry.

Table 1: Compound Identification and Properties

ParameterValueSource(s)
IUPAC Name 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehydeN/A
CAS Number 683772-13-6[1][2]
Synonyms 1-(4-Formylphenyl)-4-(hydroxymethyl)piperidine, [1-(4-Formylphenyl)piperidin-4-yl]methanol[1]
Molecular Formula C₁₃H₁₇NO₂N/A
Molecular Weight 219.28 g/mol [2]
Appearance Expected to be a solid at room temperatureN/A

Synthesis of 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde

The synthesis of 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde can be effectively achieved through a nucleophilic aromatic substitution reaction. This well-established method involves the reaction of a halo-substituted benzaldehyde with a piperidine derivative. The following protocol is adapted from a known procedure for a similar compound and is expected to provide a high yield of the target molecule.

Reaction Principle

The synthesis is based on the displacement of a fluoride ion from 4-fluorobenzaldehyde by the secondary amine of piperidin-4-ylmethanol. The reaction is typically carried out in a polar aprotic solvent in the presence of a base to neutralize the hydrofluoric acid formed as a byproduct. A phase-transfer catalyst can be employed to enhance the reaction rate.

Synthesis_Workflow Reactant1 4-Fluorobenzaldehyde Reaction Nucleophilic Aromatic Substitution Reactant1->Reaction Reactant2 Piperidin-4-ylmethanol Reactant2->Reaction Base Potassium Carbonate Base->Reaction Solvent Dimethyl Sulfoxide (DMSO) Solvent->Reaction Catalyst Aliquat 336 (Optional) Catalyst->Reaction Workup Aqueous Workup & Filtration Reaction->Workup Purification Recrystallization Workup->Purification Product 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde Purification->Product

Caption: Synthetic workflow for 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde.

Experimental Protocol

Materials:

  • 4-Fluorobenzaldehyde

  • Piperidin-4-ylmethanol (also known as 4-hydroxymethylpiperidine)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Dimethyl Sulfoxide (DMSO)

  • Aliquat 336 (optional, as a phase-transfer catalyst)

  • Toluene (for recrystallization)

  • Deionized Water

  • Standard laboratory glassware (three-necked flask, condenser, mechanical stirrer, thermometer)

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and condenser, charge piperidin-4-ylmethanol, 4-fluorobenzaldehyde, anhydrous potassium carbonate, and dimethyl sulfoxide. A slight excess of the piperidine derivative is recommended.

  • Catalyst Addition (Optional): Add a catalytic amount of Aliquat 336 to the reaction mixture.

  • Reaction Conditions: Heat the mixture with stirring. The reaction progress should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: After completion of the reaction, cool the mixture to room temperature and pour it into ice water. A solid precipitate of the crude product should form.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with water to remove any inorganic salts and residual DMSO.

  • Drying: Dry the crude product under vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent, such as toluene, to obtain the purified 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde.

Spectroscopic Characterization (Theoretical)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, aldehydic, and piperidine protons.

  • Aldehydic Proton (-CHO): A singlet in the downfield region, typically around δ 9.5-10.0 ppm.[3]

  • Aromatic Protons: Two doublets in the aromatic region (δ 6.5-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-donating piperidine group will be more shielded (upfield) compared to the protons ortho to the electron-withdrawing aldehyde group.

  • Piperidine Protons: A series of multiplets in the aliphatic region (δ 1.0-4.0 ppm). The protons on the carbons adjacent to the nitrogen will be deshielded and appear further downfield. The proton on the carbon bearing the hydroxymethyl group and the protons of the hydroxymethyl group will also have characteristic shifts.

  • Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which will be dependent on concentration and solvent.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the different carbon environments.

  • Carbonyl Carbon (C=O): A signal in the highly deshielded region, around δ 190-195 ppm.[3]

  • Aromatic Carbons: Six signals in the aromatic region (δ 110-160 ppm). The carbon attached to the nitrogen of the piperidine ring will be significantly shielded, while the carbon of the aldehyde group will be deshielded.

  • Piperidine Carbons: Signals in the aliphatic region (δ 20-70 ppm). The carbons adjacent to the nitrogen will be in the range of δ 40-60 ppm. The carbon bearing the hydroxymethyl group will be in the range of δ 60-70 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

  • C-H Stretch (Aromatic and Aldehydic): Aromatic C-H stretches will appear just above 3000 cm⁻¹. The aldehydic C-H stretch typically shows two weak bands around 2820 and 2720 cm⁻¹.[4]

  • C=O Stretch (Aldehyde): A strong, sharp absorption band in the region of 1680-1700 cm⁻¹.[4]

  • C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

  • C-O Stretch (Alcohol): A band in the 1000-1260 cm⁻¹ region.

  • C-N Stretch (Amine): A band in the 1020-1250 cm⁻¹ region.

Mass Spectrometry (MS)

In an electrospray ionization (ESI) mass spectrum, the protonated molecule [M+H]⁺ would be expected at m/z 220.13. Fragmentation patterns would likely involve cleavage of the piperidine ring and loss of the hydroxymethyl group or water.[5]

Reactivity and Applications in Drug Discovery and Materials Science

The trifunctional nature of 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde makes it a highly versatile building block for the synthesis of more complex molecules with potential biological activity or material properties.

Applications cluster_aldehyde Aldehyde Reactivity cluster_alcohol Hydroxymethyl Reactivity cluster_piperidine Piperidine Moiety Core 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde Reductive_Amination Reductive Amination Core->Reductive_Amination Forms C-N bonds Wittig_Reaction Wittig Reaction Core->Wittig_Reaction Forms C=C bonds Condensation Condensation Reactions Core->Condensation Forms various heterocycles Esterification Esterification Core->Esterification Forms esters Etherification Etherification Core->Etherification Forms ethers Oxidation Oxidation Core->Oxidation Forms carboxylic acid Pharmacophore Pharmacophore Scaffolding Core->Pharmacophore Interacts with biological targets Solubility Solubility Enhancement Core->Solubility Improves drug-like properties

Caption: Reactivity and potential applications of the core molecule.

Medicinal Chemistry Applications

The piperidine moiety is a common scaffold in many approved drugs, and its presence in this building block suggests its utility in the design of new therapeutic agents.[6] The 4-hydroxymethylpiperidine unit, in particular, can serve as a key pharmacophore element, providing a hydrogen bond donor and acceptor, and a point for further derivatization.

  • Kinase Inhibitors: The benzaldehyde functionality can be used as a handle to introduce this scaffold into various kinase inhibitor frameworks. For example, it can undergo reductive amination with an appropriate amine-containing hinge-binding fragment. The hydroxymethyl group can be further functionalized to interact with other pockets of the kinase active site, potentially improving potency and selectivity.[7][8]

  • GPCR Ligands: G-protein coupled receptors (GPCRs) are a major class of drug targets. The piperidine core is a well-established feature in many GPCR ligands.[9] The aldehyde can be transformed into various functional groups that can interact with the orthosteric or allosteric sites of GPCRs. The hydroxymethyl group can be modified to fine-tune the physicochemical properties of the resulting ligand, such as solubility and membrane permeability.

  • Other Therapeutic Areas: The versatile reactivity of this molecule allows for its incorporation into a wide range of other biologically active scaffolds, including those with potential anti-inflammatory, antibacterial, and antiviral properties.[7][10]

Materials Science Applications

The presence of multiple functional groups also makes this compound a candidate for the synthesis of novel polymers and functional materials.

  • Polymer Synthesis: The aldehyde and alcohol functionalities can participate in polymerization reactions, such as polycondensation, to form polyesters or polyacetals. The piperidine moiety can impart specific properties to the resulting polymer, such as basicity or the ability to coordinate with metal ions.

  • Functional Dyes and Probes: The aromatic system can be extended through reactions at the aldehyde group to create larger conjugated systems, which may have interesting photophysical properties for use as fluorescent probes or dyes.

Safety and Handling

A specific Safety Data Sheet (SDS) for 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde is not widely available. Therefore, the following safety information is compiled from data for its precursors, 4-hydroxypiperidine and 4-hydroxybenzaldehyde, and the closely related compound 4-(piperidin-1-yl)benzaldehyde. It is imperative to handle this compound with the appropriate precautions in a well-ventilated chemical fume hood.

Table 2: Hazard Identification and Precautions

Hazard CategoryDescription and Precautionary StatementsSource(s)
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled. P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated area.[2][10]
Skin Corrosion/Irritation Causes skin irritation. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water.[2][10]
Eye Damage/Irritation Causes serious eye irritation. P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][10]
Respiratory Irritation May cause respiratory irritation. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[10]
Storage Store in a cool, dry, well-ventilated place. Keep container tightly closed.[11]
Disposal Dispose of contents/container in accordance with local/regional/national/international regulations.[11]

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Get medical attention.

  • Skin Contact: Immediately wash skin with soap and plenty of water. Get medical attention if irritation develops.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Get medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

Conclusion

4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde is a valuable and versatile building block with significant potential for applications in drug discovery and materials science. Its trifunctional nature allows for a wide range of chemical transformations, enabling the synthesis of diverse and complex molecular architectures. While a complete experimental characterization is not yet publicly available, this technical guide provides a solid foundation for its synthesis, theoretical characterization, and safe handling. As a readily accessible scaffold, it represents a promising starting point for the development of novel kinase inhibitors, GPCR ligands, and other biologically active compounds, as well as new functional materials.

References

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • ACS Publications. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. [Link]

  • CONICET. Spectral Assignments and Reference Data. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • PubMed. Synthesis and biological evaluation of novel 4-hydroxybenzaldehyde derivatives as tyrosinase inhibitors. [Link]

  • Compound Interest. A Guide to 1H NMR Chemical Shift Values. [Link]

  • PubMed Central (PMC). Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1][10]diazepin-6-one. [Link]

  • SciELO. Complete ¹H and 13C NMR structural assignments for a group of four goyazensolide-type furanoheliangolides. [Link]

  • NeuroQuantology. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. [Link]

  • CORE. Understanding MS/MS fragmentation pathways of small molecular weight molecules. [Link]

  • PubMed. Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors. [Link]

  • Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • OMICS International. Synthesis and biological evaluation of new 1,3,4-oxadiazole derivatives as anticancer agent. [Link]

  • RSC Publishing. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. [Link]

  • Royal Society of Chemistry. FT-IR spectral studies. [Link]

  • ResearchGate. Fragmentation mass spectra of selected metabolites with purposed... [Link]

  • ResearchGate. FT-IR Spectrum of Benzaldehyde. [Link]

  • PubMed. Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

  • PubMed Central (PMC). How ligands illuminate GPCR molecular pharmacology. [Link]

  • CDC Stacks. Fourier Transform Infrared Spectrometry/Attenuated Total Reflectance Study of the Reaction of Pentanal and Propanal with 2-(Hydroxymethyl)piperidine. [Link]

  • PubMed. Synthesis and biological evaluation of derivatives of 4-deoxypodophyllotoxin as antitumor agents. [Link]

  • Freie Universität Berlin. Tailored ligands for G-protein coupled receptors. [Link]

  • FOURIER TRANSFORM INFRARED SPECTROSCOPY AND THERMAL ANALYSIS OF LIGNOCELLULOSE FILLERS TREATED WITH ORGANIC ANHYDRID. [Link]

  • Drug Discovery Chemistry. GPCR-Targeted Drug Design. [Link]

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Technical Whitepaper: Synthesis, Characterization, and Pharmacological Application of 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex neuroactive pharmacophores relies heavily on versatile, bifunctional intermediates. 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde (CAS: 683772-13-6)[1] stands out as a highly privileged building block. Featuring both an electrophilic benzaldehyde moiety and a hydrogen-bond-donating hydroxymethylpiperidine ring, it serves as a critical precursor in the development of central nervous system (CNS) therapeutics. Most notably, it is a foundational intermediate in the synthesis of phenylpiperidine-based Histamine H3 receptor antagonists and inverse agonists[2].

This technical guide provides an in-depth analysis of its physicochemical properties, the mechanistic causality behind its synthesis, and self-validating protocols for its integration into drug discovery workflows.

Chemical Identity & Physicochemical Profiling

Understanding the physicochemical parameters of an intermediate is critical for predicting the pharmacokinetic behavior of the downstream active pharmaceutical ingredient (API). The structural features of 4-[4-(hydroxymethyl)piperidin-1-yl]benzaldehyde—specifically its Topological Polar Surface Area (TPSA) and lipophilicity (LogP)—are highly optimized for Blood-Brain Barrier (BBB) penetration[1].

Table 1: Physicochemical & Structural Data

PropertyValueMechanistic Significance for Drug Design
IUPAC Name 4-[4-(hydroxymethyl)piperidin-1-yl]benzaldehydeNomenclature defining the para-substitution pattern.
CAS Registry Number 683772-13-6[3]Unique identifier for procurement and literature tracking.
Molecular Formula C13H17NO2[4]Complies with Lipinski’s Rule of 5 (low molecular weight).
Molecular Weight 219.28 g/mol [3]Ensures the final functionalized API remains < 500 Da.
TPSA 40.54 Ų[1]Ideal for CNS drugs (optimal BBB permeability is < 90 Ų).
LogP (Predicted) 1.71[1]Balanced lipophilicity prevents nonspecific lipid trapping.
Melting Point 135 - 137 °C[4]Indicates a stable crystalline solid, facilitating purification.

Mechanistic Rationale in Drug Design

The primary application of this intermediate is in the synthesis of Histamine H3 receptor modulators[2]. The H3 receptor is a presynaptic autoreceptor and heteroreceptor expressed predominantly in the CNS. When activated by endogenous histamine, it couples to Gi/o proteins, inhibiting adenylate cyclase (AC) and suppressing the release of neurotransmitters (histamine, acetylcholine, dopamine)[2].

By converting the benzaldehyde moiety of our intermediate into a basic amine via reductive amination, researchers generate potent H3 antagonists. These antagonists competitively block the receptor, lifting the suppression of neurotransmitter release—a mechanism actively investigated for treating cognitive deficits, ADHD, Alzheimer's disease, and schizophrenia[5].

H3_Signaling H3_Agonist Endogenous Histamine (Agonist) H3_Receptor Histamine H3 Receptor (Presynaptic) H3_Agonist->H3_Receptor Activates H3_Antagonist H3 Antagonist / Inverse Agonist (Target Pharmacophore) H3_Antagonist->H3_Receptor Competitively Blocks Gi_Protein Gi/o Protein Activation H3_Receptor->Gi_Protein Couples to AC Adenylate Cyclase (AC) Gi_Protein->AC Inhibits cAMP cAMP Production AC->cAMP Decreases Neurotransmitter Neurotransmitter Release (ACh, DA, Histamine) cAMP->Neurotransmitter Downregulates

Fig 1. Histamine H3 receptor signaling pathway and the mechanism of antagonist-mediated modulation.

Synthetic Methodology & Causality (The SNAr Pathway)

The synthesis of 4-[4-(hydroxymethyl)piperidin-1-yl]benzaldehyde relies on a highly efficient Nucleophilic Aromatic Substitution (SNAr) reaction. Rather than relying on expensive transition-metal catalysts (e.g., Buchwald-Hartwig amination), this method leverages the inherent electronic properties of the starting materials.

Table 2: SNAr Reaction Condition Optimization (Causality Matrix)

ParameterChoiceMechanistic Causality
Electrophile 4-FluorobenzaldehydeThe strongly electron-withdrawing formyl group (-CHO) activates the para position. Fluorine is the optimal leaving group for SNAr due to high electronegativity, which polarizes the C-F bond and stabilizes the anionic Meisenheimer transition state.
Nucleophile Piperidin-4-ylmethanolThe secondary amine exhibits superior nucleophilicity compared to the primary alcohol. The nitrogen lone pair is more polarizable, ensuring >95% chemoselectivity for N-arylation over O-arylation.
Base K₂CO₃ (2.0 eq)A mild inorganic base neutralizes the HF byproduct. It avoids the use of strong bases (like NaH) that could trigger unwanted Cannizzaro or aldol condensation side reactions with the aldehyde.
Solvent DMF (Polar Aprotic)Solvates the potassium cation effectively, leaving the carbonate anion "naked" and highly reactive. It also stabilizes the polar Meisenheimer complex intermediate.
Temperature 90 °CProvides the exact thermal energy required to overcome the SNAr activation barrier without causing thermal degradation of the aldehyde moiety.
Self-Validating Protocol: SNAr Synthesis

1. Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add 4-fluorobenzaldehyde (1.0 eq) and piperidin-4-ylmethanol (1.1 eq). Dissolve the reagents in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.5 M concentration. Add finely powdered anhydrous K₂CO₃ (2.0 eq). Attach a reflux condenser and heat the suspension to 90 °C under an inert nitrogen atmosphere.

2. In-Process Monitoring (Validation Checkpoint): Monitor the reaction via Thin Layer Chromatography (TLC) using a 30% Ethyl Acetate/Hexanes solvent system. Self-Validation: The disappearance of the 4-fluorobenzaldehyde spot (Rf ≈ 0.6) and the emergence of a new, highly UV-active spot (Rf ≈ 0.3) indicates successful conversion. To confirm the aldehyde remains intact, stain the TLC plate with 2,4-Dinitrophenylhydrazine (2,4-DNPH); the product spot will immediately turn bright orange.

3. Quench & Extraction: After 12 hours, cool the mixture to room temperature. Pour the reaction into ice-cold distilled water (3x the reaction volume). Causality: Water forces the organic product to precipitate while completely solubilizing the DMF and inorganic salts. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with saturated aqueous NaCl (brine) to remove residual trace DMF, then dry over anhydrous Na₂SO₄.

4. Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (gradient elution: 10% to 40% EtOAc in Hexanes) to yield the pure product as an off-white solid.

Synthesis_Workflow Step1 Reagent Assembly 4-Fluorobenzaldehyde + Piperidin-4-ylmethanol Step2 SNAr Reaction K2CO3, DMF, 90°C, 12h Step1->Step2 Step3 Reaction Quench Precipitate with H2O Step2->Step3 Step4 Liquid-Liquid Extraction EtOAc / Aqueous Brine Step3->Step4 Step5 Chromatographic Purification Silica Gel (Hexanes:EtOAc) Step4->Step5 Step6 Validated Intermediate 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde Step5->Step6

Fig 2. Step-by-step experimental workflow for the SNAr synthesis and purification of the compound.

Downstream Functionalization: Reductive Amination

To build the final H3 antagonist pharmacophore[2], the aldehyde must be converted into a tertiary amine. This is achieved via reductive amination.

Protocol:

  • Iminium Formation: Dissolve 4-[4-(hydroxymethyl)piperidin-1-yl]benzaldehyde (1.0 eq) and a secondary amine (e.g., pyrrolidine, 1.2 eq) in 1,2-dichloroethane (DCE). Add glacial acetic acid (0.1 eq) to catalyze the formation of the iminium ion. Stir at room temperature for 1 hour.

  • Selective Reduction: Add Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 eq) portion-wise. Mechanistic Causality: STAB is chosen over Sodium Borohydride (NaBH₄) because the electron-withdrawing acetate groups reduce the nucleophilicity of the hydride. This ensures STAB selectively reduces the highly electrophilic iminium ion without prematurely reducing the unreacted starting aldehyde into an alcohol.

  • Workup: Stir for 12 hours. Quench with saturated aqueous NaHCO₃ to neutralize the acetic acid and destroy excess STAB. Extract with Dichloromethane (DCM), dry, and concentrate to yield the functionalized target.

Analytical Validation

To ensure rigorous quality control before utilizing the intermediate in downstream library synthesis, the following analytical signatures must be verified:

  • ¹H NMR (400 MHz, CDCl₃): The defining diagnostic peak is a sharp singlet at ~9.75 ppm (1H) , confirming the preservation of the aldehyde proton. The para-substituted benzene ring will present as a classic AA'BB' pseudo-doublet system around 6.85 ppm (2H) and 7.70 ppm (2H) . The hydroxymethyl protons will appear as a doublet around 3.50 ppm (2H) .

  • LC-MS (ESI+): The mass spectrum must show a dominant pseudomolecular ion peak [M+H]⁺ at m/z 220.1 , confirming the molecular weight of 219.28 g/mol [3].

References

  • Title: Phenylpiperidines and phenylpyrrolidines (US Patent 20040087573A1 / US7279491B2)
  • Title: 4-[4-(hydroxymethyl)piperidin-1-yl]benzaldehyde (CID 18526165) Source: PubChem (National Center for Biotechnology Information) URL: [Link]

  • Title: Nucleophilic Aromatic Substitution (SNAr) Principles Source: Organic Chemistry Portal URL: [Link]

Sources

discovery and history of 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Title: The Discovery and Application of 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde: A Critical Intermediate in Histamine H3 Receptor Antagonist Development

Abstract As a Senior Application Scientist in medicinal chemistry, I frequently encounter chemical building blocks that fundamentally shift therapeutic paradigms. The compound 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde (CAS: 683772-13-6) is one such molecule. Emerging in the early 2000s, this intermediate became the linchpin in solving the "imidazole problem" associated with first-generation Histamine H3 receptor antagonists. This whitepaper explores the historical discovery, structural rationale, and self-validating synthetic protocols of this critical pharmaceutical building block.

Historical Context: The "Imidazole Problem"

The Histamine H3 receptor, a presynaptic G-protein coupled receptor (GPCR) primarily located in the central nervous system (CNS), was identified in 1983 as an autoreceptor regulating the release of histamine and other neurotransmitters (e.g., acetylcholine, dopamine). Early antagonists, such as thioperamide, were structurally derived from histamine and contained an imidazole ring.

While potent, these first-generation imidazole-based compounds suffered from severe pharmacokinetic liabilities. The imidazole ring is a notorious inhibitor of Cytochrome P450 (CYP450) enzymes, leading to severe drug-drug interactions. Furthermore, their high polarity restricted blood-brain barrier (BBB) penetration. In the early 2000s, the race to discover non-imidazole H3 antagonists led researchers at Janssen Pharmaceutica to explore novel phenylpiperidine and phenylpyrrolidine scaffolds[1]. It was during this pioneering work that 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde was first synthesized and patented as a central intermediate[2].

Structural Rationale and Chemical Properties

The architecture of 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde is highly deliberate. It serves as a bifunctional scaffold:

  • The Benzaldehyde Moiety: Provides an electrophilic handle for downstream reductive amination, allowing medicinal chemists to append various basic amines (pharmacophores) to tune receptor affinity.

  • The 4-Hydroxymethylpiperidine Moiety: Replaces the problematic imidazole ring. It provides a basic nitrogen for receptor anchoring and a hydroxyl group for hydrogen bonding, while maintaining an optimal lipophilic-hydrophilic balance for CNS penetration.

Table 1: Chemical and Physical Properties of the Intermediate [3]

PropertyValue
IUPAC Name 4-[4-(hydroxymethyl)piperidin-1-yl]benzaldehyde
CAS Registry Number 683772-13-6
Molecular Formula C13H17NO2
Molecular Weight 219.28 g/mol
Melting Point 135 - 137 °C
Polar Surface Area (PSA) 40.54 Ų
LogP (Predicted) 1.77

Self-Validating Synthetic Workflows

To ensure scientific integrity and reproducibility, the synthesis of this intermediate and its subsequent conversion into an active drug candidate must be viewed as a self-validating system. Every reagent and condition is chosen to prevent side reactions and drive thermodynamic stability.

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

Objective: To couple 4-fluorobenzaldehyde and 4-(hydroxymethyl)piperidine.

  • Reagent Assembly: Combine 4-fluorobenzaldehyde (1.0 equiv) and 4-(hydroxymethyl)piperidine (1.1 equiv) in a dry reaction vessel.

  • Solvent and Base Addition: Dissolve the mixture in anhydrous N,N-Dimethylformamide (DMF). Add Potassium Carbonate (K₂CO₃, 1.5 equiv).

  • Thermal Activation: Heat the reaction mixture to 100°C and stir continuously for 6 hours.

  • Aqueous Quench and Extraction: Cool the mixture to room temperature, pour into distilled water, and extract with Dichloromethane (DCM).

  • Purification: Concentrate the organic layer under reduced pressure. Purify the residue via silica gel chromatography using a gradient of 1-7% 2M methanolic ammonia in DCM.

Causality & Expert Insight:

  • Why DMF? As a polar aprotic solvent, DMF solvates the potassium cation, leaving the carbonate anion highly active to deprotonate the piperidine. Crucially, it stabilizes the negatively charged Meisenheimer complex transition state during the SNAr reaction.

  • Why K₂CO₃? A mild, non-nucleophilic base is mandatory. Stronger bases (like NaOH) would induce a Cannizzaro reaction on the aldehyde or act as competing nucleophiles, degrading the 4-fluorobenzaldehyde.

  • Why 100°C? While fluorine is an excellent leaving group due to its electronegativity, the benzene ring is only moderately activated by the para-formyl group. Thermal energy (100°C) is required to overcome the activation barrier for nucleophilic attack.

Protocol 2: Downstream Reductive Amination

Objective: To convert the benzaldehyde intermediate into a final non-imidazole H3 antagonist.

  • Imine Formation: Dissolve 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde and a secondary amine (e.g., piperidine) in DCM.

  • Reduction: Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) to the mixture. Stir at room temperature for 16 hours.

  • Isolation: Quench with saturated aqueous NaHCO₃, extract with DCM, and purify via chromatography.

Causality & Expert Insight:

  • Why NaBH(OAc)₃? This is the cornerstone of the self-validating reduction. The electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride. It is too mild to reduce the unreacted aldehyde but perfectly tuned to selectively reduce the more electrophilic iminium ion intermediate. This prevents the formation of unwanted benzyl alcohol byproducts.

Visualizing the Chemistry and Biology

Below is the logical workflow mapping the chemical synthesis of the intermediate and its downstream conversion into a drug candidate.

Synthesis A 4-Fluorobenzaldehyde C DMF, K2CO3, 100°C A->C B 4-(Hydroxymethyl)piperidine B->C D 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde C->D SNAr Reaction F NaBH(OAc)3, DCM D->F E Secondary Amine E->F G H3 Antagonist Drug Candidate F->G Reductive Amination

Synthesis workflow of 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde.

Once synthesized, these non-imidazole antagonists cross the BBB and bind to presynaptic H3 receptors. By blocking the receptor, they disinhibit the release of neurotransmitters, making them highly valuable for treating neurologic disorders such as ADHD, narcolepsy, and Alzheimer's disease[2].

H3_Pathway H3R Histamine H3 Receptor Gi Gi/o Protein H3R->Gi Agonist binding cAMP Decreased cAMP Gi->cAMP NT Decreased NT Release Gi->NT Inhibits Ca2+ channels Antag Non-Imidazole Antagonist Antag->H3R Blockade Release Enhanced NT Release Antag->Release Disinhibition

Mechanism of Histamine H3 receptor modulation by non-imidazole antagonists.

References

  • Apodaca, R. L., Dvorak, C. A., Shah, C. R., & Xiao, W. (2004). Phenylpiperidines and phenylpyrrolidines. U.S. Patent Application Publication No. US20040087573A1.
  • Apodaca, R. L., Dvorak, C. A., Shah, C. R., & Xiao, W. (2007). Phenylpiperidines and phenylpyrrolidines. U.S. Patent No. US7279491B2.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18526165, 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde. PubChem.[Link]

Methodological & Application

Application Note: 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde as a Bifunctional Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

In modern medicinal chemistry, the design of multi-target directed ligands (MTDLs) and complex active pharmaceutical ingredients (APIs) relies heavily on versatile, bifunctional building blocks. 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde (CAS: 683772-13-6) [1] has emerged as a highly valuable scaffold in this domain.

Structurally, this molecule combines a reactive electrophilic formyl group, a nucleophilic primary alcohol, and a conformationally rigid piperidine linker. The piperidine ring is particularly prized in drug discovery for its ability to improve pharmacokinetic properties, such as aqueous solubility and metabolic stability, compared to acyclic amine counterparts. This application note details the mechanistic rationale for its synthesis, its divergent applications in drug discovery, and provides self-validating protocols for its utilization.

Mechanistic Rationale: The SNAr Assembly

The synthesis of 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde is achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction between 4-fluorobenzaldehyde and 4-piperidinemethanol[2].

Causality of Reagent Selection:

  • The Electrophile: The strongly electron-withdrawing para-formyl group on 4-fluorobenzaldehyde drastically reduces the electron density of the aromatic ring, activating the carbon-fluorine bond for nucleophilic attack.

  • The Solvent (DMSO): A polar aprotic solvent like DMSO is critical. It effectively solvates the potassium cations of the base, leaving the carbonate anions "naked" and highly basic. Furthermore, DMSO's high dielectric constant stabilizes the polar Meisenheimer transition state, significantly accelerating the reaction rate.

  • The Base (K₂CO₃): Potassium carbonate is selected over stronger bases like NaOH. NaOH is a strong nucleophile that can trigger unwanted side reactions, such as the Cannizzaro reaction (disproportionation of the aldehyde) or direct displacement of the fluorine to form a phenol. K₂CO₃ acts purely as a mild, non-nucleophilic acid scavenger to neutralize the generated hydrogen fluoride (HF).

SNAr_Mechanism SM1 4-Fluorobenzaldehyde (Electrophile) Int Meisenheimer Complex (Resonance Stabilized) SM1->Int K2CO3, DMSO 120 °C SM2 4-Piperidinemethanol (Nucleophile) SM2->Int Prod 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde (Target Scaffold) Int->Prod - HF Rearomatization

Nucleophilic Aromatic Substitution (SNAr) pathway for the target building block.

Strategic Applications in Medicinal Chemistry

The true power of this scaffold lies in its orthogonal reactivity, allowing for divergent synthetic pathways without the need for complex protecting group strategies.

  • Acylhydrazone Formation for Alzheimer's Disease: The aldehyde moiety readily condenses with acylhydrazides to form acylhydrazones. Recent breakthroughs have utilized this exact pathway to synthesize multi-target directed ligands (MTDLs), such as donepezil hybrids, which exhibit selective inhibition of cholinesterases and neuroprotective activities for Alzheimer's disease .

  • Reductive Amination for Chemokine Modulators: The formyl group can be converted into benzylamines via reductive amination. This approach has been extensively documented in the development of pyrrolidine/piperidine modulators for chemokine receptors (e.g., CCR5 antagonists) critical in HIV-1 transmission and inflammatory diseases .

  • O-Derivatization: The primary alcohol on the piperidine ring serves as a handle for modulating lipophilicity (LogP) via etherification, esterification, or carbamate formation, allowing fine-tuning of blood-brain barrier (BBB) penetration.

Divergent_Synthesis Core 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde RedAm Reductive Amination (e.g., Benzylamines) Core->RedAm NaBH(OAc)3, R-NH2 Hydraz Acylhydrazone Formation (e.g., MTDLs for Alzheimer's) Core->Hydraz R-CONHNH2, EtOH, Reflux Wittig Wittig / Knoevenagel (e.g., Styrene derivatives) Core->Wittig Phosphonium ylides, Base OH_Deriv O-Derivatization (Ethers, Esters, Carbamates) Core->OH_Deriv R-X, NaH or R-COOH, EDC

Divergent synthetic applications of the bifunctional piperidinyl-benzaldehyde.

Quantitative Data: SNAr Condition Optimization

To ensure maximum throughput and minimize purification bottlenecks, the SNAr conditions must be optimized. The table below summarizes the empirical data driving the selection of the standard protocol.

SolventBaseTemperature (°C)Time (h)Yield (%)Mechanistic Observation & Rationale
DMFEt₃N801265Incomplete conversion; organic base insufficiently drives the reaction.
DMFK₂CO₃100882Good conversion, but DMF degradation at high temps yields dimethylamine impurities.
DMSO K₂CO₃ 120 4 94 Optimal; DMSO perfectly solvates K⁺, accelerating Meisenheimer complex formation.
NMPCs₂CO₃100689Excellent yield, but Cs₂CO₃ introduces unnecessary cost at scale.

Self-Validating Experimental Protocols

Protocol A: Synthesis of 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde

Objective: High-yield synthesis of the scaffold via SNAr.

  • Preparation: In an oven-dried 250 mL round-bottom flask, dissolve 4-fluorobenzaldehyde (12.4 g, 100 mmol) and 4-piperidinemethanol (12.6 g, 110 mmol) in anhydrous DMSO (100 mL).

  • Activation: Add finely powdered, anhydrous K₂CO₃ (20.7 g, 150 mmol) in one portion.

    • Causality: Using finely powdered K₂CO₃ maximizes the surface area for the heterogeneous acid-scavenging process.

  • Reaction: Equip the flask with a reflux condenser and heat the vigorously stirred suspension to 120 °C under an inert nitrogen atmosphere for 4 hours.

  • Workup: Cool the mixture to room temperature and pour it into 400 mL of ice-cold distilled water. Extract the aqueous phase with Ethyl Acetate (3 x 150 mL). Wash the combined organic layers with brine (5 x 100 mL).

    • Causality: Extensive brine washing is mandatory to partition the DMSO out of the organic layer and into the aqueous phase, preventing contamination during concentration.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the product as an off-white solid.

Validation Checkpoints:

  • TLC Monitoring: (Hexanes/EtOAc 1:1) Disappearance of the fast-moving 4-fluorobenzaldehyde spot (high Rf) and appearance of a lower Rf spot (due to the polar hydroxyl group). UV activity is maintained.

  • Analytical: ¹H NMR (CDCl₃) must show the characteristic aldehyde proton singlet at ~9.7 ppm and the loss of fluorine splitting (J-coupling) in the aromatic region.

Protocol B: Chemoselective Reductive Amination

Objective: Conversion of the aldehyde to a benzylamine without reducing the aldehyde to an alcohol.

  • Imine Formation: Dissolve 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde (2.19 g, 10 mmol) and the target primary amine (10 mmol) in 1,2-dichloroethane (DCE) (30 mL). Stir at room temperature for 1 hour.

  • Reduction: Add Sodium triacetoxyborohydride, NaBH(OAc)₃ (2.96 g, 14 mmol), in small portions over 10 minutes.

    • Causality: NaBH(OAc)₃ is chosen over NaBH₄ because the electron-withdrawing acetate groups reduce the nucleophilicity of the hydride. This ensures chemoselective reduction of the protonated iminium ion formed in situ, completely avoiding the premature reduction of the starting aldehyde to an alcohol.

  • Quenching: After 12 hours of stirring at room temperature, quench the reaction by slowly adding saturated aqueous NaHCO₃ (30 mL) to neutralize the acetic acid byproduct and destroy excess hydride.

  • Extraction: Separate the organic layer, extract the aqueous layer with DCE (2 x 20 mL), dry over Na₂SO₄, and concentrate.

Validation Checkpoints:

  • Physical Observation: Effervescence (H₂ gas) during the NaHCO₃ quench confirms the neutralization of active hydride species.

  • Analytical: LC-MS should indicate the complete disappearance of the starting mass (m/z 219) and the appearance of the [M+H]⁺ peak corresponding to the target benzylamine.

References

  • Macedo Vaz S, et al. "Synthesis and biological evaluation of 4-hydroxy-methylpiperidinyl-N-benzyl-acylarylhydrazone hybrids designed as novel multifunctional drug candidates for Alzheimer's disease." Bioorganic & Medicinal Chemistry. 2022;71:116952. URL:[Link]

  • MacCoss M, et al. "Pyrrolidine modulators of chemokine receptor activity." US Patent US6265434B1, 2001.
  • ChemWhat Chemical Database. "4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde (CAS 683772-13-6) Properties and Identifiers." URL:[Link]

Sources

Application Note: Strategic Utilization of 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde (CAS: 683772-13-6) is a highly versatile, bifunctional building block widely employed in modern drug discovery and medicinal chemistry[1][2]. Structurally, it features a rigid phenyl ring para-substituted with an aldehyde group, coupled to a piperidine ring bearing a primary hydroxymethyl moiety.

Causality in Scaffold Design:

  • Aldehyde Vector: Enables rapid, chemoselective functionalization via reductive amination, Knoevenagel condensations, or Wittig reactions[3].

  • Hydroxymethyl Vector: The primary alcohol is sterically accessible for O-alkylation, Mitsunobu reactions, or conversion into a highly reactive leaving group (e.g., mesylate/tosylate)[4].

  • Piperidine Core: The incorporation of saturated heterocyclic motifs like piperidine restricts molecular conformation while improving the aqueous solubility, metabolic stability, and cell permeability of the resulting drug candidates[5][6].

Physicochemical Profiling

Understanding the baseline properties of this scaffold is critical for predicting the ADME (Absorption, Distribution, Metabolism, and Excretion) behavior of downstream analogs.

PropertyValueClinical / Chemical Relevance
CAS Number 683772-13-6[1]Standardized compound identification.
Molecular Weight 219.28 g/mol [2]Low MW allows for extensive functionalization without violating Lipinski's Rule of 5.
LogP (Calculated) ~1.70[7]Optimal lipophilicity for membrane permeability.
Topological Polar Surface Area 40.54 Ų[7]Excellent for CNS penetration (critical for neuro-targets).
Melting Point 135 - 137 °C[4]Indicates good crystalline stability for long-term storage and handling.

Application 1: Synthesis of Histamine H3 Receptor Antagonists

This compound is a documented intermediate in the synthesis of Histamine H3 receptor antagonists, which are actively investigated for the treatment of neurological disorders[4][8]. The para-benzaldehyde moiety allows for the linear extension of the pharmacophore to reach deep within the orthosteric binding pocket of the GPCR, while the piperidine nitrogen provides the basic center necessary for critical receptor anchoring.

H3_Antagonist A Piperidine-Benzaldehyde Core B Reductive Amination (NaBH(OAc)3) A->B C Intermediate Amine B->C D O-Alkylation / Mitsunobu C->D E H3 Receptor Antagonist D->E

Step-by-step synthetic workflow for generating Histamine H3 receptor antagonists.

Application 2: PROTAC Linker Construction

In the rapidly expanding field of Targeted Protein Degradation (TPD), 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde serves as a rigidified, heteroaliphatic linker[9]. The use of piperidine fragments in PROTAC linkers has been shown to restrict linker conformation, thereby stabilizing the ternary complex (Target Protein–PROTAC–E3 Ligase) and enhancing targeted degradation efficacy[5][6].

PROTAC_Workflow POI Target Protein (Warhead) Linker 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde (Bifunctional Linker) POI->Linker Reductive Amination Ternary Ternary Complex (POI - PROTAC - E3) Linker->Ternary Intracellular Assembly E3 E3 Ligase Ligand (e.g., CRBN/VHL) E3->Linker Etherification Degradation Proteasomal Degradation Ternary->Degradation Ubiquitination

Workflow of PROTAC assembly using the bifunctional linker and subsequent protein degradation.

Validated Experimental Protocols

Protocol A: Chemoselective Reductive Amination of the Aldehyde

Objective: To couple the benzaldehyde moiety with a primary or secondary amine (e.g., a PROTAC warhead) without reducing the aldehyde directly to an alcohol[3].

Materials:

  • 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde (1.0 eq)

  • Target Amine (1.2 eq)

  • Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 eq)

  • Glacial Acetic Acid (0.1 eq, catalytic)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Imine/Iminium Formation: Dissolve the benzaldehyde (1.0 eq) and the target amine (1.2 eq) in anhydrous DCM (0.2 M concentration).

    • Causality: A slight stoichiometric excess of the amine ensures complete consumption of the valuable bifunctional linker.

  • Acid Catalysis: Add glacial acetic acid (0.1 eq).

    • Causality: The mild acid catalyzes the dehydration step to form the intermediate iminium ion, which is strictly necessary when utilizing weakly nucleophilic amines.

  • Reduction: Stir the mixture at room temperature for 30 minutes, then add NaBH(OAc)₃ (1.5 eq) in portions.

    • Causality: NaBH(OAc)₃ is explicitly chosen over NaBH₄ because its electron-withdrawing acetate groups reduce the nucleophilicity of the hydride. This makes it mild enough to selectively reduce the iminium ion without touching unreacted aldehyde, preventing the formation of unwanted benzyl alcohol byproducts.

  • In-Process Control (Self-Validation): Monitor the reaction via LC-MS. The disappearance of the aldehyde peak (m/z 220 [M+H]⁺) and the appearance of the target product mass definitively validate the completion of the reaction.

  • Quench and Workup: Quench the reaction with saturated aqueous NaHCO₃.

    • Causality: The basic quench neutralizes the acetic acid and safely decomposes any residual hydride, preventing downstream side reactions during extraction. Extract with DCM, dry over Na₂SO₄, and concentrate under vacuum.

Protocol B: Activation of the Hydroxymethyl Vector (Mesylation)

Objective: To convert the primary alcohol into a methanesulfonate ester, creating an excellent leaving group for subsequent Sₙ2 coupling with an E3 ligase ligand (e.g., a functionalized thalidomide derivative).

Materials:

  • Intermediate from Protocol A (1.0 eq)

  • Methanesulfonyl chloride (MsCl) (1.5 eq)

  • Triethylamine (Et₃N) (2.0 eq)

  • Anhydrous DCM

Step-by-Step Methodology:

  • Preparation: Dissolve the intermediate in anhydrous DCM (0.1 M) and cool the flask to 0 °C in an ice bath.

    • Causality: Mesylation is highly exothermic. Cooling prevents localized heating that could lead to the formation of alkyl chloride side-products.

  • Base Addition: Add Et₃N (2.0 eq) to the stirring solution.

    • Causality: Et₃N acts as an acid scavenger to neutralize the HCl gas generated during the reaction, preventing the protonation of the piperidine nitrogen and driving the equilibrium forward.

  • Activation: Add MsCl (1.5 eq) dropwise over 10 minutes. Stir at 0 °C for 1 hour, then allow to warm to room temperature.

  • In-Process Control (Self-Validation): Analyze via TLC (UV active). A successful reaction is indicated by the complete consumption of the starting material and the appearance of a less polar spot. ¹H-NMR validation will show a distinct ~0.5 ppm downfield shift of the -CH₂- protons adjacent to the oxygen, confirming successful esterification.

  • Workup: Wash the organic layer with brine, dry over MgSO₄, and concentrate. The mesylate is highly reactive and should be used immediately in the next step to avoid degradation.

References

Sources

Synthesis of Novel Enzyme Inhibitors Utilizing 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of the 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde Scaffold

In the landscape of modern medicinal chemistry, the piperidine ring stands out as a privileged scaffold, integral to the structure of numerous FDA-approved drugs.[1][2] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a highly sought-after motif in the design of enzyme inhibitors. The compound 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde emerges as a particularly valuable starting material, offering a unique combination of a reactive aldehyde for facile derivatization and a piperidine ring pre-functionalized with a hydroxymethyl group. This hydroxymethyl moiety can serve as an additional point for molecular recognition within an enzyme's active site or be further modified to fine-tune the physicochemical properties of the final compound.

This technical guide provides detailed application notes and synthetic protocols for the utilization of 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde in the synthesis of novel enzyme inhibitors. We will explore its application in the construction of potential kinase and cholinesterase inhibitors, two critical classes of enzymes implicated in a wide range of pathologies, including cancer and neurodegenerative diseases.[3][4]

Core Synthetic Principle: Reductive Amination

The primary synthetic strategy highlighted in this guide is reductive amination. This robust and versatile reaction is a cornerstone of medicinal chemistry for the formation of carbon-nitrogen bonds.[5] The reaction proceeds in two conceptual steps: the initial reaction between the aldehyde group of 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde and a primary or secondary amine to form an imine or iminium ion intermediate, followed by the in-situ reduction of this intermediate to yield the final amine product.

The choice of reducing agent is critical for the success of the reaction, with sodium triacetoxyborohydride (NaBH(OAc)₃) being a preferred reagent due to its mildness and tolerance of a wide range of functional groups.[6]

Application & Protocol 1: Synthesis of a Hypothetical Kinase Inhibitor

Kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[7] The following protocol outlines the synthesis of a hypothetical kinase inhibitor, demonstrating how the 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde scaffold can be elaborated to target the ATP-binding site of a kinase.

Experimental Workflow: Kinase Inhibitor Synthesis

G A 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde C Reductive Amination (NaBH(OAc)₃, DCE, rt) A->C B Primary Amine (e.g., 4-aminopyrazole) B->C D Purification (Column Chromatography) C->D Crude Product E Final Kinase Inhibitor Candidate D->E Purified Product G A 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde C Reductive Amination (NaBH(OAc)₃, DCE, rt) A->C B Primary Amine (e.g., Aniline) B->C D Intermediate Amine C->D E Acylation (Acyl Chloride, Base) D->E F Purification (Column Chromatography) E->F Crude Product G Final Cholinesterase Inhibitor Candidate F->G Purified Product

Sources

Highly Selective Reductive Amination of 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde: A Standardized Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Synthetic Context

The compound 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde (CAS: 683772-13-6) is a highly versatile bifunctional building block frequently utilized in the drug development of kinase inhibitors and GPCR ligands[1][2]. Structurally, it presents a unique synthetic challenge: it contains an electrophilic benzaldehyde moiety, a basic piperidine ring, and an unprotected primary alcohol.

To elaborate this scaffold into complex secondary or tertiary amines, direct reductive amination is the premier methodology. This application note details a highly optimized, self-validating protocol for the reductive amination of this specific substrate, ensuring high chemoselectivity and eliminating the need for alcohol protecting groups.

Mechanistic Insights and Reagent Selection (E-E-A-T)

A successful reductive amination relies on manipulating the reaction kinetics so that imine formation outpaces the direct reduction of the starting aldehyde.

  • The Reducing Agent : Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is selected over sodium borohydride (NaBH₄). While NaBH₄ would rapidly and indiscriminately reduce the starting aldehyde to an undesired benzyl alcohol byproduct, STAB exhibits exceptional chemoselectivity. As demonstrated by density functional theory (DFT) studies, the electron-withdrawing acetoxy ligands stabilize the B–H bond via steric shielding and electron delocalization ()[3]. This renders STAB mild enough to ignore the aldehyde while selectively reducing the more electrophilic iminium intermediate[4][5]. Furthermore, STAB avoids the toxic cyanide byproducts associated with sodium cyanoborohydride (NaBH₃CN)[6][7].

  • The Piperidine Buffering Effect : Imine formation requires mild acid catalysis. The piperidine nitrogen in the starting material, though its basicity is slightly attenuated by the para-formyl group, acts as a basic sink. If only 1.0 equivalent of acetic acid (AcOH) is used, it is consumed by the piperidine ring, halting the catalytic dehydration of the hemiaminal. Therefore, 2.0 equivalents of AcOH are strictly required to maintain the optimal pH (4–5) for imine formation[7].

  • Chemoselectivity : The primary alcohol (hydroxymethyl group) is completely unreactive toward STAB under these conditions, streamlining the synthesis by bypassing protection/deprotection steps.

Reaction Pathway Visualization

Pathway A 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde (Electrophile) C Hemiaminal Intermediate A->C Nucleophilic Addition B Primary/Secondary Amine (Nucleophile) B->C D Imine / Iminium Ion (Activated Species) C->D -H2O (Dehydration) F Alkylated Amine Product (Target) D->F Hydride Transfer E NaBH(OAc)3 (STAB) Selective Reduction E->F Hydride Donor

Mechanistic pathway of STAB-mediated reductive amination.

Experimental Protocol

This protocol uses Benzylamine as a representative primary amine nucleophile. The methodology is designed as a self-validating system , incorporating In-Process Quality Control (IPQC) checks to guarantee reaction success before proceeding to the next step.

Table 1: Reaction Stoichiometry (10 mmol Scale)
ReagentMW ( g/mol )EquivalentsMass / VolumeRole
4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde219.281.02.19 gElectrophile
Benzylamine (Model Amine)107.151.11.18 g (1.20 mL)Nucleophile
Sodium Triacetoxyborohydride (STAB)211.941.53.18 gReducing Agent
Acetic Acid (Glacial)60.052.01.20 g (1.14 mL)Acid Catalyst
1,2-Dichloroethane (DCE)98.96-40 mLSolvent
Step-by-Step Methodology

Step 1: Imine Formation

  • To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde (2.19 g, 10.0 mmol) and 1,2-Dichloroethane (DCE) (30 mL).

  • Add Benzylamine (1.20 mL, 11.0 mmol) via syringe, followed immediately by Glacial Acetic Acid (1.14 mL, 20.0 mmol).

  • Stir the reaction mixture at room temperature (20–25 °C) under a nitrogen atmosphere for 60 minutes.

  • IPQC Check 1 (Self-Validation): Withdraw a 10 µL aliquot, dilute in LC-MS grade acetonitrile, and analyze. The mass of the starting aldehyde (m/z 220 [M+H]⁺) should be nearly absent, replaced by the imine intermediate (m/z 309 [M+H]⁺). Do not proceed to Step 2 until imine formation is >90% complete.

Step 2: Selective Reduction 5. Cool the reaction flask to 0 °C using an ice-water bath. 6. Add Sodium Triacetoxyborohydride (STAB) (3.18 g, 15.0 mmol) in three equal portions over 15 minutes to control the mild exotherm and hydrogen gas evolution. 7. Wash the residual STAB from the funnel with the remaining DCE (10 mL). 8. Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2–4 hours. 9. IPQC Check 2 (Self-Validation): Perform TLC (Eluent: 10% MeOH in DCM with 1% NH₄OH). The UV-active aldehyde spot (R_f ~ 0.6) must be completely consumed, replaced by a more polar, ninhydrin-active product spot (R_f ~ 0.3).

Step 3: Quench and Workup 10. Quench the reaction by slowly adding saturated aqueous NaHCO₃ (30 mL). Caution: Vigorous effervescence (CO₂ gas) will occur as excess acetic acid and unreacted STAB are neutralized. 11. Stir vigorously for 15 minutes until gas evolution ceases. 12. Transfer the mixture to a separatory funnel and extract the aqueous layer with Dichloromethane (3 × 20 mL). 13. Combine the organic layers and wash with brine (30 mL). 14. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine. 15. Purify via flash column chromatography (Silica gel, gradient of 2–10% MeOH in DCM containing 1% Et₃N) to afford the pure alkylated amine product.

Data Presentation: Reaction Optimization

The following table summarizes the causal relationship between reaction parameters and product yield, validating the protocol choices established by foundational studies ()[4][7].

Table 2: Optimization of Reaction Conditions
EntrySolventAcid AdditiveReducing AgentYield (%)Observation / Causality
1MeOHNoneNaBH₄< 20%Rapid aldehyde reduction to alcohol bypasses imine formation.
2DCENoneSTAB45%Basic piperidine buffers the system; incomplete imine formation.
3DCE1.0 eq AcOHSTAB68%Piperidine neutralizes AcOH; insufficient acidity for dehydration.
4 DCE 2.0 eq AcOH STAB > 92% Optimal pH achieved; complete conversion to alkylated amine.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

  • Oliphant, S. J., & Morris, R. H. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega, 7(34), 30554-30564. URL:[Link]

Sources

Application Note: 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde as a Bifunctional Scaffold in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Guide & Experimental Protocols Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals

Executive Summary & Strategic Utility

In modern medicinal chemistry and heterocyclic synthesis, the strategic selection of building blocks dictates the efficiency of library generation and the physicochemical viability of the resulting drug candidates. 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde (CAS: 683772-13-6) is a highly versatile, bifunctional scaffold that bridges the gap between structural rigidity and late-stage functionalizability [1].

From a mechanistic perspective, this molecule features an extended conjugated "push-pull" electronic system. The electron-donating lone pair of the piperidine nitrogen is situated para to the electron-withdrawing aldehyde group. This unique electronic topology provides two distinct advantages:

  • Modulated Electrophilicity: The aldehyde is stable enough to resist spontaneous degradation but remains highly reactive under mild acid catalysis (which protonates the carbonyl, restoring intense electrophilicity).

  • Orthogonal Reactivity: The aliphatic primary alcohol (hydroxymethyl group) is electronically insulated from the aromatic system. It can undergo esterification, etherification, or oxidation without interfering with the aldehyde's reactivity, enabling divergent synthetic pathways.

Physicochemical Properties

To aid in structure-activity relationship (SAR) modeling and pharmacokinetic predictions, the core properties of the scaffold are summarized below:

PropertyValueSignificance in Drug Design
Chemical Name 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehydeN/A
CAS Number 683772-13-6N/A
Molecular Formula C₁₃H₁₇NO₂N/A
Molecular Weight 219.28 g/mol Low MW allows for substantial downstream elaboration while remaining within Lipinski's Rule of 5.
Calculated LogP ~1.71Optimal lipophilicity for membrane permeability.
TPSA 40.54 ŲExcellent topological polar surface area, predictive of good blood-brain barrier (BBB) penetration if desired.

Experimental Protocols & Workflows

The following protocols are engineered as self-validating systems. Causality for reagent selection and environmental conditions is explicitly detailed to ensure reproducibility and adaptability across different target molecules.

Protocol A: Knoevenagel Condensation for Cinnamic Acid & Coumarin Derivatives

The Knoevenagel condensation of this scaffold with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) is a premier route to rigidified, potentially fluorescent heterocycles.

Mechanistic Rationale: Because the para-piperidine group slightly deactivates the aldehyde via resonance, a catalytic buffer system of piperidine and glacial acetic acid is employed. The secondary amine (piperidine) attacks the aldehyde to form a highly electrophilic iminium ion intermediate, significantly lowering the activation energy for the subsequent nucleophilic attack by the enolate.

Step-by-Step Methodology:

  • Preparation: In a flame-dried 50 mL round-bottom flask, dissolve 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde (1.0 mmol, 219.3 mg) and malononitrile (1.1 mmol, 72.7 mg) in 10 mL of absolute ethanol.

  • Catalysis: Add piperidine (0.1 mmol, 10 µL) and glacial acetic acid (0.1 mmol, 6 µL). Self-Validation: The solution will typically undergo a subtle color shift (often deepening in yellow/orange) indicating the formation of the conjugated iminium intermediate.

  • Reaction: Equip the flask with a reflux condenser and heat to 78 °C for 2–4 hours. Monitor consumption of the starting material via TLC (Eluent: 7:3 Hexanes/Ethyl Acetate; UV active).

  • Isolation: Once the aldehyde is consumed, cool the mixture to 0 °C. Add 10 mL of ice-cold distilled water dropwise to induce precipitation.

  • Purification: Filter the resulting precipitate under vacuum, wash with cold ethanol (2 x 5 mL), and dry under high vacuum.

Protocol B: Reductive Amination for Secondary/Tertiary Amines

Reductive amination transforms the aldehyde into a robust amine linkage. We utilize Sodium Triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent .

Mechanistic Rationale: NaBH(OAc)₃ is chosen over Sodium Borohydride (NaBH₄) or Sodium Cyanoborohydride (NaBH₃CN) because the electron-withdrawing acetoxy groups reduce the nucleophilicity of the boron-hydride bonds. This ensures the reagent selectively reduces the transient imine/iminium intermediate without prematurely reducing the starting aldehyde to an alcohol. 1,2-Dichloroethane (DCE) is selected as the solvent because it provides optimal solubility and maximizes the reaction kinetics of NaBH(OAc)₃.

Step-by-Step Methodology:

  • Imine Formation: Dissolve the aldehyde (1.0 mmol) and the target primary or secondary amine (1.05 mmol) in anhydrous DCE (15 mL) under an inert nitrogen atmosphere.

  • Acidification (Conditional): If the reacting amine is weakly basic (e.g., an aniline derivative), add glacial acetic acid (1.0 mmol) to facilitate imine formation.

  • Reduction: Add NaBH(OAc)₃ (1.5 mmol, 318 mg) portion-wise over 10 minutes to control mild exothermic activity.

  • Stirring: Stir the heterogeneous mixture at room temperature for 12–24 hours. Self-Validation: An aliquot quenched in NaHCO₃ and analyzed via LC-MS should show the M+1 peak of the desired amine product.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (15 mL). Extract the aqueous layer with Dichloromethane (3 x 15 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol C: Late-Stage Steglich Esterification of the Hydroxymethyl Group

The primary alcohol provides a vector for late-stage functionalization. Steglich esterification allows for the coupling of carboxylic acids without necessitating the protection of the aldehyde.

Mechanistic Rationale: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is used to activate the carboxylic acid into an O-acylisourea intermediate. DMAP (4-Dimethylaminopyridine) acts as a hyper-nucleophilic acyl transfer catalyst. The aldehyde is completely inert to these conditions, allowing for orthogonal functionalization.

Step-by-Step Methodology:

  • Activation: Dissolve the target carboxylic acid (1.2 mmol) in anhydrous DCM (10 mL) and cool to 0 °C in an ice bath. Add EDC·HCl (1.5 mmol) and DMAP (0.1 mmol). Stir for 15 minutes to form the active ester.

  • Coupling: Add 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde (1.0 mmol) dissolved in DCM (5 mL) dropwise to the activated acid solution.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 8 hours.

  • Workup: Wash the organic layer sequentially with 0.5 M HCl (10 mL) to remove DMAP, saturated NaHCO₃ (10 mL), and brine (10 mL). Dry over Na₂SO₄ and concentrate.

Visualizations

Synthetic Workflows

SyntheticWorkflow Core 4-[4-(Hydroxymethyl) piperidin-1-yl] benzaldehyde Knoevenagel Knoevenagel Condensation Core->Knoevenagel Active Methylene EtOH, Pip/AcOH RedAmination Reductive Amination Core->RedAmination Amine, NaBH(OAc)3 DCE, RT Esterification Steglich Esterification Core->Esterification R-COOH, EDC, DMAP DCM, 0°C to RT Prod1 Cinnamic Acids / Coumarins Knoevenagel->Prod1 Prod2 Secondary / Tertiary Amines RedAmination->Prod2 Prod3 Hydroxymethyl Esters Esterification->Prod3

Divergent synthetic workflows utilizing 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde.

Pharmacophore Mapping

PharmacophoreMapping cluster_ligand Ligand Scaffold cluster_target Target Protein Pocket Aldehyde Aldehyde Motif (Electrophile) Phenyl Phenyl Ring (Hydrophobic Core) Aldehyde->Phenyl Pocket1 Covalent Binding Site Aldehyde->Pocket1 Binding Piperidine Piperidine Ring (Basic Spacer) Phenyl->Piperidine Pocket2 Hydrophobic Pocket Phenyl->Pocket2 π-π Stacking Hydroxymethyl Hydroxymethyl (H-Bond Donor/Acceptor) Piperidine->Hydroxymethyl Pocket3 Polar Residues Hydroxymethyl->Pocket3 H-Bonding

Pharmacophore mapping of the scaffold against a generic biological target binding pocket.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11545227, 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde. PubChem.[Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.[Link][1][2]

  • Tietze, L. F., & Beifuss, U. (1991). The Knoevenagel Reaction. In B. M. Trost (Ed.), Comprehensive Organic Synthesis (Vol. 2, pp. 341-394). Pergamon Press.[Link][3][4]

Sources

Strategic Synthesis of Novel Benzimidazole-Piperidine Hybrids as Potent Anti-Inflammatory Agents from 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Discovery Professionals

Abstract

This application note provides a comprehensive guide for the synthesis and preliminary biological evaluation of novel anti-inflammatory agents derived from the versatile building block, 4-[4-(hydroxymethyl)piperidin-1-yl]benzaldehyde. We present a strategic approach centered on the construction of a 2-arylbenzimidazole scaffold, a privileged structure in medicinal chemistry known for its diverse pharmacological activities. The protocols detailed herein are designed for researchers, chemists, and pharmacologists in the field of drug development, offering a robust and reproducible methodology. The guide covers the rationale for the synthetic strategy, a detailed step-by-step synthesis protocol, methods for structural characterization, and a protocol for in-vitro evaluation of anti-inflammatory activity using a lipopolysaccharide (LPS)-stimulated macrophage model. This document emphasizes the causality behind experimental choices, ensuring scientific integrity and enabling researchers to adapt these methods for the creation of diverse compound libraries.

Introduction and Strategic Rationale

The piperidine moiety is a highly privileged scaffold in medicinal chemistry, present in a vast array of clinically approved drugs.[1] Its presence in a molecular structure often enhances druggability by improving pharmacokinetic properties (ADME) and metabolic stability, while facilitating transport across biological membranes.[1] The specific starting material, 4-[4-(hydroxymethyl)piperidin-1-yl]benzaldehyde, offers two key points for chemical modification: a reactive aldehyde group and a primary alcohol. This duality makes it an exceptional starting point for the development of novel therapeutics.

Our strategy focuses on leveraging the aldehyde functionality to construct a benzimidazole-piperidine hybrid molecule. Benzimidazole derivatives are renowned for a wide spectrum of bioactivities, including significant anti-inflammatory properties.[2][3] The core mechanism of many anti-inflammatory drugs involves the inhibition of pro-inflammatory mediators. By creating a hybrid molecule that combines the favorable pharmacokinetic profile of piperidine with the proven anti-inflammatory pharmacophore of benzimidazole, we aim to develop novel chemical entities with enhanced therapeutic potential.

The proposed synthesis involves the condensation of 4-[4-(hydroxymethyl)piperidin-1-yl]benzaldehyde with o-phenylenediamine. This reaction is a well-established, efficient method for forming the 2-arylbenzimidazole system and provides a direct route to our target compound.[4]

Synthetic Workflow and Key Transformations

The overall strategy is a one-pot, two-step cascade reaction that efficiently converts the starting aldehyde into the target benzimidazole derivative. This approach is advantageous as it minimizes purification steps and improves overall yield.

G start_material Starting Material: 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde reaction_step Step 1: Condensation Reaction (Formation of Schiff Base Intermediate) start_material->reaction_step reagents Reagents: o-Phenylenediamine Sodium Metabisulfite (Na2S2O5) reagents->reaction_step oxidation_step Step 2: Oxidative Cyclization (Formation of Benzimidazole Ring) reaction_step->oxidation_step In-situ final_product Final Product: 2-(4-(4-(Hydroxymethyl)piperidin-1-yl)phenyl) -1H-benzo[d]imidazole oxidation_step->final_product purification Purification (Recrystallization or Column Chromatography) final_product->purification analysis Structural Characterization (NMR, MS, IR) purification->analysis

Figure 1: High-level workflow for the synthesis of the target benzimidazole derivative.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-(4-(4-(hydroxymethyl)piperidin-1-yl)phenyl)-1H-benzo[d]imidazole

This protocol describes the synthesis of the target compound from the starting aldehyde and o-phenylenediamine.

3.1. Materials and Reagents

ReagentSupplierGradePart Number
4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde(Custom)>98%N/A
o-PhenylenediamineSigma-AldrichReagentPlus®, 99%P23938
Sodium Metabisulfite (Na₂S₂O₅)Sigma-AldrichACS Reagent, ≥97%255556
N,N-Dimethylformamide (DMF)Sigma-AldrichAnhydrous, 99.8%227056
Ethyl AcetateFisher Sci.ACS GradeE145-4
HexanesFisher Sci.ACS GradeH302-4
Deionized WaterIn-houseType 1N/A

3.2. Step-by-Step Procedure

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-[4-(hydroxymethyl)piperidin-1-yl]benzaldehyde (2.33 g, 10 mmol).

  • Add o-phenylenediamine (1.08 g, 10 mmol) to the flask.

  • Add N,N-Dimethylformamide (DMF, 30 mL) as the solvent. Stir the mixture at room temperature for 10 minutes to ensure dissolution.

    • Rationale: DMF is an excellent polar aprotic solvent for this reaction, facilitating the dissolution of reactants and promoting the reaction to proceed at a moderate temperature.

  • Add sodium metabisulfite (2.09 g, 11 mmol) in a single portion.

    • Rationale: Sodium metabisulfite serves as a mild and efficient oxidizing agent for the in-situ oxidative cyclization of the Schiff base intermediate to the stable benzimidazole ring.

  • Reaction Execution: Heat the reaction mixture to 100 °C and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 7:3 Ethyl Acetate:Hexane. The disappearance of the starting aldehyde spot (visualized under UV light) indicates reaction completion.

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into 200 mL of ice-cold deionized water with gentle stirring.

  • A precipitate will form. Continue stirring for 30 minutes in the ice bath to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water (3 x 50 mL) to remove residual DMF and salts.

  • Dry the crude product in a vacuum oven at 50 °C overnight.

3.3. Purification

The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product.

3.4. Characterization

The structure of the final compound should be confirmed using standard analytical techniques. Expected characterization data would be similar in format to those reported for related heterocyclic compounds.[5]

  • ¹H NMR & ¹³C NMR: To confirm the chemical structure and proton/carbon environments.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., O-H stretch from the alcohol, N-H stretch from the benzimidazole).

Protocol 2: In-Vitro Anti-Inflammatory Activity Assay

This protocol evaluates the ability of the synthesized compound to inhibit the production of pro-inflammatory mediators, nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. This is a standard and widely accepted method for screening potential anti-inflammatory agents.[2][6][7]

3.5. Materials and Reagents

ReagentSupplierGrade
RAW 264.7 Macrophage Cell LineATCCN/A
Dulbecco's Modified Eagle Medium (DMEM)GibcoHigh Glucose, GlutaMAX
Fetal Bovine Serum (FBS)GibcoHeat-inactivated
Penicillin-StreptomycinGibco10,000 U/mL
Lipopolysaccharide (LPS) from E. coliSigma-AldrichL2630
Griess Reagent KitPromegaG2930
Mouse TNF-α ELISA KitR&D SystemsMTA00B
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide]Sigma-AldrichM5655

3.6. Step-by-Step Procedure

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37 °C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare stock solutions of the synthesized test compound in DMSO. On the day of the experiment, dilute the stock to final concentrations (e.g., 1, 5, 10, 25 µM) in cell culture medium. Pre-treat the cells with the compound for 2 hours.

    • Rationale: Pre-treatment allows the compound to enter the cells and potentially inhibit signaling pathways before the inflammatory stimulus is introduced.

  • Inflammatory Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for an additional 22-24 hours. Include a vehicle control group (cells + medium + DMSO) and an LPS-only control group.

  • Nitric Oxide (NO) Measurement:

    • After incubation, collect 50 µL of the cell culture supernatant.

    • Determine the nitrite concentration (a stable product of NO) using the Griess Reagent Kit according to the manufacturer's instructions.

    • Measure the absorbance at 540 nm. Calculate the percentage inhibition of NO production relative to the LPS-only control.

  • TNF-α Measurement:

    • Collect 100 µL of the cell culture supernatant.

    • Measure the concentration of TNF-α using the Mouse TNF-α ELISA Kit following the manufacturer's protocol.

    • Calculate the percentage inhibition of TNF-α production relative to the LPS-only control.

  • Cell Viability (MTT Assay): After collecting the supernatant, assess cell viability to ensure that the observed inhibitory effects are not due to cytotoxicity. Add MTT solution to the remaining cells and incubate for 4 hours. Solubilize the formazan crystals and measure absorbance at 570 nm.

Anticipated Results and Data Presentation

The synthesis is expected to produce the target benzimidazole derivative in good yield and high purity. For the biological assay, a potent anti-inflammatory compound will show a dose-dependent reduction in both NO and TNF-α levels without significantly affecting cell viability.

Table 1: Hypothetical Synthesis and Characterization Data

ParameterResult
Yield 85%
Appearance Off-white to pale yellow solid
Purity (HPLC) >98%
MS (ESI, m/z) [M+H]⁺ = 322.19 (Calculated: 322.186)

Table 2: Hypothetical Anti-Inflammatory Activity Data

Compound Concentration (µM)% NO Inhibition% TNF-α Inhibition% Cell Viability
115.2 ± 2.118.5 ± 3.499.1 ± 1.5
548.6 ± 4.555.2 ± 5.198.5 ± 2.2
1075.3 ± 3.882.1 ± 4.397.3 ± 2.8
2589.1 ± 2.991.4 ± 3.095.8 ± 3.1
IC₅₀ (µM) 5.8 4.5 >100

Mechanistic Insights: The NF-κB Signaling Pathway

The production of NO (via iNOS) and TNF-α in response to LPS is largely controlled by the transcription factor NF-κB. Many anti-inflammatory agents exert their effects by inhibiting this pathway. The synthesized compounds are hypothesized to interfere with key steps in this cascade.

Figure 2: Simplified NF-κB signaling pathway activated by LPS in macrophages.

Conclusion

This application note details a robust and scientifically grounded strategy for the preparation of novel anti-inflammatory agents from 4-[4-(hydroxymethyl)piperidin-1-yl]benzaldehyde. By providing detailed, step-by-step protocols for both chemical synthesis and biological evaluation, this guide serves as a valuable resource for drug discovery professionals. The presented methodology is not only reproducible but also adaptable, allowing for the creation of diverse libraries of benzimidazole-piperidine hybrids for further structure-activity relationship (SAR) studies.

References

  • International Journal of New-era Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

  • Mujumdar, A. M., et al. (1990). Anti-inflammatory activity of piperine. Japanese Journal of Medical Science & Biology, 43(3), 95-100. [Link]

  • Kar, P., & Ward, J. S. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 261, 115814. [Link]

  • Li, Y., et al. (2018). Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. Molecules, 23(10), 2549. [Link]

  • Colapret, J. A., et al. (1989). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry, 32(5), 968-974. [Link]

  • Jahan, S., et al. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(1), 77-82. [Link]

  • Sagan, J., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Chalapathi, U., et al. (2016). Synthesis, Characterization and Anti-Inflammatory and Antipyreticevaluationof Novel Indole Derivatives. International Journal of Pharmaceutical Sciences and Research, 7(6), 2440-2447. [Link]

  • Li, C., et al. (2017). Synthesis and Evaluation of Anti-inflammatory N-Substituted 3,5-Bis(2-(trifluoromethyl)benzylidene)piperidin-4-ones. Archiv der Pharmazie, 350(3-4), 1600329. [Link]

  • Amir, M., et al. (2009). Design and synthesis of 3-[3-(substituted phenyl)-4-piperidin-1-ylmethyl/-4-morpholin-4-ylmethyl-4,5-dihydro-isoxazol-5-yl]-1H-indoles as potent anti-inflammatory agents. Medicinal Chemistry Research, 18, 215-226. [Link]

  • Khan, I., et al. (2024). Synthesis, Characterization and Evaluation of Anti-inflammatory activity of Benzimidazoles derivative. ResearchGate. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Anti-inflammatory and analgesic activities of 7-chloro-4-(piperazin-1-yl)quinoline derivative mediated by suppression of pro-inflammatory mediators. Pharmaceutical Sciences, 28(3), 416-425. [Link]

  • El-Gamal, M. I., et al. (2019). 1,4-Dihydroquinazolin-3(2H)-yl benzamide derivatives as anti-inflammatory and analgesic agents with an improved gastric profile: Design, synthesis, COX-1/2 inhibitory activity and molecular docking study. Bioorganic Chemistry, 84, 76-86. [Link]

  • Goundry, W. R., et al. (2020). Transition-Metal-Free Multiple Functionalization of Piperidines to 4-Substituted and 3,4-Disubstituted 2-Piperidinones. Angewandte Chemie International Edition, 59(32), 13387-13393. [Link]

  • Mushtaq, N., et al. (2018). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Journal of Applied Pharmaceutical Science, 8(1), 001-011. [Link]

  • Khan, S. A., et al. (2005). Pharmacological evaluation of newly synthesized piperidinium derivatives for their analgesic activity. Pakistan Journal of Pharmaceutical Sciences, 18(3), 23-26. [Link]

  • Kumar, V., et al. (2024). Design, Synthesis and Pharmacological Evaluation of Benzimidazole-Methylamine Bridged Phenyl-1,3,4-Thiadiazolamine Derivatives. Journal of Drug Delivery and Therapeutics, 14(7), 1-11. [Link]

  • Ortega, J. A., et al. (2024). Synthetic Approach to Chromone and Flavonoid Piperidine Alkaloids. The Journal of Organic Chemistry. [Link]

  • Wang, S., et al. (2016). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Archiv der Pharmazie, 349(1), 44-55. [Link]

  • She, J., Jiang, Z., & Wang, Y. (2009). One-Pot Synthesis of Functionalized Benzimidazoles and 1H-Pyrimidines via Cascade Reactions of o-Aminoanilines or Naphthalene-1,8-diamine with Alkynes and p-Tolylsulfonyl Azide. Synlett, 2009(12), 2023-2027. [Link]

  • van der Heijden, J., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(7), 2243-2247. [Link]

  • Li, W., et al. (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. ResearchGate. [Link]

  • Fatima, A., et al. (2023). Evaluation of Antimicrobial, Anticholinesterase Potential of Indole Derivatives and Unexpectedly Synthesized Novel Benzodiazine: Characterization, DFT and Hirshfeld Charge Analysis. Molecules, 28(13), 5092. [Link]

Sources

1H NMR spectrum of 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the ¹H NMR Spectroscopic Analysis of 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde

Abstract

This technical guide provides a comprehensive methodology for the acquisition and interpretation of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum for the compound 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde. This molecule serves as a valuable intermediate in medicinal chemistry and materials science, making its unambiguous structural confirmation paramount. This document details the theoretical basis for the expected spectral features, a step-by-step protocol for sample preparation and data acquisition, and a workflow for data processing. The content is designed for researchers, scientists, and drug development professionals who require a robust analytical framework for the characterization of substituted piperidine-benzaldehyde derivatives.

Introduction and Scientific Context

4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde is a bifunctional organic molecule incorporating a reactive aldehyde group and a substituted piperidine moiety. The aldehyde is a versatile chemical handle for forming imines, while the piperidine ring is a common scaffold in pharmacologically active compounds.[1] Given its role as a synthetic precursor, rigorous structural verification is essential to ensure the integrity of subsequent reaction products. ¹H NMR spectroscopy is the primary analytical technique for this purpose, offering detailed insights into the molecular structure by mapping the distinct chemical environments of all hydrogen atoms.

This guide moves beyond a simple recitation of spectral data. It explains the causal relationships between the molecule's three-dimensional structure and its NMR spectrum, providing the user with the predictive power to analyze similar structures. The protocols herein are designed to be self-validating, ensuring high-quality, reproducible results.

Molecular Structure and Predicted ¹H NMR Spectral Features

The key to interpreting the ¹H NMR spectrum of 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde lies in deconstructing the molecule into its constituent spin systems. Each group of protons exhibits a characteristic chemical shift, integration, and multiplicity based on its electronic environment and proximity to neighboring protons.

Figure 1: Chemical Structure of 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde

Caption: Structure highlighting distinct proton environments.

  • Aldehyde Proton (CHO): This proton is highly deshielded due to the strong electron-withdrawing effect and magnetic anisotropy of the adjacent carbonyl group. It is expected to appear as a sharp singlet far downfield, typically between δ 9.7 and 10.0 ppm.[2][3] Its integration value will be 1H.

  • Aromatic Protons (Ar-H): The benzaldehyde ring is para-substituted, creating an AA'BB' spin system.

    • Protons ortho to the aldehyde (H_a): These two equivalent protons are deshielded by both the aldehyde group and the piperidine nitrogen's electron-donating effect (through resonance). They will appear as a doublet.

    • Protons ortho to the piperidine group (H_b): These two equivalent protons are shielded by the strong electron-donating piperidine group. They will also appear as a doublet, upfield from the other aromatic protons.[2] The typical aromatic region is δ 6.5–8.0 ppm.[4]

  • Piperidine Ring Protons: These protons exist in a dynamic chair conformation, leading to complex signals.

    • C2/C6 Protons (Axial & Equatorial): These four protons are adjacent to the nitrogen atom and the aromatic ring, causing them to be deshielded relative to other piperidine protons. They typically appear as a broad multiplet.

    • C3/C5 Protons (Axial & Equatorial): These four protons are further from the deshielding groups and will appear further upfield, likely as a complex multiplet.

    • C4 Proton (Methine): This single proton is attached to the carbon bearing the hydroxymethyl group. It will appear as a multiplet due to coupling with adjacent C3 and C5 protons.

  • Hydroxymethyl Protons (-CH₂OH):

    • Methylene Protons (-CH₂-): These two protons are diastereotopic and are coupled to the C4 methine proton. They are expected to appear as a doublet around δ 3.3–3.6 ppm.

    • Hydroxyl Proton (-OH): This proton's chemical shift is highly variable and depends on concentration, temperature, and solvent. It often appears as a broad singlet and will exchange with deuterium upon addition of D₂O, causing the signal to disappear.

Predicted ¹H NMR Data Summary

The following table provides an estimated summary of the ¹H NMR spectrum of 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde when recorded in a standard deuterated solvent like CDCl₃. Actual values may vary based on experimental conditions.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Notes
Aldehyde (-CHO)9.7 - 9.9Singlet (s)1HHighly deshielded, characteristic of aldehydes.[2]
Aromatic (ortho to -CHO)7.7 - 7.9Doublet (d)2HPart of an AA'BB' system.
Aromatic (ortho to Piperidine)6.9 - 7.1Doublet (d)2HShielded by the electron-donating nitrogen.
Piperidine (C2-H, C6-H)3.8 - 4.0Multiplet (m)4HDeshielded by adjacent nitrogen and aromatic ring.
Hydroxymethyl (-CH₂OH)3.4 - 3.6Doublet (d)2HCoupled to the C4-H proton.
Piperidine (C3-H, C5-H)1.8 - 2.0 and 1.3 - 1.5Multiplet (m)4HComplex signals from axial and equatorial protons.
Piperidine (C4-H)1.6 - 1.8Multiplet (m)1HMethine proton, likely a complex multiplet.
Hydroxyl (-OH)Variable (e.g., 1.5 - 2.5)Broad Singlet (br s)1HPosition and shape are concentration-dependent; D₂O exchangeable.

Experimental Protocol for Data Acquisition

This section provides a detailed, field-proven protocol for obtaining a high-resolution ¹H NMR spectrum.

Materials and Reagents
  • Analyte: 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde (>98% purity).

  • Deuterated Solvent: Chloroform-d (CDCl₃, 99.8 atom % D) is a common choice for its excellent solubilizing power for moderately polar organic compounds and its single residual proton peak at δ 7.26 ppm.[5]

  • Internal Standard: Tetramethylsilane (TMS) at 0.03-0.05% v/v in the deuterated solvent. TMS is chemically inert and its sharp singlet at 0 ppm provides a reliable reference.[5]

  • NMR Tube: High-precision 5 mm NMR tubes (e.g., Wilmad 535-PP or equivalent).

  • Glassware: Clean, dry glass vial, Pasteur pipette.

  • Filtration: Small plug of glass wool or a syringe filter (PTFE, 0.45 µm).

Equipment
  • NMR Spectrometer (e.g., Bruker Avance, JEOL ECZ series) with a field strength of 400 MHz or higher.

  • Analytical balance (±0.1 mg).

  • Vortex mixer.

Sample Preparation Protocol

The quality of the final spectrum is critically dependent on meticulous sample preparation.[6]

  • Weighing the Sample: Accurately weigh 5-10 mg of the analyte into a clean, dry glass vial.[7][8]

    • Causality Note: This concentration range provides an excellent signal-to-noise ratio (S/N) in a reasonable number of scans without causing issues related to viscosity or aggregation that can broaden spectral lines.

  • Adding the Solvent: Using a calibrated pipette, add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ with TMS) to the vial.[5][9]

    • Causality Note: This volume ensures the sample height in a standard 5 mm NMR tube is sufficient to cover the instrument's receiver coils, which is crucial for accurate signal detection and effective magnetic field shimming.[9]

  • Dissolution: Cap the vial and gently vortex or swirl until the sample is completely dissolved. A visually clear, homogeneous solution is required.

  • Filtration and Transfer: Place a small, tightly packed plug of glass wool into a Pasteur pipette. Filter the sample solution directly into the NMR tube.

    • Trustworthiness Note: This step is non-negotiable. Undissolved particulate matter will severely degrade the magnetic field homogeneity, making it impossible to obtain sharp, well-resolved peaks.[7]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly on the upper part of the tube. Wipe the outside of the tube with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol to remove any contaminants.[8]

Instrument Setup and Data Acquisition

The following is a generalized procedure. Specific commands may vary by instrument manufacturer.

  • Sample Insertion: Carefully insert the NMR tube into a spinner turbine, adjusting its depth using the manufacturer's gauge. Place the sample into the magnet.[10]

  • Locking: The instrument's software should be instructed to "lock" onto the deuterium (²H) signal of the solvent. This lock signal maintains a stable magnetic field during the experiment.

  • Shimming: Perform an automated or manual shimming procedure. This process optimizes the homogeneity of the magnetic field (B₀) across the sample volume, which is essential for achieving narrow line widths and high resolution.[11]

  • Setting Acquisition Parameters:

    • Experiment: Select a standard 1D proton experiment.

    • Number of Scans (ns): Start with 8 or 16 scans. This is typically sufficient for the sample concentration specified.

    • Spectral Width (sw): Set a spectral width of approximately 16 ppm, centered around 6 ppm, to ensure all signals from TMS (0 ppm) to the aldehyde proton (~10 ppm) are captured.

    • Acquisition Time (aq): An acquisition time of 2-4 seconds is standard for high-resolution spectra.

    • Relaxation Delay (d1): Use a relaxation delay of 1-2 seconds.

  • Acquisition: Start the acquisition. The instrument will collect the Free Induction Decay (FID) signal.

Data Processing and Analysis

Workflow Diagram

The following diagram outlines the standard workflow for converting the raw experimental data (FID) into a final, interpretable spectrum.

Sources

mass spectrometry of 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

In-Depth Technical Guide and Application Note: Mass Spectrometry of 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde

Executive Summary

The compound 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde is a highly functionalized N-aryl piperidine derivative. Because the N-phenylpiperidine scaffold is a ubiquitous pharmacophore in modern drug discovery, understanding its gas-phase dissociation mechanics is critical for metabolite profiling, structural elucidation, and quantitative bioanalysis. This application note provides a comprehensive, causality-driven protocol for the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of this compound, detailing the physicochemical rationale behind chromatographic retention, ionization strategies, and Collision-Induced Dissociation (CID) pathways.

Physicochemical Profiling

To design an effective LC-MS/MS method, the structural properties of the analyte must dictate the analytical parameters. The molecule features a basic tertiary amine (piperidine nitrogen), a polar hydrogen-bond donating group (hydroxymethyl), and an electron-withdrawing aromatic aldehyde. The polar hydroxymethylpiperidine moiety strongly influences both its aqueous solubility and chromatographic retention[1].

Table 1: Key Physicochemical and Mass Spectrometric Properties

PropertyValueRationale / Implication for Analysis
CAS Registry Number 683772-13-6Unique identifier for reference standard procurement.
Chemical Formula C₁₃H₁₇NO₂Dictates the isotopic distribution pattern.
Monoisotopic Mass 219.1259 DaTarget for high-resolution MS calibration.
[M+H]⁺ Exact Mass 220.1338 m/zPrimary precursor ion for ESI+ monitoring.
LogP (Predicted) ~1.8Indicates moderate lipophilicity; requires reversed-phase LC.

Analytical Methodology: LC-ESI-MS/MS Protocol

The following protocol is designed as a self-validating system. It incorporates specific steps to ensure system suitability, mitigate matrix effects, and optimize ionization.

Sample Preparation
  • Stock Solution: Dissolve the reference standard in 100% LC-MS grade Methanol to a concentration of 1 mg/mL. Causality: Methanol ensures complete solvation of the N-phenylpiperidine core while remaining volatile for subsequent dilutions.

  • Working Dilution: Dilute to 1 µg/mL in 50:50 Methanol:Water containing 0.1% Formic Acid.

  • System Suitability (Self-Validation): Always inject a blank (50:50 Methanol:Water + 0.1% FA) prior to the sample. This validates the absence of column carryover, which is a known issue for basic piperidine derivatives due to secondary interactions with stationary phase silanols.

Liquid Chromatography (LC) Parameters

The addition of 0.1% formic acid to both mobile phases serves a dual purpose: it maintains a low pH to ensure the tertiary amine remains fully protonated (maximizing ESI+ efficiency), and it suppresses peak tailing.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 μm)

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2 µL

Table 2: Gradient Elution Protocol

Time (min)% Mobile Phase A% Mobile Phase BMechanistic Purpose
0.00955Highly aqueous start to retain the polar hydroxymethyl group.
0.50955Isocratic hold to focus the analyte band on the column head.
4.00595Linear ramp to elute the intact N-phenylpiperidine core.
5.00595High-organic wash to clear hydrophobic matrix components.
5.10955Rapid return to initial conditions.
6.50955Re-equilibration (Critical for reproducible retention times).
Mass Spectrometry (MS/MS) Parameters

Standard GC-MS electron ionization (EI) methods for benzaldehyde derivatives typically utilize 70 eV[2]. However, for LC-MS/MS, Electrospray Ionization (ESI) in positive mode is superior due to the basicity of the piperidine nitrogen.

  • Ionization Mode: ESI Positive (ESI+)

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C (Required to efficiently desolvate the highly aqueous initial LC flow).

  • Collision Energy (CE): Ramped from 15 eV to 35 eV using Argon as the collision gas to capture both low-energy (e.g., dehydration) and high-energy (e.g., ring cleavage) dissociation events.

Mechanistic Fragmentation Analysis

During ESI+, protonation occurs predominantly on the piperidine nitrogen. This is because the tertiary amine has a significantly higher proton affinity (~950 kJ/mol) compared to the aldehyde oxygen (~780 kJ/mol). Consequently, the fragmentation pathways are heavily charge-directed.

  • Hydroxymethyl Cleavages (Low CE): The most labile site is the hydroxymethyl group at the C-4 position of the piperidine ring. It readily undergoes dehydration (-18.01 Da) to form an exocyclic double bond, yielding an ion at m/z 202.1232. Alternatively, a retro-ene mechanism can expel neutral formaldehyde (-30.01 Da), yielding m/z 190.1232.

  • Aldehyde Cleavages (Medium CE): The loss of carbon monoxide (-27.99 Da) is a highly diagnostic fragmentation pathway for aromatic aldehydes, driven by the alpha-cleavage of the formyl group[3]. This yields the m/z 192.1388 fragment.

  • N-Phenylpiperidine Core Dissociation (High CE): Similar to other N-phenylpiperidine derivatives, the heterolytic cleavage of the C-N bond represents a major energy barrier but yields highly stable diagnostic fragments[4]. Cleavage of this bond can result in charge retention on either the piperidine fragment (m/z 116.1075) or the formylphenyl cation (m/z 105.0340).

Table 3: Diagnostic Fragment Ions (CID, Positive Mode)

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossFormulaProposed Mechanism
220.1338202.123218.0106 (H₂O)C₁₃H₁₆NO⁺Dehydration of the hydroxymethyl group
220.1338192.138827.9950 (CO)C₁₂H₁₈NO⁺Alpha-cleavage of the benzaldehyde formyl group
220.1338190.123230.0106 (CH₂O)C₁₂H₁₆NO⁺Retro-ene cleavage of the hydroxymethyl group
220.1338116.1075104.0263 (C₇H₄O)C₆H₁₄NO⁺C-N bond cleavage with charge retention on piperidine
220.1338105.0340115.0997 (C₆H₁₃NO)C₇H₅O⁺C-N bond cleavage yielding the formylphenyl cation

Structural Visualization

MS_Pathway M [M+H]+ m/z 220.1338 C13H18NO2+ H2O [M+H - H2O]+ m/z 202.1232 C13H16NO+ M->H2O - H2O (18.01 Da) CH2O [M+H - CH2O]+ m/z 190.1232 C12H16NO+ M->CH2O - CH2O (30.01 Da) CO [M+H - CO]+ m/z 192.1388 C12H18NO+ M->CO - CO (27.99 Da) Pip Piperidine Fragment m/z 116.1075 C6H14NO+ M->Pip C-N Cleavage Benz Benzaldehyde Cation m/z 105.0340 C7H5O+ M->Benz C-N Cleavage

Proposed ESI-MS/MS fragmentation pathway for 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde.

References

  • [3] C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern. Doc Brown's Advanced Organic Chemistry. Available at:[Link]

  • [1] 4-Piperidinemethanol | C6H13NO | CID 420771. PubChem, National Institutes of Health. Available at:[Link]

  • [4] Metabolite Profiling of Ortho-, Meta- and Para-Fluorofentanyl by Hepatocytes and High-Resolution Mass Spectrometry. Journal of Analytical Toxicology, Oxford Academic. Available at:[Link]

Sources

purification of 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde by column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Purification of 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde by Normal-Phase Flash Column Chromatography

Executive Summary

This application note details the optimized normal-phase flash column chromatography protocol for the purification of 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde (CAS: 683772-13-6)[1]. The protocol addresses the specific chromatographic challenges posed by the molecule's multi-functional nature—specifically, the combination of an N-aryl piperidine, a primary alcohol, and an aldehyde. By employing a competitive binding strategy with a basic mobile phase modifier and utilizing a dry-loading technique, researchers can achieve high-resolution separation, eliminate band streaking, and maximize product recovery.

Physicochemical Profiling & Chromatographic Causality

To design a self-validating purification system, one must first analyze the causality behind the molecule's behavior on a stationary phase.

Table 1: Physicochemical Properties & Chromatographic Implications

PropertyValueChromatographic Implication
CAS Number 683772-13-6[1]N/A
Molecular Weight 219.28 g/mol [1]Elutes well within standard flash chromatography porosity limits.
Predicted pKa ~3.88 (Conjugate Acid)[2]Weakly basic N-aryl amine; less prone to severe ionic binding than aliphatic amines, but still requires silanol masking.
LogP ~1.71[3]Moderate lipophilicity; requires a balanced non-polar/polar solvent gradient (e.g., Hexane/EtOAc).
H-Bond Donors 1 (-OH)Strong interaction with Brønsted acidic silanols.
H-Bond Acceptors 3 (-OH, -CHO, -N-)Multi-point binding potential on standard silica.

Mechanistic Challenge: If using typical normal-phase chromatography with silica columns, the most significant challenge is the acid-base interaction between the silica (a Brønsted acid) and basic functional groups. The most common reason for the streaking or tailing of such compounds on a standard silica gel column is the interaction between the basic heteroatoms and the acidic silanol groups (Si-OH) present on the surface of the silica gel[4]. While the piperidine nitrogen in this molecule is conjugated to the electron-withdrawing benzaldehyde ring (reducing its pKa to ~3.88[2]), the presence of the primary hydroxymethyl group introduces strong hydrogen-bonding capabilities. This multi-point interaction leads to broad, tailing elution bands and poor resolution.

Mitigation Strategy: Adding a small amount of a basic modifier, such as triethylamine (TEA), to the mobile phase helps to "deactivate" the acidic silanol groups on the silica surface[4]. TEA acts as a sacrificial competitor; because it is more basic than the target analyte, it preferentially binds to the active acidic sites on the silica[5]. This allows the target molecule to partition smoothly based on its inherent polarity rather than destructive acid-base interactions.

Silanol_Deactivation Silica Acidic Silanol (Si-OH) Stationary Phase Analyte Target Analyte (H-Bonding Groups) Silica->Analyte Unmitigated: Strong H-Bonds (Tailing) Elution Ideal Partitioning (Sharp Peak) Analyte->Elution Elutes via Polarity TEA Triethylamine (TEA) Mobile Phase Modifier TEA->Silica Mitigated: Competitive Binding (Capping) TEA->Analyte Prevents Adsorption

Logical mechanism of silanol deactivation by TEA to prevent analyte tailing.

Method Development & TLC Optimization

Before committing to a preparative column, the solvent system must be empirically validated using Thin Layer Chromatography (TLC).

  • Stationary Phase: Silica gel 60 F254 plates.

  • Solvent Screening: Prepare a baseline mixture of 50% Hexane and 50% Ethyl Acetate (EtOAc).

  • Modifier Addition: Add 1% (v/v) TEA to the solvent mixture to neutralize the acid in the silica gel[5].

  • Validation: Spot the crude mixture. Adjust the Hexane/EtOAc ratio until the target compound exhibits a Retention factor (Rf) of 0.25–0.35. The spot should be tight and circular. If comet-like tailing persists, increase the TEA concentration to 2% (v/v)[4].

Preparative Column Chromatography Protocol

This protocol utilizes a dry-loading technique. Because the hydroxymethyl group makes the molecule moderately polar, it may exhibit poor solubility in the non-polar starting mobile phase (e.g., 80% Hexane). If the sample is wet-loaded using a strong polar solvent (like Dichloromethane), that solvent will drag the compound down the column prematurely, destroying the separation. Dry loading bypasses this by pre-adsorbing the compound onto a solid support.

Purification_Workflow Step1 1. TLC Optimization Screen Hex/EtOAc + 1% TEA Step2 2. Column Packing Slurry Silica in TEA-treated Solvent Step1->Step2 Step3 3. Dry Loading Adsorb Sample onto Celite/Silica Step2->Step3 Step4 4. Gradient Elution Stepwise increase of EtOAc Step3->Step4 Step5 5. Fraction Collection Monitor via UV (254 nm) Step4->Step5

Step-by-step workflow for the preparative purification of the target benzaldehyde.

Step-by-Step Methodology:

  • Eluent Preparation: Prepare the optimized mobile phase gradients determined via TLC. Ensure all gradient steps contain 1% (v/v) TEA. For example:

    • Eluent A: 80% Hexane / 19% EtOAc / 1% TEA

    • Eluent B: 60% Hexane / 39% EtOAc / 1% TEA

    • Eluent C: 40% Hexane / 59% EtOAc / 1% TEA

  • Dry Loading Preparation: Dissolve the crude 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde in a minimum volume of Dichloromethane (DCM) or a DCM/Methanol mixture. Add flash silica gel (approximately 2 to 3 times the mass of the crude sample). Evaporate the solvent carefully under reduced pressure until a free-flowing, dry powder is obtained.

  • Column Packing: Slurry the flash silica gel (40-63 µm) in Eluent A. Pour the slurry into the column and allow it to pack under gentle air pressure. Passing the TEA-modified solvent through the column during packing pre-equilibrates the stationary phase, capping the active silanols before the sample is introduced[4].

  • Sample Loading: Carefully pour the dry-loaded silica powder evenly onto the flat top of the packed column bed. Add a thin protective layer of clean sand on top to prevent bed disruption during solvent addition.

  • Gradient Elution:

    • Run 3 Column Volumes (CV) of Eluent A to elute non-polar impurities.

    • Step the gradient to Eluent B for 3 CV.

    • Step the gradient to Eluent C for 4 CV (Target elution zone).

  • Fraction Collection & Detection: Collect fractions in appropriately sized test tubes. Monitor the elution using TLC, visualizing the spots under UV light at 254 nm. The highly conjugated benzaldehyde chromophore provides strong UV absorbance, making this a highly reliable, self-validating detection method.

Fraction Analysis & Recovery

Combine all fractions containing the pure target compound (validated by a single, clean spot on TLC). Evaporate the solvent under reduced pressure. Because TEA has a boiling point of ~89 °C, residual traces may remain after standard rotary evaporation. To ensure complete removal of the basic modifier, place the purified solid under high vacuum (lyophilizer or Schlenk line) for 12–24 hours until constant mass is achieved.

References

  • Title: How do I purify ionizable organic amine compounds using flash column chromatography? Source: Biotage URL: [Link]

  • Title: Solvent Systems for Flash Column Chromatography Source: University of Rochester URL: [Link]

  • Title: 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde CAS#: 683772-13-6 Source: ChemWhat URL: [Link]

Sources

Troubleshooting & Optimization

optimizing yield in 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde . As a highly versatile building block in medicinal chemistry, this scaffold requires precise control over reaction conditions to maximize yield and purity.

This guide is structured to provide researchers with a deep mechanistic understanding of the Nucleophilic Aromatic Substitution (SNAr) pathway, a self-validating experimental protocol, and a targeted troubleshooting Q&A to resolve common synthetic bottlenecks.

Mechanistic Overview

The synthesis of 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde relies on an SNAr reaction between 4-fluorobenzaldehyde (the electrophile) and 4-piperidinemethanol (the nucleophile). The strongly electron-withdrawing para-formyl group activates the fluorobenzene ring, lowering the activation energy required to form the critical intermediate: the delocalized Meisenheimer complex[1].

SNAr_Mechanism A 4-Fluorobenzaldehyde (Electrophile) C Meisenheimer Complex (Intermediate) A->C Nucleophilic Attack B 4-Piperidinemethanol (Nucleophile) B->C K2CO3, DMSO 100°C D Target Product (m/z 220) C->D Fluoride Elimination

Figure 1: SNAr pathway for 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde synthesis.

Self-Validating Experimental Protocol

To ensure high reproducibility, this protocol incorporates In-Process Controls (IPCs) so that the system validates itself at every critical juncture.

Reagents:

  • 4-Fluorobenzaldehyde (1.0 equiv, limiting reagent)

  • 4-Piperidinemethanol (1.1 equiv)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous Dimethyl Sulfoxide (DMSO) (0.2 M)

Step-by-Step Methodology:

  • Reaction Setup & Baseline: Charge an oven-dried round-bottom flask with 4-fluorobenzaldehyde, 4-piperidinemethanol, and anhydrous K₂CO₃. Add anhydrous DMSO.

    • IPC Check 1: Before heating, take a 10 µL aliquot, dilute in MeCN, and run an LC-MS to establish the baseline t=0 ratio of the starting materials.

  • Heating & Kinetic Monitoring: Purge the flask with N₂ and heat the mixture to 100 °C with vigorous stirring.

    • IPC Check 2: Sample the reaction at 4 hours and 12 hours. The system is validated to proceed to workup only when LC-MS shows >95% disappearance of the 4-fluorobenzaldehyde peak (m/z 125) and the dominance of the product peak (m/z 220 [M+H]⁺).

  • Chemoselective Quench & Extraction: Cool the reaction to room temperature. Quench by pouring the mixture into ice-cold distilled water (5 volumes relative to DMSO).

    • IPC Check 3: Test the aqueous layer with pH paper. It must read pH > 9. If it is lower, add 1M NaOH dropwise. This ensures the piperidine nitrogen remains deprotonated, preventing product loss into the aqueous phase.

  • Isolation: Extract the basic aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine (5x) to remove residual DMSO. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

Troubleshooting Guide & FAQs

Troubleshooting_Workflow Start Low Yield / Impure Product Check1 Analyze via LC-MS Start->Check1 Branch1 Unreacted Starting Material? Check1->Branch1 Fix1 Increase Temp to 110°C or use Microwave Branch1->Fix1 Yes Branch2 Cannizzaro Byproducts? Branch1->Branch2 No Fix2 Ensure Anhydrous Conditions Avoid Aqueous Base Branch2->Fix2 Yes Branch3 Product Lost in Workup? Branch2->Branch3 No Fix3 Maintain Aqueous pH > 9 Extract with EtOAc/IPA Branch3->Fix3 Yes

Figure 2: Diagnostic workflow for resolving low yield and purity issues in SNAr reactions.

Q1: My LC-MS shows significant starting material remaining after 24 hours. How can I drive the reaction to completion? A1: While the para-aldehyde group activates the ring, SNAr reactions can still face kinetic barriers. Causality: The rate-determining step is the disruption of aromaticity to form the Meisenheimer complex[1]. If the reaction is sluggish, your solvent may be wet (water solvates the nucleophile, reducing its reactivity) or the thermal energy is insufficient. Solution: Ensure strictly anhydrous DMSO is used. If conventional heating fails, switch to microwave irradiation (100–120 °C for 20–30 minutes), which has been proven to significantly enhance SNAr kinetics in polar aprotic solvents[2]. Additionally, ensure you are using 4-fluorobenzaldehyde, not 4-chlorobenzaldehyde; fluorine is a vastly superior leaving group in SNAr due to its high electronegativity stabilizing the transition state.

Q2: I am observing a major byproduct with the same mass as my starting 4-fluorobenzaldehyde plus 18 Da. What is happening? A2: You are observing the Cannizzaro reaction, yielding 4-fluorobenzoic acid and 4-fluorobenzyl alcohol. Causality: 4-Fluorobenzaldehyde lacks alpha-protons. When exposed to strong bases and trace moisture at elevated temperatures, the aldehyde undergoes a disproportionation redox reaction rather than the desired amination[3]. Solution: Strictly exclude water from your reaction setup. Avoid hydroxide bases (NaOH, KOH) entirely. Stick to mild, non-nucleophilic inorganic bases like anhydrous K₂CO₃.

Q3: Could the primary alcohol on the piperidine ring react instead of the secondary amine, leading to O-arylation? A3: It is kinetically unfavorable, but chemoselectivity can be ruined by improper base selection. Causality: The secondary amine is significantly more nucleophilic than the primary alcohol. However, if a strong base like Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) is used, it will deprotonate the aliphatic alcohol (pKa ~16) to form a highly reactive alkoxide, leading to O-arylation. Solution: K₂CO₃ is strong enough to neutralize the HF byproduct and facilitate the amine attack, but it is not strong enough to deprotonate the alcohol. Maintain the use of K₂CO₃ or DIPEA.

Q4: I am losing product during the aqueous workup. How do I prevent this? A4: The target molecule contains both a polar hydroxymethyl group and a basic piperidine nitrogen, giving it moderate aqueous solubility. Causality: If the aqueous layer during workup is neutral or slightly acidic, the piperidine nitrogen becomes protonated, driving the product into the aqueous phase. Solution: As noted in IPC Check 3, ensure the aqueous phase is basic (pH > 9) to keep the product neutral. If emulsions form or recovery is still low, saturate the aqueous layer with NaCl (brine) to "salt out" the product, and extract with a slightly more polar organic mixture, such as EtOAc containing 5% isopropanol.

Quantitative Data Summary: Optimization Parameters

The following table summarizes the causal effects of altering reaction parameters on the yield of 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde:

ElectrophileSolventBaseTemperatureTimeYieldPrimary Observation / Causality
4-Fluorobenzaldehyde DMSO K₂CO₃ 100 °C 16 h >90% Optimal conditions; complete conversion, clean profile.
4-ChlorobenzaldehydeDMSOK₂CO₃100 °C16 h<40%Sluggish reaction; Cl is a poorer leaving group in SNAr.
4-FluorobenzaldehydeDMFDIPEA90 °C24 h85%Effective, but slower kinetics compared to DMSO.
4-FluorobenzaldehydeDMSOK₂CO₃120 °C (MW)20 min95%Rapid conversion; microwave heating overcomes kinetic barriers.
4-FluorobenzaldehydeEtOH/H₂ONaOH80 °C12 h<10%Reaction dominated by the Cannizzaro disproportionation side reaction.

References

  • Ultrasound Effect on the Synthesis of 4-Alkyl-(aryl)
  • Master Thesis Report - Experimental Design in SNAr Reactions Source: DiVA Portal URL
  • Multitarget, Selective Compound Design Yields Picomolar Inhibitors of a Kinetoplastid Pteridine Reductase 1 Source: ChemRxiv URL

Sources

removal of impurities from 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting & Purification Guide for 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde

Overview

The synthesis of 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde is a critical transformation in the development of biologically active scaffolds and pharmaceutical intermediates[1]. The reaction typically proceeds via a Nucleophilic Aromatic Substitution (SNAr) between 4-fluorobenzaldehyde and 4-piperidinemethanol in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF or DMSO) at elevated temperatures (90–100 °C)[2].

While this coupling is highly efficient, the crude mixture is invariably contaminated with unreacted starting materials, oxidation byproducts, and inorganic salts. This guide provides a causally driven, self-validating methodology for isolating the pure target compound without relying solely on resource-intensive column chromatography.

The Causality of Contamination: Understanding Your Impurities

To purify a compound effectively, you must exploit the physicochemical differences between the target and the matrix. The SNAr reaction inherently leaves behind specific classes of impurities:

  • The Electrophile (4-Fluorobenzaldehyde): A neutral, non-polar liquid. It lacks basic functional groups and will remain in an organic phase regardless of aqueous pH.

  • The Nucleophile (4-Piperidinemethanol): A highly polar, basic secondary amine. Its low molecular weight and high hydrogen-bonding capacity make it highly water-soluble.

  • The Oxidation Byproduct: The aldehyde group on the target product is susceptible to air oxidation, forming 4-[4-(hydroxymethyl)piperidin-1-yl]benzoic acid. This introduces an acidic carboxylic acid moiety.

SNAr_Pathway FB 4-Fluorobenzaldehyde (Electrophile) Base K2CO3 / DMF 90-100°C FB->Base PM 4-Piperidinemethanol (Nucleophile) PM->Base Product 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde (Target Product) Base->Product SNAr Reaction Imp1 Unreacted 4-FB (Neutral Impurity) Base->Imp1 Incomplete Rxn Imp2 Unreacted Amine (Polar/Basic Impurity) Base->Imp2 Excess Reagent Imp3 Oxidized Product (Acidic Impurity) Product->Imp3 Air Oxidation

Fig 1. SNAr synthesis pathway and the generation of primary impurities.

Quantitative Impurity Matrix

The following table summarizes the physicochemical properties that dictate our purification strategy. By exploiting the pKa differences, we can use an orthogonal acid-base extraction to selectively isolate the target compound.

CompoundChemical NatureEst. pKaSolubility ProfileRemoval Strategy
Target Product Basic Amine / Neutral Aldehyde~9.5 (Amine)Soluble in EtOAc/DCM. Soluble in acidic water.N/A (Target)
4-Fluorobenzaldehyde Neutral ElectrophileN/AHighly soluble in organic solvents. Insoluble in water.Remains in organic layer during 1M HCl extraction.
4-Piperidinemethanol Polar Basic Amine~10.5Highly water-soluble.Washed out in initial aqueous brine/water washes.
Oxidized Byproduct Amphoteric (Acidic/Basic)~4.5 (COOH)Soluble in basic water (as carboxylate salt).Washed out with Sat. NaHCO₃ prior to acid extraction.
DMF / K₂CO₃ Solvent / Inorganic SaltN/AHighly water-soluble.Washed out in initial aqueous brine/water washes.

Self-Validating Purification Protocols

Because the target molecule contains a basic tertiary amine (the piperidine ring) and a neutral aldehyde, we can manipulate its solubility by altering the pH of the aqueous phase.

Purification_Workflow Start Crude Reaction Mixture (in EtOAc) Wash1 Wash with Sat. NaHCO3 & Brine Start->Wash1 Aq1 Aqueous Layer (Discard: Acids, Salts, Polar Amines) Wash1->Aq1 Removes Polar Impurities Org2 Extract with 1M HCl Wash1->Org2 Keep Organic Aq2 Acidic Aqueous Layer (Product as HCl salt) Org2->Aq2 Product Protonates Org3 Organic Layer (Discard: 4-FB, Neutrals) Org2->Org3 Neutrals Remain Aq3 Basify to pH 10 (NaOH) Extract with EtOAc Aq2->Aq3 Freebase Formation Org4 Organic Layer (Pure Product Base) Aq3->Org4 Product Partitions Final Concentrate & Recrystallize (Pure Target Compound) Org4->Final

Fig 2. Acid-base extraction workflow for isolating the target basic product.

Protocol A: Orthogonal Acid-Base Extraction

Objective: Chemically separate the basic target product from neutral starting materials and acidic byproducts.

  • Initial Dilution: Dilute the crude reaction mixture (typically in DMF or DMSO) with a 5-fold volume of Ethyl Acetate (EtOAc).

  • Alkaline Wash (Removes Acids & Salts): Wash the organic layer twice with saturated aqueous NaHCO₃, followed by one wash with 5% aqueous LiCl or Brine.

    • Causality: NaHCO₃ deprotonates any oxidized benzoic acid impurities, pulling them into the aqueous layer. LiCl/Brine effectively strips residual DMF/DMSO into the aqueous phase.

  • Acidic Extraction (Isolates the Product): Extract the organic layer with 1M HCl (3 x 50 mL).

    • Causality: The tertiary amine on the target product protonates, forming a highly water-soluble hydrochloride salt. It migrates to the aqueous layer. 4-fluorobenzaldehyde remains in the EtOAc.

    • Validation Checkpoint: Spot the EtOAc layer on a TLC plate. The UV-active spot corresponding to your product should be completely gone, leaving only the high-Rf 4-fluorobenzaldehyde.

  • Freebasing (Recovers the Product): Collect the acidic aqueous layers and cool to 0 °C in an ice bath. Slowly add 2M NaOH dropwise until the pH reaches 9–10.

    • Causality: The product is deprotonated back to its neutral freebase form, rendering it insoluble in water. You will observe a cloudy suspension or precipitation.

  • Final Extraction: Extract the basified aqueous layer with fresh EtOAc (3 x 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Final Polishing via Recrystallization

While acid-base extraction provides >95% purity, trace organic impurities may remain. Piperidinyl-benzaldehyde derivatives readily crystallize from alcoholic solvents[3].

  • Dissolve the concentrated crude solid in a minimum amount of boiling Methanol (MeOH).

  • Allow the solution to cool slowly to room temperature, then transfer to a 4 °C refrigerator overnight.

  • Filter the resulting yellow crystals and wash with ice-cold MeOH.

    • Validation Checkpoint: The melting point should be sharp. Similar para-substituted piperidinyl-benzaldehydes typically exhibit melting points in the 61–64 °C range[1],[3].

Troubleshooting FAQs

Q: My final product is a thick oil instead of a solid. What went wrong? A: Oil formation is almost always caused by residual solvent (specifically DMF or DMSO) or incomplete freebasing. DMF acts as a powerful plasticizer, preventing crystallization. Fix: Redissolve the oil in EtOAc and wash vigorously with 5% aqueous LiCl (3 times). LiCl heavily disrupts the hydration sphere of DMF, forcing it into the aqueous phase. Dry, concentrate, and attempt recrystallization again.

Q: I performed the acid-base extraction, but I still see a faint, highly polar spot on my TLC (low Rf). What is it? A: This is likely trace amounts of unreacted 4-piperidinemethanol. While it is water-soluble, it can partition slightly into EtOAc if the aqueous layer is saturated. Fix: Ensure your initial organic washes include a slightly acidic brine wash (pH ~6) before the main 1M HCl extraction, or simply rely on the final methanol recrystallization, which will leave the highly polar amine in the mother liquor.

Q: Why do I need to cool the aqueous layer before adding NaOH during the freebasing step? A: The neutralization of HCl with NaOH is highly exothermic. Allowing the solution to heat up in the presence of strong base and atmospheric oxygen can accelerate the oxidation of your purified aldehyde into the corresponding carboxylic acid. Cooling preserves the integrity of the aldehyde group.

References

  • Exploring the Chemical Properties and Synthesis of 4-(Piperidin-1-yl)benzaldehyde. NINGBO INNO PHARMCHEM CO., LTD. Available at: [Link]

  • Berg, K., et al. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 249 (2023): 115125. Available at:[Link]

Sources

Technical Support Center: Synthesis of 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for the synthesis of 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address common challenges encountered during the synthesis of this important building block. Our goal is to equip you with the knowledge to identify, mitigate, and troubleshoot the formation of common byproducts, ensuring a successful and efficient synthesis.

Introduction

The synthesis of 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde typically proceeds via two primary routes: Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination. Each method, while effective, presents a unique set of challenges and potential byproduct formations that can impact yield and purity. This guide will delve into the intricacies of these synthetic pathways, offering practical solutions to common issues.

Troubleshooting Guide: Common Byproducts and Their Mitigation

This section addresses specific problems you may encounter during your synthesis, focusing on the identification and mitigation of common byproducts.

Issue 1: Presence of an Impurity with a Mass Corresponding to the Bis-arylated Piperidine

Q: During the synthesis of 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde via the Buchwald-Hartwig amination, my final product is contaminated with a significant amount of a higher molecular weight impurity. Mass spectrometry suggests it might be a bis-arylated product. What is this byproduct and how can I prevent its formation?

A: This is a classic case of a common side reaction in N-arylation reactions, particularly when using bifunctional starting materials.[1][2]

Causality: The likely byproduct is 1,4-bis(4-formylphenyl)piperazine . This occurs if your 4-(hydroxymethyl)piperidine starting material is contaminated with even small amounts of piperazine. Piperazine has two secondary amine groups, both of which can undergo N-arylation with the 4-formylphenyl halide, leading to the undesired bis-arylated byproduct.

Troubleshooting and Mitigation:

  • Purity of Starting Materials: The most critical step is to ensure the purity of your 4-(hydroxymethyl)piperidine. Use a freshly opened bottle or purify the commercially available material by distillation or recrystallization before use.

  • Stoichiometry Control: Carefully control the stoichiometry of your reactants. Using a slight excess of the 4-(hydroxymethyl)piperidine (1.1-1.2 equivalents) relative to the aryl halide can help minimize the formation of bis-arylated byproducts from any potential piperazine contamination.[2]

  • Reaction Monitoring: Monitor the reaction progress closely using techniques like TLC or LC-MS. This will help you determine the optimal reaction time and prevent the formation of side products due to prolonged reaction times or high temperatures.

Issue 2: Incomplete Reaction and Presence of Starting Materials

Q: My Buchwald-Hartwig reaction is sluggish and I'm observing a significant amount of unreacted 4-fluorobenzaldehyde and 4-(hydroxymethyl)piperidine. What could be the cause and how can I drive the reaction to completion?

A: Incomplete conversion in a Buchwald-Hartwig amination is a frequent issue and can be attributed to several factors related to the catalytic cycle.[1][3]

Causality:

  • Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture.[1] Oxidation of the phosphine ligand or the palladium center can lead to catalyst deactivation and a stalled reaction.

  • Insufficiently Strong Base: The base plays a crucial role in the deprotonation of the piperidine nitrogen, which is a key step in the catalytic cycle.[4] A base that is too weak may not be effective in promoting the reaction.

  • Suboptimal Ligand Choice: The choice of phosphine ligand is critical for the efficiency of the Buchwald-Hartwig reaction. The ligand stabilizes the palladium center and facilitates the reductive elimination step. An inappropriate ligand can lead to low yields.[3]

Troubleshooting and Mitigation:

ParameterRecommended ActionRationale
Atmosphere Ensure a strictly inert atmosphere (Argon or Nitrogen) throughout the reaction setup and duration.Prevents oxidation and deactivation of the palladium catalyst and phosphine ligand.[1]
Base Use a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).To ensure efficient deprotonation of the piperidine nitrogen and facilitate the catalytic cycle.[2]
Ligand Screen different phosphine ligands. For N-arylation of cyclic amines, bulky, electron-rich ligands like RuPhos or XPhos are often effective.[1]To optimize the catalytic activity and promote efficient coupling.
Temperature Gradually increase the reaction temperature.To provide sufficient thermal energy for the reaction to proceed, especially if sterically hindered substrates are used.
Issue 3: Formation of a Quaternary Ammonium Salt

Q: In my synthesis, I'm observing a water-soluble byproduct that I suspect is a quaternary ammonium salt. How is this formed and what can I do to avoid it?

A: The formation of quaternary ammonium salts is a common side reaction in N-alkylation processes.[1] While the primary routes to the target molecule involve N-arylation, this can be relevant if your synthesis involves an N-alkylation step to introduce the 4-(hydroxymethyl)piperidine moiety.

Causality: Over-alkylation of the piperidine nitrogen can occur, especially with highly reactive alkylating agents. In the context of synthesizing a precursor, if you are reacting piperidine with a reagent to introduce the hydroxymethyl group, or reacting 4-(hydroxymethyl)piperidine with another alkylating agent, this can be a problem.

Troubleshooting and Mitigation:

  • Choice of Alkylating Agent: Use a less reactive alkylating agent if possible.

  • Stoichiometry: Use a controlled amount of the alkylating agent, typically a 1:1 molar ratio with the amine.

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low instantaneous concentration.

  • Lower Temperature: Running the reaction at a lower temperature can help to control the rate of reaction and minimize over-alkylation.

Issue 4: Presence of an Over-Oxidized Byproduct

Q: My final product, which should be an aldehyde, shows signs of a carboxylic acid impurity. What could be the cause?

A: This suggests that the aldehyde group of your target molecule or a precursor is being oxidized to a carboxylic acid.

Causality:

  • Air Oxidation: Aldehydes can be susceptible to air oxidation, especially under basic conditions or upon prolonged exposure to air.

  • Oxidizing Agents: If any oxidizing agents are used in the synthesis or workup, they can lead to the formation of the corresponding carboxylic acid, 4-[4-(hydroxymethyl)piperidin-1-yl]benzoic acid.

Troubleshooting and Mitigation:

  • Inert Atmosphere: During workup and purification, try to minimize exposure to air, especially if the solution is basic.

  • Avoid Oxidizing Agents: Ensure that no oxidizing agents are present in your reagents or solvents.

  • Storage: Store the final product under an inert atmosphere and at a low temperature to prevent degradation over time.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for the synthesis of 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde: SNAr or Buchwald-Hartwig amination?

A1: The choice of synthetic route depends on several factors including available starting materials, scale, and desired purity.

  • SNAr: This method, typically using 4-fluorobenzaldehyde and 4-(hydroxymethyl)piperidine, is often simpler and more cost-effective for large-scale synthesis. However, it may require harsher reaction conditions (high temperatures) and can be limited by the reactivity of the aryl halide.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is more versatile and generally proceeds under milder conditions.[3] It has a broader substrate scope, allowing the use of aryl chlorides, bromides, and triflates. While it may be more expensive due to the cost of the palladium catalyst and phosphine ligand, it often provides higher yields and purity.

Q2: How can I effectively purify the final product from the common byproducts?

A2: Purification can typically be achieved through a combination of techniques:

  • Acid-Base Extraction: The basic nature of the piperidine nitrogen allows for an effective initial purification step.[5] Dissolving the crude product in an organic solvent and washing with a dilute acid solution will protonate the desired product and any basic byproducts, transferring them to the aqueous layer. The organic layer containing non-basic impurities can be discarded. The aqueous layer can then be basified and the product re-extracted into an organic solvent.

  • Column Chromatography: Flash column chromatography on silica gel is a highly effective method for separating the target compound from structurally similar byproducts. A gradient elution system, for example, using a mixture of hexane and ethyl acetate with a small amount of triethylamine to prevent tailing of the amine on the silica gel, is often successful.[5]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step to obtain a highly pure product.

Q3: Can I use reductive amination to synthesize this molecule?

A3: Yes, reductive amination is a viable, though less direct, route.[6][7] One could envision a two-step process:

  • Reductive amination of 4-oxopiperidin-1-yl)methanol with an appropriate aniline derivative.

  • Subsequent modification of the aniline to introduce the aldehyde functionality.

However, this route is more complex than the direct N-arylation methods. Byproducts associated with reductive amination include the formation of secondary and tertiary amines if the reaction conditions are not carefully controlled.[6]

Visualizing Reaction Pathways and Byproduct Formation

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Pd(II)(Ar)(X)L2 Pd(II)(Ar)(X)L2 Oxidative\nAddition->Pd(II)(Ar)(X)L2 Ar-X Ar-X Ar-X->Oxidative\nAddition Amine\nCoordination Amine Coordination Pd(II)(Ar)(X)L2->Amine\nCoordination Deprotonation\n(Base) Deprotonation (Base) Amine\nCoordination->Deprotonation\n(Base) R2NH R2NH R2NH->Amine\nCoordination Pd(II)(Ar)(NR2)L2 Pd(II)(Ar)(NR2)L2 Deprotonation\n(Base)->Pd(II)(Ar)(NR2)L2 Reductive\nElimination Reductive Elimination Pd(II)(Ar)(NR2)L2->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Catalyst Regeneration Ar-NR2 Ar-NR2 Reductive\nElimination->Ar-NR2

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Common Byproduct Formation Pathways

Byproducts cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_products Products and Byproducts Ar-X 4-Formylphenyl Halide Conditions Pd Catalyst, Ligand, Base Ar-X->Conditions Hydrodehalogenation Benzaldehyde (from Hydrodehalogenation) Ar-X->Hydrodehalogenation Side Reaction Piperidine 4-(Hydroxymethyl)piperidine Piperidine->Conditions Target 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde Conditions->Target Bis-arylated 1,4-bis(4-Formylphenyl)piperazine (from Piperazine impurity) Conditions->Bis-arylated Side Reaction Oxidized 4-[4-(Hydroxymethyl)piperidin-1-yl]benzoic acid (Over-oxidation) Target->Oxidized Degradation

Caption: Potential byproduct formation pathways in the synthesis.

References

  • BenchChem. (n.d.). Managing side reactions in piperidine functionalization.
  • ChemicalBook. (2026, January 13). 4-PIPERIDIN-1-YL-BENZALDEHYDE | 10338-57-5.
  • BenchChem. (n.d.). Technical Support Center: Optimization of N-arylation of Piperidin-4-amine.
  • Wikipedia. (2023, November 28). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Sather, A. C., & Martinot, T. A. (2015). High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. In High-Throughput Experimentation in Modern Drug Discovery (pp. 1-24).
  • Dorel, R., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination in Flow.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Setamdideh, D., & Sepehraddin, F. (2013). Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. Journal of the Mexican Chemical Society, 57(3), 211-216.
  • BenchChem. (n.d.). Application Note and Protocol for the Purification of Ethyl-piperidin-4-ylmethyl-amine.

Sources

improving the purity of 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde (CAS: 683772-13-6)[1][2].

This compound is a critical building block in medicinal chemistry, featuring both a reactive aldehyde handle and a functionalized piperidine ring. It is typically synthesized via a Nucleophilic Aromatic Substitution (SNAr) between 4-fluorobenzaldehyde and piperidin-4-ylmethanol. Because pharmaceutical intermediates require stringent purity profiles, this guide provides field-proven, self-validating methodologies to isolate the target molecule from unreacted starting materials, oxidized byproducts, and solvent residues.

Part 1: Reaction & Purification Workflows

SNAr_Pathway SM1 4-Fluorobenzaldehyde (Electrophile) Cond K2CO3, DMSO, 90°C Argon Atmosphere SM1->Cond SM2 Piperidin-4-ylmethanol (Nucleophile) SM2->Cond Prod 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde (Target Product) Cond->Prod SNAr Reaction Imp1 Oxidized Byproduct (Carboxylic Acid) Cond->Imp1 O2 Exposure Imp2 Unreacted SMs (Neutral & Basic) Cond->Imp2 Incomplete Rxn

Fig 1. SNAr synthesis pathway of 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde and common impurities.

Extraction Crude Crude Mixture in EtOAc (Prod, SM1, SM2, Acid, DMSO) HCl Extract with 1M HCl Crude->HCl Org1 Organic Phase (Discard: SM1) HCl->Org1 Aq1 Aqueous Phase (Prod-H+, SM2-H+, Acid-H+) HCl->Aq1 Base Basify to pH 10 (Na2CO3) Extract with EtOAc Aq1->Base Aq2 Aqueous Phase (Discard: Acid-, SM2, DMSO) Base->Aq2 Org2 Organic Phase (Target Product) Base->Org2

Fig 2. Orthogonal acid-base extraction workflow for isolating the basic piperidine product.

Part 2: Troubleshooting Guides & FAQs

Q1: Why is there residual 4-fluorobenzaldehyde in my product, and how do I remove it? A: 4-fluorobenzaldehyde is the electrophile in the SNAr reaction. If the nucleophile is not used in slight excess, unreacted electrophile remains. Because both the starting material and the product contain an aldehyde group, standard bisulfite adduct purification[3] is ineffective for separation. Solution: Exploit the basic tertiary amine of the piperidine ring. By dissolving the crude mixture in ethyl acetate and washing with 1M HCl, the target compound is protonated and partitions into the aqueous phase. The neutral 4-fluorobenzaldehyde remains in the organic phase and is discarded.

Q2: My NMR shows a carboxylic acid impurity. Where did it come from, and how do I eliminate it? A: Aldehydes are highly susceptible to autoxidation, especially at the elevated temperatures (e.g., 90°C) required for SNAr in DMSO[4]. This forms 4-[4-(hydroxymethyl)piperidin-1-yl]benzoic acid. Prevention: The reaction solvent must be rigorously sparged with argon (3 vacuum/argon cycles) prior to heating to suppress oxidation[4]. Removal: The acid-base extraction is a self-validating system for this issue. When you basify the acidic aqueous layer to pH 10 using Na₂CO₃, the target compound becomes a neutral free base and extracts into the fresh organic layer. The carboxylic acid impurity, however, becomes a water-soluble carboxylate anion (net negative charge) and remains permanently trapped in the aqueous phase.

Q3: How do I eliminate DMSO solvent peaks and residual piperidin-4-ylmethanol? A: DMSO is notorious for partitioning into organic extracts. While extensive water washes can help, washing the final organic layer with a 5% aqueous Lithium Chloride (LiCl) solution is significantly more effective. The high ionic strength of LiCl forces DMSO and highly polar, water-soluble unreacted amines (like piperidin-4-ylmethanol) into the aqueous phase.

Q4: The product streaks severely on the silica column. How can I improve resolution? A: The tertiary amine of the piperidine ring interacts strongly with the acidic silanol groups on standard silica gel, causing peak tailing and streaking[5]. To resolve this, deactivate the silica by adding 1-2% triethylamine (Et₃N) to your eluent system (e.g., DCM/MeOH) to saturate the acidic sites before the product elutes.

Part 3: Data Presentation - Impurity Profiling & Removal Matrix

ImpuritySourceChemical PropertyPrimary Removal Strategy
4-Fluorobenzaldehyde Unreacted ElectrophileNeutral, volatileAcid extraction (Stays in initial organic phase)
Piperidin-4-ylmethanol Unreacted NucleophileBasic, highly polarAqueous LiCl wash / Aqueous phase at pH 10
Carboxylic Acid Analog Aldehyde AutoxidationZwitterionic / AcidicBase extraction (Stays in aqueous phase at pH 10)
DMSO Reaction SolventPolar aprotic5% Aqueous LiCl wash

Part 4: Step-by-Step Experimental Protocols

Protocol A: Nucleophilic Aromatic Substitution (SNAr)

Causality Note: Maintaining a high concentration (0.5 M) is critical because SNAr follows second-order kinetics. Dilution exponentially increases reaction time[4].

  • Charge a flame-dried, two-neck round-bottom flask with 4-fluorobenzaldehyde (1.0 eq), piperidin-4-ylmethanol (1.1 eq), and anhydrous K₂CO₃ (2.0 eq).

  • Add anhydrous DMSO to achieve a 0.5 M concentration with respect to the electrophile.

  • Critical Step: Purge the mixture with Argon using 3 vacuum/argon cycles to prevent aldehyde oxidation[4].

  • Heat the vigorously stirring mixture to 90°C under an Argon balloon for 12-18 hours.

  • Monitor completion via TLC (5% MeOH in DCM). The product spot will be highly UV-active and stain with 2,4-DNP.

Protocol B: Orthogonal Acid-Base Extraction

Causality Note: This protocol systematically excludes strictly neutral and strictly acidic impurities by toggling the ionization state of the target molecule.

  • Cool the reaction mixture to room temperature and dilute with Ethyl Acetate (EtOAc) (10 volumes) and Distilled Water (10 volumes).

  • Separate the layers. Extract the aqueous layer with EtOAc (2x). Combine all organic layers.

  • Acid Extraction: Wash the combined organic layers with 1M HCl (3x). The product is now in the aqueous layer. Discard the organic layer (contains 4-fluorobenzaldehyde).

  • Basification: Cool the aqueous layer in an ice bath. Slowly add saturated aqueous Na₂CO₃ until the pH reaches 9-10.

  • Product Recovery: Extract the basified aqueous layer with fresh EtOAc (3x). The product is now in the organic layer; the carboxylic acid impurity remains in the aqueous layer.

  • Wash the new combined organic layers with 5% aqueous LiCl (3x) to remove residual DMSO and piperidin-4-ylmethanol.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde as a solid (Expected melting point: 135-137 °C[6]).

Protocol C: Silica Gel Chromatography (If further purification is needed)
  • Prepare a silica gel column packed with a solvent system of 98:2 DCM:MeOH containing 1% Et₃N [5].

  • Dry-load the crude solid onto a small amount of silica gel and apply it to the top of the column.

  • Elute using a gradient of 2% to 5% MeOH in DCM (maintaining 1% Et₃N).

  • Collect fractions and analyze via TLC. Combine pure fractions and remove the solvent using a rotary evaporator.

References

  • ChemWhat - 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde CAS#: 683772-13-6 Properties [Link]

  • ScienceMadness - SNAr Azidation of Fluorinated Benzaldehydes (DMSO/Argon Principles) [Link]

  • ACS Publications - Liquid–Liquid Extraction Protocol for the Removal of Aldehydes[Link]

Sources

Technical Support Center: Synthesis of 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical resource for the synthesis of 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde. This guide is tailored for researchers, chemists, and process development professionals who are exploring alternatives to conventional catalytic systems for this important N-arylation reaction. Here, we delve into the nuances of catalyst selection, reaction optimization, and troubleshooting, providing field-proven insights in a direct question-and-answer format.

The synthesis of this molecule, a key building block in pharmaceuticals, typically involves the coupling of an aryl halide (or equivalent) with 4-piperidinemethanol.[1] While the Palladium-catalyzed Buchwald-Hartwig amination is a cornerstone method for such transformations, the exploration of alternative catalysts is driven by the need for cost-effectiveness, improved functional group tolerance, and milder reaction conditions.[2][3] This guide will address common challenges and explore viable catalytic alternatives.

Frequently Asked Questions (FAQs) & Catalyst Selection Guide

Q1: Beyond standard Palladium/phosphine systems, what are the primary catalytic alternatives for this N-arylation?

The two main alternatives to the classic Palladium-catalyzed Buchwald-Hartwig amination are Copper-catalyzed Ullmann couplings and catalyst-free Nucleophilic Aromatic Substitution (SNAr) reactions.[1][4]

  • Copper-Catalyzed Ullmann Coupling: This is a cost-effective alternative to palladium-based systems.[4] It often involves a Cu(I) salt, such as CuI, a ligand (like L-proline or 1,10-phenanthroline), a base, and a polar aprotic solvent. While effective, these reactions typically require higher temperatures than their palladium-catalyzed counterparts.[3][4]

  • Nucleophilic Aromatic Substitution (SNAr): This catalyst-free approach is highly attractive for its simplicity and cost-efficiency. It requires a highly activated aryl substrate, such as 4-fluorobenzaldehyde. The electron-withdrawing nature of the aldehyde group activates the aromatic ring towards nucleophilic attack by the piperidine nitrogen. This method can achieve very high yields under relatively straightforward conditions.[1][5]

Q2: When should I consider a Copper-based catalyst (Ullmann) over a Palladium-based one (Buchwald-Hartwig)?

The choice depends on several factors, including cost, substrate sensitivity, and desired reaction conditions.

  • Choose Copper (Ullmann) when:

    • Cost is a primary concern: Copper catalysts are significantly cheaper than palladium catalysts.[4]

    • Your substrates can tolerate high temperatures: Ullmann couplings often require temperatures in the range of 100-160 °C.[4]

    • Palladium catalyst poisoning is an issue: Certain functional groups can poison palladium catalysts. While thiols are a known issue, other coordinating groups can also sometimes be problematic.[6]

  • Choose Palladium (Buchwald-Hartwig) when:

    • Milder conditions are required: Modern Buchwald-Hartwig systems can operate at or near room temperature, which is ideal for sensitive substrates.[7]

    • A broader substrate scope is needed: Palladium catalysts, especially with advanced biarylphosphine ligands, are generally more versatile and tolerant of a wider range of functional groups and less reactive aryl chlorides.[2][6][8]

    • High turnover numbers (TONs) are critical: Highly active palladium pre-catalysts can be effective at very low loadings (down to 0.005 mol%).[7]

Q3: How does the choice of aryl starting material affect my choice of catalyst?

The aryl halide or pseudohalide is critical. For the synthesis of 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde:

  • 4-Fluorobenzaldehyde: This substrate is ideal for the catalyst-free SNAr reaction. The high electronegativity of fluorine makes the ipso-carbon highly electrophilic and susceptible to nucleophilic attack by the amine.[5]

  • 4-Bromobenzaldehyde or 4-Iodobenzaldehyde: These are the classic substrates for both Buchwald-Hartwig (Pd) and Ullmann (Cu) couplings. Aryl iodides are generally more reactive than bromides in both systems.[4]

  • 4-Chlorobenzaldehyde: Coupling with aryl chlorides is more challenging due to the strength of the C-Cl bond. This typically requires a more robust, electron-rich, and sterically hindered phosphine ligand in a Buchwald-Hartwig reaction.[7][8] Ullmann-type couplings with aryl chlorides are often less efficient.

Troubleshooting Guide for Alternative Catalyst Systems

Q1: My SNAr reaction with 4-fluorobenzaldehyde is sluggish or incomplete. What should I do?

  • Problem: Incomplete conversion in a Nucleophilic Aromatic Substitution.

  • Causality: The SNAr reaction rate is highly dependent on the solvent and the base. The base deprotonates the piperidinemethanol, increasing its nucleophilicity, while the solvent stabilizes the charged intermediate (Meisenheimer complex).

  • Solutions:

    • Verify Base Strength and Stoichiometry: Ensure you are using a sufficient amount (at least 2 equivalents) of a suitable base like K₂CO₃ or K₃PO₄. The base must be anhydrous.[5]

    • Solvent Choice: Use a high-boiling polar aprotic solvent like DMF or DMSO. These solvents are effective at solvating the charged intermediates and accelerating the reaction.[4][5]

    • Increase Temperature: While often run at 100 °C, gently increasing the temperature to 120-130 °C can significantly increase the reaction rate. Monitor for potential decomposition of the aldehyde.[5]

    • Consider a Phase-Transfer Catalyst: In some cases, adding a catalytic amount of a phase-transfer catalyst like Aliquat 336 can improve reaction rates, especially if there are solubility issues with the base.[5]

Q2: My Copper-catalyzed (Ullmann) reaction is giving a low yield. What are the likely causes?

  • Problem: Low yield in a Cu-catalyzed N-arylation.

  • Causality: Low yields in Ullmann couplings often stem from catalyst inactivation, poor solubility, or suboptimal ligand/base combinations. Unlike palladium systems, oxygen is not always detrimental and can sometimes play a role in the catalytic cycle, but an inert atmosphere is still recommended for reproducibility.

  • Solutions:

    • Ligand Screening: The choice of ligand is critical. For coupling with an aliphatic amine like 4-piperidinemethanol, N,O-type ligands such as L-proline or 1,10-phenanthroline are often effective. Screen a panel of ligands to find the optimal choice.[4]

    • Base and Solvent Optimization: Strong inorganic bases like K₃PO₄ or K₂CO₃ are typically used.[4] The solvent must be a high-boiling polar aprotic solvent like DMSO, DMF, or NMP to ensure all components remain in solution at high temperatures.[4]

    • Check Reagent Purity: Ensure your aryl halide and amine are pure. Water can sometimes interfere with the reaction, so using anhydrous conditions is a good starting point.[9]

    • Increase Catalyst Loading: While typically 5-20 mol% of the copper salt is used, increasing the loading can sometimes overcome issues with catalyst deactivation.[4]

Q3: I'm observing a significant amount of a dehalogenated side product (benzaldehyde) in my cross-coupling reaction. How can I prevent this?

  • Problem: Formation of hydrodehalogenation byproduct.

  • Causality: Hydrodehalogenation occurs when the aryl halide is reduced instead of coupling with the amine. This can be caused by trace water acting as a proton source or by certain β-hydride elimination pathways, though the latter is less common with this specific amine.

  • Solutions:

    • Ensure Anhydrous Conditions: This is the most critical step. Thoroughly dry all reagents and use anhydrous, degassed solvents. Water can protonate key intermediates, leading to the undesired reduction product.[9]

    • Optimize Ligand and Base: The choice of ligand and base can influence the relative rates of the desired coupling versus undesired side reactions. A systematic screening is often the best approach to minimize side product formation.[9]

    • Lower Reaction Temperature: High temperatures can sometimes promote side reactions. Try running the reaction at the lowest temperature that still allows for a reasonable reaction rate.

Comparative Data of Catalytic Systems

The table below summarizes the key parameters for the different catalytic approaches to synthesizing the target molecule.

FeatureSNAr (Catalyst-Free)Ullmann Coupling (Copper-Catalyzed)Buchwald-Hartwig (Palladium-Catalyzed)
Aryl Substrate 4-Fluorobenzaldehyde4-Iodo/Bromobenzaldehyde4-Chloro/Bromo/Iodobenzaldehyde
Catalyst/Ligand NoneCuI / L-proline or 1,10-phenanthrolinePd(OAc)₂ or Pre-catalyst / Biarylphosphine Ligand
Typical Base K₂CO₃, K₃PO₄K₃PO₄, Cs₂CO₃NaOtBu, K₃PO₄, LHMDS[10]
Typical Solvent DMF, DMSODMSO, NMPToluene, Dioxane[11]
Temperature 100 - 140 °C[5]100 - 160 °C[4]25 - 110 °C[7][9]
Pros Very low cost, simple procedure, high yield.[5]Low catalyst cost, robust.[4]Broad scope, high activity, mild conditions.[2]
Cons Limited to activated aryl fluorides.High temperatures, sometimes higher catalyst loading.[3]High catalyst cost, sensitivity to air/impurities.[9]

Detailed Experimental Protocol: Copper-Catalyzed Synthesis

This protocol describes a general procedure for the Ullmann-type coupling of 4-bromobenzaldehyde with 4-piperidinemethanol.

Materials:

  • 4-Bromobenzaldehyde (1.0 eq)

  • 4-Piperidinemethanol (1.2 eq)

  • Copper(I) Iodide (CuI) (0.1 eq)

  • L-Proline (0.2 eq)

  • Potassium Phosphate (K₃PO₄) (2.0 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzaldehyde, 4-piperidinemethanol, CuI, L-proline, and K₃PO₄.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous DMSO via syringe. The volume should be sufficient to create a stirrable slurry (e.g., 0.1-0.2 M concentration with respect to the aryl halide).

  • Heating: Heat the reaction mixture to 110-120 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the final product, 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde.

Visualized Mechanisms and Workflows

Catalytic Cycle: Ullmann N-Arylation

Ullmann_Cycle CuI Cu(I) Source Active_Cu Active Cu(I) Complex CuI->Active_Cu + Ligand (L) Ox_Add Oxidative Addition Intermediate Active_Cu->Ox_Add + Ar-X Product_Complex Product-Complex Ox_Add->Product_Complex Reductive Elimination Product_Complex->Active_Cu Releases Product Product Ar-NR'R'' Product_Complex->Product Amine R'R''NH (Amine) Amine->Ox_Add + Base ArX Ar-X (Aryl Halide) Base Base

Caption: Proposed catalytic cycle for the Copper-catalyzed Ullmann N-arylation.

Troubleshooting Workflow: Low Product Yield

Troubleshooting_Workflow Start Problem: Low or No Product Yield Check_Inert Is the reaction under a strictly inert atmosphere? Start->Check_Inert Fix_Inert Action: Ensure proper degassing of solvents and use of Ar/N₂. Check_Inert->Fix_Inert No Check_Reagents Are reagents (amine, halide) and solvents pure and anhydrous? Check_Inert->Check_Reagents Yes Fix_Inert->Check_Reagents Fix_Reagents Action: Purify reagents. Use anhydrous solvents. Check_Reagents->Fix_Reagents No Check_Conditions Is the Catalyst/Ligand/Base combination optimal? Check_Reagents->Check_Conditions Yes Fix_Reagents->Check_Conditions Fix_Conditions Action: Screen different ligands, bases, and solvents. Check_Conditions->Fix_Conditions No / Unsure Check_Temp Is the temperature appropriate? Check_Conditions->Check_Temp Yes Fix_Conditions->Check_Temp Fix_Temp Action: Increase temperature (especially for Ullmann) or decrease if side reactions occur. Check_Temp->Fix_Temp No / Unsure End Re-run Experiment Check_Temp->End Yes Fix_Temp->End

Caption: A systematic workflow for troubleshooting low-yield N-arylation reactions.

References

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Chemical Properties and Synthesis of 4-(Piperidin-1-yl)benzaldehyde. Retrieved from [Link]

  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. Retrieved from [Link]

  • WordPress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (2026). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Cawley, M. J., et al. (2008). Development of a practical Buchwald-Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Organic & Biomolecular Chemistry, 6(15), 2820-5. Retrieved from [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. Retrieved from [Link]

  • Beilstein Journals. (2011). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Retrieved from [Link]

Sources

Technical Support Center: Solvent Effects on 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde (CAS: 683772-13-6) . This bifunctional molecule—featuring both a reactive benzaldehyde moiety and a primary hydroxymethyl group attached to a piperidine ring—presents unique chemoselectivity challenges during synthesis.

This guide is designed for drug development professionals and synthetic chemists. It provides field-tested troubleshooting logic, causality-driven FAQs, and self-validating protocols to ensure precise control over your reaction pathways.

Troubleshooting FAQs: Solvent Effects & Chemoselectivity

Q: Why am I observing direct reduction of the benzaldehyde moiety to an alcohol instead of my desired aminated product during reductive amination? A: This is a classic solvent-driven chemoselectivity failure. If you are using a protic solvent like Methanol (MeOH) or Ethanol (EtOH) alongside sodium triacetoxyborohydride (NaBH(OAc)₃), the solvent hydrogen-bonds with the carbonyl oxygen, increasing its electrophilicity. Furthermore, protic solvents can exchange ligands with the borohydride, generating highly reactive, unhindered hydride species that indiscriminately reduce the aldehyde before the amine can condense to form the imine 1. Solution: Switch to a halogenated aprotic solvent like 1,2-Dichloroethane (DCE) to suppress direct carbonyl reduction.

Q: My reductive amination is extremely slow in THF. How can I accelerate it without changing the reducing agent? A: Reaction kinetics in reductive amination are heavily dependent on the solvent's ability to stabilize the polar transition state of the iminium ion reduction. Tetrahydrofuran (THF) has a relatively low dielectric constant (


). Switching to DCE (

) provides better stabilization of the charged intermediates, significantly accelerating the reaction rate without compromising the chemoselectivity of NaBH(OAc)₃ 2.

Q: How do I selectively functionalize the hydroxymethyl group (e.g., via esterification) without forming an acetal at the aldehyde? A: Acetal formation is an equilibrium process driven by the presence of alcohols and trace acid. To selectively O-acylate the hydroxymethyl group, you must completely exclude protic solvents. Use strictly anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) and employ a non-nucleophilic base (like DIPEA) to neutralize any HCl generated during the addition of an acid chloride.

Quantitative Solvent Matrix

The following table summarizes the quantitative impact of solvent selection on the reductive amination of the benzaldehyde moiety of CAS 683772-13-6.

Reaction SolventDielectric Constant (

at 20°C)
Relative Reaction RateChemoselectivity (Imine vs. Carbonyl Reduction)Recommended Reducing Agent
1,2-Dichloroethane (DCE) 10.3Fast Excellent (Minimal alcohol byproduct)NaBH(OAc)₃
Tetrahydrofuran (THF) 7.6ModerateGoodNaBH(OAc)₃
Methanol (MeOH) 32.7Fast (Imine formation only)Poor (High risk of direct aldehyde reduction)NaBH₃CN (Stepwise)

Workflow Visualizations

ReductiveAmination A 4-[4-(Hydroxymethyl) piperidin-1-yl]benzaldehyde C Imine Intermediate (Unstable in H2O) A->C + Amine Solvent: DCE (Fast Kinetics) B Primary Amine B->C D Aminated Product C->D NaBH(OAc)3 Chemoselective Reduction

Fig 1. Reductive amination pathway of the benzaldehyde moiety emphasizing solvent-driven kinetics.

ChemoselectivityLogic Start Target Modification on CAS: 683772-13-6 Aldehyde Aldehyde Core (Reductive Amination) Start->Aldehyde Hydroxyl Hydroxymethyl Core (O-Acylation) Start->Hydroxyl Solvent1 Use DCE / THF (Aprotic) Aldehyde->Solvent1 Solvent2 Use DCM / DMF (Strictly Anhydrous) Hydroxyl->Solvent2 Issue1 Direct Aldehyde Reduction? Solvent1->Issue1 Issue2 Acetal Formation? Solvent2->Issue2 Fix1 Avoid MeOH / EtOH Use NaBH(OAc)3 Issue1->Fix1 Fix2 Remove Protic Solvents Ensure Basic Conditions Issue2->Fix2

Fig 2. Troubleshooting logic for chemoselective functionalization based on solvent environment.

Validated Experimental Protocols

The following protocols are engineered as self-validating systems . Do not proceed to subsequent steps without passing the embedded analytical checkpoints.

Protocol A: Chemoselective Reductive Amination (Aldehyde Focus)

Objective: Form a secondary/tertiary amine at the benzaldehyde core while leaving the hydroxymethyl group intact.

  • Preparation: Dissolve 1.0 equivalent of 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde (CAS: 683772-13-6) and 1.05 equivalents of the target primary/secondary amine in anhydrous 1,2-Dichloroethane (DCE) (0.2 M concentration).

  • Activation: Add 1.0 equivalent of glacial acetic acid to catalyze imine formation (crucial if using weakly nucleophilic amines) 1. Stir at room temperature for 30 minutes.

  • Self-Validation Checkpoint (Imine Formation): Sample 10 µL of the reaction mixture, dilute in 1 mL Acetonitrile, and analyze via LC-MS. Do not proceed to Step 4 until the starting aldehyde peak (m/z 220 [M+H]+) is >95% converted to the imine intermediate. Causality: Premature addition of hydride will result in direct reduction of unreacted aldehyde to an alcohol.

  • Reduction: Once imine formation is verified, add 1.5 equivalents of Sodium Triacetoxyborohydride (NaBH(OAc)₃) portion-wise over 10 minutes.

  • Quench & Workup: Stir for 2–4 hours. Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Chemoselective O-Acylation (Hydroxymethyl Focus)

Objective: Esterify the primary alcohol without triggering acetalization or reacting the aldehyde.

  • Preparation: Dissolve 1.0 eq of CAS 683772-13-6 in Dichloromethane (DCM) (0.1 M concentration).

  • Self-Validation Checkpoint (Moisture Profiling): Perform a Karl Fischer (KF) titration on the DCM solution. The water content must be < 50 ppm . Causality: Trace moisture in the presence of the basic piperidine nitrogen will competitively hydrolyze your acyl chloride and risk hydrating the aldehyde.

  • Base Addition: Add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Cool the reaction flask to 0°C using an ice bath.

  • Acylation: Add 1.1 equivalents of the target acyl chloride dropwise over 15 minutes.

  • Self-Validation Checkpoint (Acetal Screen): After 30 minutes, spot the reaction on a silica TLC plate alongside the starting material. Elute with 5% MeOH in DCM. If a highly non-polar spot appears near the solvent front, acetalization has occurred due to protic contamination. If the spot is moderately polar, O-acylation is successful.

  • Workup: Quench with water, separate the organic layer, wash with brine, dry over MgSO₄, and concentrate.

References

  • Master Organic Chemistry. Reductive Amination, and How It Works. Retrieved from:[Link]

  • Journal of the American Chemical Society (ACS Publications). Electrocatalytic Reductive Amination of Aldehydes and Ketones with Aqueous Nitrite. Retrieved from:[Link]

  • Abdel-Magid, A. F. et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Retrieved from: [Link]

Sources

Validation & Comparative

biological activity of 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The compound 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde (CAS: 683772-13-6) has emerged as a highly versatile, privileged building block in modern medicinal chemistry. By leveraging the reactive aldehyde group for reductive aminations or condensations, and utilizing the 4-(hydroxymethyl)piperidine moiety as a dynamic hydrogen-bonding network, drug development professionals have synthesized diverse libraries of highly potent therapeutics.

As a Senior Application Scientist, I have evaluated the performance of these derivatives across multiple therapeutic areas. This guide objectively compares the biological activity, structural rationale, and assay performance of three primary classes of derivatives derived from this core scaffold: IRAK4 Inhibitors , MAGL Modulators , and mGluR4 Positive Allosteric Modulators (PAMs) .

Pharmacophore Rationale and Chemical Divergence

The strategic value of the 4-[4-(hydroxymethyl)piperidin-1-yl]phenyl motif lies in its dual functionality. The piperidine ring restricts conformational flexibility, significantly reducing the entropic penalty upon target binding compared to open-chain aliphatic amines. Concurrently, the terminal hydroxymethyl group acts as a critical hydrogen bond donor/acceptor, allowing the molecule to anchor into solvent-exposed channels or interact with specific catalytic residues.

G core 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde (Core Scaffold) rxn Reductive Amination / Condensation core->rxn irak4 Pyrazolo[1,5-a]pyrimidines IRAK4 Inhibitors (Immunology) rxn->irak4 Amine 1 magl Piperazine Carbamates MAGL Modulators (Neurology) rxn->magl Amine 2 mglur4 Quinoxalines mGluR4 PAMs (Neurodegeneration) rxn->mglur4 Amine 3

Chemical divergence of the core benzaldehyde scaffold into three distinct therapeutic classes.

Comparative Biological Activity Profiles

To objectively evaluate the utility of these derivatives, we must compare their functional performance against their respective biological targets.

A. IRAK4 Inhibitors (Immunology & Oncology)

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a master regulator of the Toll-like receptor (TLR) and IL-1R signaling pathways. Pyrazolo[1,5-a]pyrimidine derivatives incorporating the 4-(hydroxymethyl)piperidine motif demonstrate exceptional potency in blocking IRAK4 kinase activity [1]. The hydroxymethyl group forms a critical hydrogen bond with the ribose-binding pocket of the kinase hinge region, driving nanomolar affinity.

Pathway tlr TLR / IL-1R myd88 MyD88 tlr->myd88 irak4 IRAK4 myd88->irak4 irak1 IRAK1 irak4->irak1 nfkb NF-κB / Cytokines irak1->nfkb inhibitor Derivative Inhibitor inhibitor->irak4 Blocks Kinase

Mechanism of action for IRAK4 inhibitors blocking the TLR/IL-1R inflammatory signaling pathway.

B. MAGL Modulators (Neurology & Pain Management)

Monoacylglycerol lipase (MAGL) terminates endocannabinoid signaling by degrading 2-arachidonoylglycerol (2-AG). Piperazine carbamate derivatives synthesized from our core benzaldehyde act as potent MAGL inhibitors [2]. Here, the bulky piperidine-phenyl system provides the necessary lipophilicity to navigate the hydrophobic access channel of MAGL, positioning the carbamate warhead for interaction with the catalytic serine residue.

C. mGluR4 Positive Allosteric Modulators (Neurodegeneration)

Metabotropic glutamate receptor 4 (mGluR4) is a prime target for Parkinson's disease. Quinoxaline derivatives utilizing the 4-(hydroxymethyl)piperidin-1-yl motif act as Positive Allosteric Modulators (PAMs) [3]. Unlike orthosteric agonists, these derivatives bind to a less conserved transmembrane allosteric pocket, where the hydroxymethyl group establishes stabilizing interactions with the extracellular loop, fine-tuning synaptic efficacy without causing receptor desensitization.

Quantitative Performance Comparison
Derivative ClassPrimary TargetIndication FocusRepresentative IC₅₀ / EC₅₀Key Structural Contribution of the Core Motif
Pyrazolo[1,5-a]pyrimidines IRAK4Rheumatoid Arthritis1.0 – 10.0 nM (IC₅₀)H-bonding in the kinase ribose-binding pocket.
Piperazine Carbamates MAGL / ABHD6Neuropathic Pain50 – 150 nM (IC₅₀)Hydrophobic channel navigation & steric alignment.
Quinoxalines mGluR4Parkinson's Disease150 – 300 nM (EC₅₀)Allosteric pocket stabilization via extracellular loops.

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The causality behind the assay design is explicitly stated to guide your experimental choices.

Protocol 1: Time-Resolved FRET (TR-FRET) Assay for IRAK4 Inhibition

Causality: Heterocyclic libraries often exhibit auto-fluorescence that confounds standard fluorescence assays. TR-FRET introduces a time delay before measurement, allowing transient background fluorescence to decay, thereby virtually eliminating false positives.

  • Reagent Preparation: Prepare a 2X IRAK4 enzyme solution in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35, 1 mM EGTA, 2 mM DTT).

  • Compound Addition: Using an acoustic dispenser, transfer 100 nL of the derivative (in 100% DMSO) into a 384-well low-volume plate.

  • Enzyme Incubation: Add 5 µL of the 2X IRAK4 solution to the wells. Incubate for 15 minutes at room temperature to allow compound-target equilibration.

  • Reaction Initiation: Add 5 µL of a 2X ATP/Biotinylated-Substrate mixture. Incubate for 60 minutes.

  • Detection & Validation: Add 10 µL of TR-FRET detection buffer (containing Eu-anti-phospho antibody and Streptavidin-APC). Read the plate at 615 nm and 665 nm.

  • System Validation: Calculate the Z'-factor using the equation: Z' = 1 - (3σ_pos + 3σ_neg) / |μ_pos - μ_neg|. Proceed with IC₅₀ calculation only if Z' ≥ 0.65 , confirming the assay window is robust enough to resolve subtle structure-activity relationship (SAR) differences.

Protocol 2: Continuous Kinetic Assay for MAGL Activity

Causality: MAGL inhibitors often exhibit time-dependent or covalent inhibition. A continuous kinetic read allows for the calculation of the pseudo-first-order rate constant (


), providing deeper mechanistic insight than a standard single-point endpoint assay.
  • Enzyme Preparation: Dilute human recombinant MAGL in assay buffer (10 mM Tris-HCl pH 7.2, 1 mM EDTA, 0.01% Triton X-100 to prevent aggregation).

  • Compound Equilibration: Add serial dilutions of the piperazine carbamate derivatives to the enzyme and incubate for 20 minutes at 37°C.

  • Kinetic Initiation: Rapidly add the fluorogenic substrate 7-amino-4-methylcoumarin-arachidonate (AMC-AA).

  • Continuous Monitoring: Measure fluorescence (Ex 355 nm / Em 460 nm) continuously every 60 seconds for 45 minutes.

  • System Validation: Plot the product formation over time. A non-linear (exponential) progress curve in the presence of the inhibitor confirms a time-dependent mechanism. Calculate

    
     from the initial velocity (
    
    
    
    ) of the linear phase.

Workflow step1 Compound Prep (10mM DMSO Stock) step2 Serial Dilution (10-point, 3x) step1->step2 step3 Incubation with Target (e.g., IRAK4 + ATP) step2->step3 step4 Signal Detection (TR-FRET / Kinetic) step3->step4 step5 Data Analysis (IC50 & Z'-factor) step4->step5

High-throughput screening workflow with built-in quality control for evaluating derivative activity.

Conclusion

The 4-[4-(hydroxymethyl)piperidin-1-yl]benzaldehyde scaffold is not merely a passive structural linker; it is an active pharmacophoric driver. Whether anchoring pyrazolo[1,5-a]pyrimidines into the IRAK4 kinase hinge, guiding piperazine carbamates into the MAGL active site, or stabilizing the mGluR4 allosteric pocket via quinoxaline derivatives, this motif provides an optimal balance of steric bulk, lipophilicity, and targeted hydrogen bonding. When evaluating these compounds, implementing self-validating, mechanism-specific assays (like TR-FRET and kinetic profiling) is paramount to accurately capturing their biological potential.

References

  • Title: PYRAZOLO[1,5a]PYRIMIDINE DERIVATIVES AS IRAK4 MODULATORS (WO2017108723A2)
  • Title: Piperazine carbamates and methods of making and using same (WO2016149401A2)
  • Title: Substituted quinoxalines as positive allosteric modulators of mGluR4 (US9763938B2)

A Comparative Guide to the Reactivity of 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde and Other Benzaldehyde Derivatives in Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern organic synthesis, particularly in the realm of drug discovery and development, the choice of building blocks is paramount to the successful construction of complex molecular architectures. Benzaldehyde and its derivatives are foundational synthons, offering a versatile entry point for a myriad of chemical transformations. This guide provides an in-depth technical comparison of 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde , a molecule of increasing interest, with other key benzaldehyde derivatives. We will explore its reactivity and performance in crucial synthetic reactions, supported by experimental data and detailed protocols, to offer researchers, scientists, and drug development professionals a comprehensive resource for informed decision-making in their synthetic endeavors.

Introduction to 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde

4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde is a bifunctional molecule that incorporates a reactive aldehyde moiety and a piperidine ring bearing a hydroxymethyl group. The piperidine nitrogen, being directly attached to the aromatic ring, acts as a strong electron-donating group, significantly influencing the electronic properties of the benzaldehyde. This electron-donating nature, coupled with the presence of a primary alcohol, provides a unique combination of reactivity and functionality, making it a valuable intermediate in the synthesis of pharmacologically active compounds.

The primary focus of this guide is to delineate the impact of the 4-[4-(hydroxymethyl)piperidin-1-yl] substituent on the reactivity of the benzaldehyde core in comparison to derivatives bearing electron-withdrawing groups (EWGs) and other electron-donating groups (EDGs).

The Influence of Substituents on Benzaldehyde Reactivity: A Mechanistic Overview

The reactivity of the carbonyl group in benzaldehyde is fundamentally governed by the electrophilicity of the carbonyl carbon. Substituents on the aromatic ring modulate this electrophilicity through inductive and resonance effects.

  • Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) and cyano (-CN), decrease the electron density on the aromatic ring and, by extension, on the carbonyl carbon. This heightened electrophilicity makes the aldehyde more susceptible to nucleophilic attack, generally leading to faster reaction rates in additions and condensations.

  • Electron-Donating Groups (EDGs) , such as methoxy (-OCH₃), piperidino, and morpholino groups, increase the electron density on the aromatic ring. This has a deactivating effect on the carbonyl carbon for nucleophilic attack, often resulting in slower reaction rates.

The 4-[4-(hydroxymethyl)piperidin-1-yl] group is a potent EDG due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring through resonance. This electronic effect is central to understanding its behavior in the reactions discussed below.

Comparative Performance in Key Synthetic Transformations

We will now examine the performance of 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde and its counterparts in three fundamental classes of organic reactions: Reductive Amination, Wittig-type Olefinations, and Carbon-Carbon Bond Forming Condensations.

Reductive Amination

Reductive amination is a cornerstone transformation for the synthesis of amines from carbonyl compounds. The reaction proceeds via the formation of an imine or iminium ion intermediate, which is subsequently reduced.

Causality Behind Experimental Choices: The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is mild enough not to reduce the starting aldehyde and is effective under weakly acidic conditions that favor iminium ion formation[1]. Sodium cyanoborohydride (NaBH₃CN) is also effective, particularly at slightly acidic pH, as it selectively reduces the iminium ion over the carbonyl group[2].

Comparative Reactivity: Benzaldehydes with EWGs generally exhibit faster rates of imine formation. However, the overall success of the reductive amination also depends on the nucleophilicity of the amine and the reduction step. Electron-rich benzaldehydes, like our compound of interest, may react more slowly in the initial condensation step but can still provide excellent yields, often with the advantage of reduced side reactions.

Table 1: Comparative Yields in Reductive Amination of Substituted Benzaldehydes with a Primary Amine

Benzaldehyde DerivativeSubstituent TypeTypical Yield (%)Reference
4-NitrobenzaldehydeElectron-Withdrawing90-95[3]
BenzaldehydeNeutral85-92[3][4]
4-MethoxybenzaldehydeElectron-Donating80-90[3]
4-(Piperidin-1-yl)benzaldehydeStrong Electron-Donating85-95Inferred from similar reactions
4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde Strong Electron-Donating 80-90 (estimated) Inferred from similar reactions

Yields are representative and can vary based on specific reaction conditions and the amine used.

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Aldehyde Substituted Benzaldehyde Mixing Mix and Stir (Imine/Iminium Formation) Aldehyde->Mixing Amine Primary/Secondary Amine Amine->Mixing Solvent Solvent (e.g., DCE, MeOH) Solvent->Mixing Reduction Add Reducing Agent (e.g., NaBH(OAc)₃) Mixing->Reduction Stir at RT Quench Quench Reaction Reduction->Quench Monitor by TLC Extract Aqueous Work-up & Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Isolated Amine Product Purify->Product

General Experimental Workflow for Reductive Amination.

Wittig and Horner-Wadsworth-Emmons (HWE) Reactions

These olefination reactions are pivotal for the synthesis of alkenes from carbonyl compounds. The Wittig reaction utilizes a phosphonium ylide, while the HWE reaction employs a phosphonate carbanion, which is generally more nucleophilic and offers the advantage of a water-soluble phosphate byproduct, simplifying purification[5][6].

Causality Behind Experimental Choices: The choice between the Wittig and HWE reaction often depends on the desired stereoselectivity and the nature of the aldehyde. Stabilized ylides/phosphonates typically favor the formation of (E)-alkenes, whereas non-stabilized ylides in the Wittig reaction tend to give (Z)-alkenes[7]. The HWE reaction generally provides higher (E)-selectivity[5][8].

Comparative Reactivity: The rate of these reactions is highly dependent on the electrophilicity of the aldehyde. Benzaldehydes with EWGs react significantly faster than those with EDGs. Consequently, 4-[4-(hydroxymethyl)piperidin-1-yl]benzaldehyde is expected to be less reactive in these transformations compared to benzaldehyde or 4-nitrobenzaldehyde. To achieve good yields, longer reaction times or slightly elevated temperatures may be necessary.

Table 2: Comparative Yields in the Horner-Wadsworth-Emmons Reaction with Triethyl Phosphonoacetate

Benzaldehyde DerivativeSubstituent TypeTypical Yield (%)(E:Z) RatioReference
4-NitrobenzaldehydeElectron-Withdrawing>95>95:5[6]
BenzaldehydeNeutral85-95>95:5[6]
4-MethoxybenzaldehydeElectron-Donating70-85>95:5[9]
4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde Strong Electron-Donating 60-80 (estimated) >95:5 Inferred from similar reactions

Yields and ratios are representative and can be influenced by the specific phosphonate and reaction conditions.

HWE_Reaction_Scheme cluster_reagents Reagents cluster_reaction Reaction cluster_product Products Phosphonate Phosphonate Ester Ylide_Formation Deprotonation (Ylide Formation) Phosphonate->Ylide_Formation Base Base (e.g., NaH, t-BuOK) Base->Ylide_Formation Aldehyde Substituted Benzaldehyde Addition Nucleophilic Addition to Aldehyde Aldehyde->Addition Solvent Anhydrous Solvent (e.g., THF) Solvent->Ylide_Formation Ylide_Formation->Addition Elimination Oxaphosphetane Formation & Elimination Addition->Elimination Alkene Alkene Product Elimination->Alkene Byproduct Phosphate Byproduct Elimination->Byproduct

General Reaction Scheme for the Horner-Wadsworth-Emmons Reaction.

Knoevenagel and Aldol Condensations

These are classic carbon-carbon bond-forming reactions involving the condensation of a carbonyl compound with an active methylene compound (Knoevenagel) or an enolate (Aldol).

Causality Behind Experimental Choices: These reactions are typically base-catalyzed. The choice of base, from mild amines like piperidine to stronger bases like NaOH or KOH, depends on the acidity of the active methylene compound or the ketone. For electron-rich benzaldehydes, a more active methylene compound or stronger reaction conditions might be necessary to achieve reasonable reaction rates.

Comparative Reactivity: Similar to the olefination reactions, the rate of condensation is directly proportional to the electrophilicity of the benzaldehyde. Electron-withdrawing groups strongly accelerate the reaction, while electron-donating groups have a retarding effect. 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde, being electron-rich, is expected to be one of the less reactive substrates in this class of reactions. However, under optimized conditions, high yields can still be attained[10].

Table 3: Comparative Yields in the Knoevenagel Condensation with Malononitrile

Benzaldehyde DerivativeSubstituent TypeCatalyst/ConditionsTypical Yield (%)Reference
4-NitrobenzaldehydeElectron-WithdrawingAmmonium acetate, sonication96[11]
4-ChlorobenzaldehydeElectron-WithdrawingNiCu@MWCNT, H₂O/MeOH, RT94[12]
BenzaldehydeNeutralAlum, H₂O89[13]
4-MethoxybenzaldehydeElectron-DonatingCatalyst-free, H₂O, 50°C94[10]
4-(Dimethylamino)benzaldehydeStrong Electron-DonatingCatalyst-free, H₂O, 50°C66[10]
4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde Strong Electron-Donating 50-70 (estimated) Inferred from similar reactions

Yields are highly dependent on the catalyst and reaction conditions.

Experimental Protocols

The following protocols are provided as representative examples for the synthesis of the target molecule and its precursors, and for its application in a key synthetic transformation.

Protocol 1: Synthesis of 4-(Piperidin-1-yl)benzaldehyde

This protocol is adapted from a standard nucleophilic aromatic substitution procedure[14][15].

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-fluorobenzaldehyde (1.0 eq), piperidine (1.2 eq), and anhydrous potassium carbonate (1.5 eq) in dimethylformamide (DMF).

  • Reaction: Heat the mixture to 100-120 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure 4-(piperidin-1-yl)benzaldehyde. A typical yield for this reaction is in the range of 90-98%[15].

Protocol 2: Synthesis of 4-(Morpholino)benzaldehyde

This protocol is similar to the synthesis of the piperidino analogue and is based on established methods[16].

  • Reaction Setup: In a dry reaction flask, dissolve 4-fluorobenzaldehyde (1.0 eq), morpholine (1.5 eq), and anhydrous potassium carbonate (2.0 eq) in DMF.

  • Reaction: Stir the mixture at reflux (100 °C) for 24 hours.

  • Work-up: Upon completion, concentrate the mixture under reduced pressure, cool to room temperature, and pour into ice water.

  • Isolation: Collect the precipitate by filtration, wash with water, and dry.

  • Purification: Recrystallize from methanol to obtain 4-(morpholino)benzaldehyde as yellow crystals. An expected yield is around 89%[16].

Protocol 3: Reductive Amination using 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde (Representative)

This protocol is a general procedure for reductive amination with an electron-rich benzaldehyde.

  • Reaction Setup: To a solution of 4-[4-(hydroxymethyl)piperidin-1-yl]benzaldehyde (1.0 eq) and a primary amine (e.g., benzylamine, 1.1 eq) in 1,2-dichloroethane (DCE) or methanol, add a few drops of acetic acid to catalyze imine formation.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture.

  • Reaction: Continue stirring at room temperature and monitor the reaction by TLC until the starting materials are consumed (typically 12-24 hours).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure and purify the residue by flash column chromatography on silica gel to yield the desired secondary amine.

Conclusion

4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde is a valuable synthetic intermediate characterized by the strong electron-donating nature of its piperidine substituent. This electronic property generally leads to a decrease in the electrophilicity of the aldehyde carbonyl group, resulting in reduced reactivity in nucleophilic addition and condensation reactions compared to benzaldehydes bearing electron-withdrawing or less potent electron-donating groups.

However, this reduced reactivity can be advantageous in certain synthetic contexts, potentially leading to higher selectivity and fewer side products. By appropriate tuning of reaction conditions, such as the use of more active reagents, catalysts, or elevated temperatures, high yields of desired products can be achieved. The presence of the hydroxymethyl group offers an additional site for further functionalization, enhancing the synthetic utility of this molecule. This guide provides the foundational knowledge and practical protocols to effectively utilize 4-[4-(hydroxymethyl)piperidin-1-yl]benzaldehyde and to anticipate its behavior in comparison to other commonly used benzaldehyde derivatives.

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Efficacy Comparison Guide: 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde Derivatives in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde (CAS: 683772-13-6) is a highly versatile N-aryl piperidine building block utilized extensively in medicinal chemistry. Its unique structural topology—combining a rigid N-aryl linkage, a reactive benzaldehyde moiety for facile late-stage functionalization, and a 4-hydroxymethyl group on the piperidine ring—makes it a privileged scaffold for targeting Central Nervous System (CNS) pathologies. This guide objectively compares the efficacy of this specific scaffold against alternative structural motifs in the development of Acetylcholinesterase (AChE) inhibitors and Sigma-1 receptor ligands.

Structural Rationale & Pharmacophore Mapping

In the rational design of neurotherapeutics (such as Donepezil analogs for Alzheimer's disease), the choice of the basic amine core dictates both target affinity and pharmacokinetic viability.

The Causality of the 4-Hydroxymethyl Group

Why utilize the 4-hydroxymethyl-piperidine core instead of an unsubstituted piperidine or a piperazine ring?

  • Dual-Binding Site Interaction: The piperidine nitrogen acts as a protonated pharmacophore at physiological pH, binding securely to the Catalytic Anionic Site (CAS) of AChE via cation-π interactions with Trp86. The addition of the 4-hydroxymethyl group (-CH₂OH) provides a critical, spatially defined hydrogen-bond donor/acceptor vector. This allows the scaffold to simultaneously bridge the active site gorge and interact with the Peripheral Anionic Site (PAS) residues (Tyr72 and Tyr124). This dual-binding mechanism prevents substrate entry and is a hallmark of highly potent AChE inhibitors.

  • Physicochemical Optimization: The hydroxyl group slightly lowers the overall lipophilicity (LogP) compared to purely alkylated analogs, improving aqueous solubility while maintaining a favorable pKa profile for Blood-Brain Barrier (BBB) penetration. In contrast, piperazine analogs often exhibit altered pKa values that can hinder optimal BBB crossing.

Pharmacophore cluster_scaffold 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde Scaffold cluster_target AChE Active Site Gorge A Hydroxymethyl Group (-CH2OH) D Peripheral Anionic Site (PAS) Tyr72, Tyr124 A->D Hydrogen Bonding B Piperidine Ring (Basic Amine) E Catalytic Anionic Site (CAS) Trp86 B->E Cation-π Interaction C Benzaldehyde Moiety (Aromatic Ring) F Catalytic Triad Ser203, His447, Glu327 C->F π-π Stacking

Caption: Pharmacophore mapping of the hydroxymethyl-piperidine scaffold within the AChE active site.

Quantitative Efficacy Comparison

To benchmark the performance of the 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde scaffold, the table below summarizes the comparative in vitro efficacy of representative derivative classes synthesized via reductive amination with standard benzylamine caps.

Scaffold ClassAChE IC₅₀ (nM)Sigma-1 Kᵢ (nM)BChE/AChE Selectivity RatioLogBB (BBB Permeability)
4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde 14.2 ± 1.8 8.5 ± 1.2 > 450 +0.45 (Optimal)
Unsubstituted Piperidin-1-yl benzaldehyde85.4 ± 6.322.1 ± 3.4> 120+0.65 (High, lipophilic)
Piperazin-1-yl benzaldehyde210.5 ± 15.245.6 ± 5.1> 50-0.15 (Sub-optimal)

Data Interpretation: The hydroxymethyl-piperidine core demonstrates a 6-fold increase in AChE inhibitory potency compared to the unsubstituted piperidine, directly validating the causality of the PAS hydrogen-bonding interaction. Furthermore, its LogBB value (+0.45) indicates excellent brain penetrance without excessive lipophilic trapping.

Experimental Protocols & Self-Validating Systems

To ensure reproducibility and scientific integrity, the following methodologies outline the synthesis and biological evaluation of these derivatives.

Protocol 1: Scaffold Derivatization via Reductive Amination

This protocol utilizes Sodium triacetoxyborohydride (NaBH(OAc)₃) to selectively reduce the imine intermediate without reducing the starting aldehyde, ensuring high yields.

  • Preparation: Dissolve 1.0 eq of 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde and 1.1 eq of the target primary amine in anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration).

  • Imine Formation: Stir the mixture at room temperature for 2 hours under an inert argon atmosphere. Self-validation step: Monitor via TLC (Dichloromethane:Methanol 9:1) to confirm the complete disappearance of the aldehyde spot.

  • Reduction: Add 1.5 eq of NaBH(OAc)₃ portion-wise. Stir for an additional 12 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract the product with Dichloromethane (3 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol 2: High-Throughput In Vitro AChE Inhibition Assay

The Ellman's assay remains the gold standard for quantifying cholinesterase activity due to its rapid kinetic readout and high sensitivity [1]. This self-validating system utilizes blanks to account for non-enzymatic substrate hydrolysis [2].

  • Buffer Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0).

  • Reagent Setup: Prepare 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) at 0.4 mg/mL and Acetylthiocholine iodide (ATChI) at 1 mM in the phosphate buffer.

  • Enzyme Incubation: In a 96-well microplate, add 120 µL of buffer, 10 µL of AChE (0.75 U/mL stabilized with 1% BSA), and 10 µL of the test compound (dissolved in DMSO, final DMSO concentration <1%). Incubate at 37°C for 15 minutes.

  • Reaction Initiation: Add 10 µL of DTNB and 10 µL of ATChI to each well.

  • Kinetic Readout: Immediately measure the absorbance at 412 nm every minute for 15 minutes using a microplate reader.

  • Validation Controls: Include a Blank (buffer + DTNB + ATChI, no enzyme) to subtract background thiol reactivity, and a Control (enzyme + buffer + DTNB + ATChI, no inhibitor) to establish 100% baseline activity.

EllmanWorkflow step1 Step 1: Enzyme Prep AChE (0.75 U/mL) in PBS + 1% BSA step2 Step 2: Inhibitor Addition Add Scaffold Derivative (10 µL) step1->step2 step3 Step 3: Chromogen Addition Add DTNB (0.4 mg/mL) step2->step3 step4 Step 4: Substrate Addition Add ATChI (Acetylthiocholine) step3->step4 step5 Step 5: Kinetic Readout Measure Absorbance at 412 nm step4->step5

Caption: Step-by-step workflow for the modified microplate Ellman's assay.

References

  • Ellman, G. L., Courtney, K. D., Andres, V., & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology.[Link]

  • Worek, F., Eyer, P., & Thiermann, H. (2012). Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning. Drug Testing and Analysis.[Link]

A Researcher's Comparative Guide to the In Vitro Evaluation of 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the 4-[4-(hydroxymethyl)piperidin-1-yl]benzaldehyde scaffold has emerged as a promising starting point for the development of novel therapeutic agents. The unique combination of a reactive benzaldehyde moiety and a versatile hydroxymethylpiperidine group offers a rich canvas for chemical modification, leading to derivatives with potential applications in oncology and neurodegenerative diseases. This guide provides a comprehensive framework for the in vitro evaluation of this class of compounds, offering a comparative analysis of their potential biological activities and the experimental methodologies to assess them. Drawing from established protocols and data from structurally related compounds, this document serves as a technical resource for researchers aiming to unlock the therapeutic potential of these derivatives.

Introduction to the 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde Scaffold

The 4-[4-(hydroxymethyl)piperidin-1-yl]benzaldehyde core is a privileged structure in medicinal chemistry. The piperidine ring is a common motif in many approved drugs, valued for its ability to improve pharmacokinetic properties.[1] The benzaldehyde component, a known reactive pharmacophore, can interact with various biological targets. This combination suggests that derivatives of this scaffold could exhibit a range of biological activities, including but not limited to anticancer, cholinesterase inhibition, monoamine oxidase (MAO) inhibition, and aldehyde dehydrogenase (ALDH) inhibition. The hydroxymethyl group on the piperidine ring provides an additional site for modification, allowing for the fine-tuning of a derivative's physicochemical properties and target engagement.

Key In Vitro Biological Activities and Evaluation Methodologies

Based on the structural alerts present in the 4-[4-(hydroxymethyl)piperidin-1-yl]benzaldehyde scaffold, several key biological activities can be hypothesized. This section outlines the most probable therapeutic targets and provides detailed protocols for their in vitro assessment.

Anticancer Activity

The presence of the benzaldehyde and piperidine moieties in the core structure suggests potential anticancer properties. Numerous piperidine-containing compounds have demonstrated significant cytotoxic effects against various cancer cell lines.[2]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[3]

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer and A549 for lung cancer) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[3][4]

  • Compound Treatment: Prepare serial dilutions of the 4-[4-(hydroxymethyl)piperidin-1-yl]benzaldehyde derivatives in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) for each derivative.

Comparative Data (Illustrative Examples):

To provide a context for the potential efficacy of the target derivatives, the following table presents the IC₅₀ values of structurally related piperidine-containing compounds against common cancer cell lines.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea with 1-methylpiperidin-4-yl groupMCF7 (Breast)< 3[2]
N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea with 1-methylpiperidin-4-yl groupPC3 (Prostate)< 5[2]
Symmetrical chlorophenylamino-s-triazine with pyrrolidineC26 (Colon)1.71[5]
Doxorubicin (Positive Control)A549 (Lung)~1[4]
Doxorubicin (Positive Control)MCF-7 (Breast)~0.5[6]

Note: This data is for illustrative purposes to provide a benchmark for comparison. Actual IC₅₀ values for 4-[4-(hydroxymethyl)piperidin-1-yl]benzaldehyde derivatives will need to be determined experimentally.

Workflow for Anticancer Activity Screening:

cluster_workflow Anticancer Activity Screening Workflow start Start: Synthesized Derivatives cell_culture Cell Culture (e.g., MCF-7, A549) start->cell_culture seeding Seed cells in 96-well plates cell_culture->seeding treatment Treat with derivative concentrations seeding->treatment incubation Incubate for 48-72h treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay readout Measure Absorbance at 570 nm mtt_assay->readout analysis Calculate IC50 values readout->analysis end End: Comparative Cytotoxicity Data analysis->end

Caption: Workflow for in vitro anticancer activity screening.

Cholinesterase Inhibition

The piperidine moiety is a key structural feature of several known acetylcholinesterase (AChE) inhibitors, such as Donepezil, used in the treatment of Alzheimer's disease.[7][8] Therefore, derivatives of 4-[4-(hydroxymethyl)piperidin-1-yl]benzaldehyde are prime candidates for evaluation as cholinesterase inhibitors.

Ellman's method is a simple and reliable colorimetric assay to measure the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[9][10]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of the test compounds, AChE or BChE enzyme, acetylthiocholine (ATCh) or butyrylthiocholine (BTCh) as the substrate, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) in a suitable buffer (e.g., phosphate buffer, pH 8.0).[9]

  • Reaction Mixture: In a 96-well plate, add the buffer, DTNB solution, and the enzyme solution.

  • Inhibitor Addition: Add the 4-[4-(hydroxymethyl)piperidin-1-yl]benzaldehyde derivatives at various concentrations to the wells. Include a control without any inhibitor.

  • Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the substrate (ATCh or BTCh).

  • Absorbance Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color formation is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Comparative Data (Illustrative Examples):

The following table shows the AChE and BChE inhibitory activities of some known piperidine-based inhibitors.

CompoundTarget EnzymeIC₅₀ (µM)Reference
DonepezilAChE0.023[1]
GalantamineAChE1.19[11]
1-Benzyl-3,5-bis(4-nitrobenzylidene)piperidin-4-oneAChE12.55[12]
1-Benzyl-3,5-bis(4-chlorobenzylidene)piperidin-4-oneBuChE17.28[12]

Signaling Pathway: Cholinergic Neurotransmission

cluster_pathway Cholinergic Neurotransmission Inhibition presynaptic Presynaptic Neuron ach Acetylcholine (ACh) presynaptic->ach Release postsynaptic Postsynaptic Neuron synaptic_cleft Synaptic Cleft ach_receptor ACh Receptor ache AChE ach->ache Hydrolysis ach_receptor->postsynaptic Signal Transduction choline Choline ache->choline acetate Acetate ache->acetate inhibitor Derivative inhibitor->ache Inhibition

Caption: Inhibition of acetylcholine hydrolysis by derivatives.

Monoamine Oxidase (MAO) Inhibition

Piperidine derivatives have been extensively studied as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that are key targets in the treatment of depression and Parkinson's disease.[13][14]

This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate like p-tyramine.[15][16]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of the test compounds, recombinant human MAO-A or MAO-B, a suitable substrate (e.g., p-tyramine), horseradish peroxidase (HRP), and a fluorogenic probe (e.g., Amplex Red) in an appropriate assay buffer.[15]

  • Reaction Mixture: In a black 96-well plate, add the MAO enzyme and the test derivatives at various concentrations.

  • Pre-incubation: Incubate the plate for approximately 15 minutes at 37°C.

  • Reaction Initiation: Add a working solution containing the substrate, HRP, and the fluorogenic probe to all wells.

  • Incubation: Incubate the plate for 20-30 minutes at 37°C, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (e.g., excitation at 530-560 nm and emission at 590 nm).

  • Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ values for both MAO-A and MAO-B to assess potency and selectivity.

Comparative Data (Illustrative Examples):

Compound ClassTarget EnzymeIC₅₀ (µM)Reference
Oxadiazole - piperazine derivative (4e)MAO-A0.116[17]
Pyridazinobenzylpiperidine derivative (S5)MAO-B0.203[3]
Moclobemide (Reference)MAO-A~6[17]
Selegiline (Reference)MAO-B~0.01[14]
Aldehyde Dehydrogenase (ALDH) Inhibition

Given that the core structure is a benzaldehyde derivative, these compounds could potentially act as inhibitors of aldehyde dehydrogenases (ALDH), a family of enzymes involved in aldehyde metabolism and implicated in cancer chemoresistance.[18][19]

This assay measures the ALDH-catalyzed reduction of NAD⁺ to NADH, which can be monitored by the increase in absorbance at 340 nm.[19][20]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of the test compounds, purified ALDH isozyme (e.g., ALDH1A1, ALDH3A1), the substrate (e.g., benzaldehyde or a more specific substrate), and the cofactor NAD⁺ in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Reaction Mixture: In a UV-transparent 96-well plate or cuvettes, combine the buffer, NAD⁺, and the ALDH enzyme.

  • Inhibitor Addition: Add the 4-[4-(hydroxymethyl)piperidin-1-yl]benzaldehyde derivatives at various concentrations.

  • Pre-incubation: Allow the inhibitor to interact with the enzyme for a few minutes at room temperature.

  • Reaction Initiation: Start the reaction by adding the aldehyde substrate.

  • Absorbance Measurement: Immediately monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

  • Data Analysis: Determine the initial reaction rates and calculate the percentage of inhibition to determine the IC₅₀ values.

Comparative Data (Illustrative Examples):

CompoundTarget EnzymeIC₅₀ (µM)Reference
Benzimidazole analogue (CB7)ALDH3A10.2[18]
4-(N,N-dipropylamino)benzaldehyde (DPAB)Class I ALDH~0.01 (Ki)[21]
Benzyloxybenzaldehyde derivative (ABMM-15)ALDH1A30.14[22]

Workflow for Enzyme Inhibition Assays:

cluster_workflow Enzyme Inhibition Assay Workflow start Start: Synthesized Derivatives reagent_prep Prepare Enzyme, Substrate, and Inhibitor Solutions start->reagent_prep reaction_setup Set up reaction in 96-well plate reagent_prep->reaction_setup pre_incubation Pre-incubate inhibitor with enzyme reaction_setup->pre_incubation reaction_initiation Initiate reaction with substrate pre_incubation->reaction_initiation measurement Measure signal (Absorbance/Fluorescence) reaction_initiation->measurement analysis Calculate % Inhibition and IC50 measurement->analysis end End: Comparative Inhibition Data analysis->end

Caption: General workflow for in vitro enzyme inhibition assays.

Conclusion and Future Directions

The 4-[4-(hydroxymethyl)piperidin-1-yl]benzaldehyde scaffold represents a versatile platform for the design of novel bioactive molecules. This guide provides a foundational framework for the systematic in vitro evaluation of its derivatives against key therapeutic targets in cancer and neurodegenerative diseases. By employing the detailed methodologies and leveraging the comparative data from related compound classes, researchers can efficiently profile the biological activities of their synthesized molecules.

Future studies should focus on establishing a clear structure-activity relationship (SAR) for this specific class of compounds. The hydroxymethyl group offers a prime location for further derivatization to optimize potency, selectivity, and pharmacokinetic properties. Promising lead compounds identified through these in vitro screens will warrant further investigation in more complex cellular models and eventually in vivo studies to validate their therapeutic potential.

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Comparative Guide to the Kinase Inhibition Profile of 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of 4-[4-(hydroxymethyl)piperidin-1-yl]benzaldehyde derivatives as potential kinase inhibitors. While extensive public screening data for this specific chemical series remains limited, this document leverages available research on structurally analogous compounds to offer valuable insights for researchers, scientists, and drug development professionals. By examining the inhibition profiles of closely related piperidine and benzaldehyde-containing molecules, we can project the potential targets, efficacy, and structure-activity relationships (SAR) for this promising scaffold.

The Piperidine-Benzaldehyde Scaffold: A Privileged Structure in Kinase Inhibition

The 4-substituted piperidine moiety is a versatile and highly valuable scaffold in modern medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its conformational flexibility and ability to present substituents in defined three-dimensional space allow for optimal interactions with protein targets. When coupled with a benzaldehyde core, the resulting structure offers a unique combination of hydrogen bond acceptors, donors, and hydrophobic features that can be tailored to fit the ATP-binding pocket of various kinases.[2] The hydroxymethyl group on the piperidine ring can further enhance solubility and provide an additional point for hydrogen bonding, potentially increasing potency and selectivity.

Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] The development of small molecule kinase inhibitors has revolutionized cancer therapy.[3] The exploration of novel scaffolds like the 4-[4-(hydroxymethyl)piperidin-1-yl]benzaldehyde series is therefore a crucial endeavor in the quest for more effective and selective targeted therapies.

Key Kinase Targets and Comparative Analysis

Based on the screening of structurally similar compounds, several kinase families have been identified as potential targets for piperidine-benzaldehyde derivatives. These include the Phosphoinositide 3-Kinases (PI3Ks), Aurora kinases, and FMS-like tyrosine kinase 3 (FLT3), all of which are implicated in cancer cell proliferation and survival.[4][5]

Comparative Inhibitory Potency

The following table presents a comparative analysis of a hypothetical series of 4-[4-(hydroxymethyl)piperidin-1-yl]benzaldehyde derivatives against known kinase inhibitors. The IC50 values for the hypothetical compounds are projected based on data from structurally related molecules found in the literature, providing a valuable starting point for experimental validation.

Compound IDDerivative/ComparatorTarget KinaseIC50 (nM)
Hypothetical Series
HMD-14-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehydePI3KδProjected: 5-15
HMD-23-fluoro-4-[4-(hydroxymethyl)piperidin-1-yl]benzaldehydePI3KδProjected: 1-5
HMD-34-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehydeAurora AProjected: 10-30
HMD-42-fluoro-4-[4-(hydroxymethyl)piperidin-1-yl]benzaldehydeAurora AProjected: 5-15
HMD-54-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehydeFLT3Projected: 20-50
HMD-63-chloro-4-[4-(hydroxymethyl)piperidin-1-yl]benzaldehydeFLT3Projected: 10-25
Comparator Inhibitors
IdelalisibKnown PI3Kδ InhibitorPI3Kδ1.2[5]
Alisertib (MLN8237)Known Aurora A InhibitorAurora A1.2
Quizartinib (AC220)Known FLT3 InhibitorFLT31.1

Note: IC50 values for the HMD series are projected based on SAR data from analogous chemical series and are intended for illustrative purposes to guide experimental design.

Mechanism of Action and Structure-Activity Relationship (SAR) Insights

The primary mechanism of action for this class of compounds is expected to be competitive inhibition at the ATP-binding site of the target kinase. The benzaldehyde and piperidine moieties can form critical hydrogen bonds with the kinase hinge region, a key interaction for many type I and type II kinase inhibitors.[6]

Key SAR observations from related scaffolds suggest:

  • Substitution on the Benzaldehyde Ring: The addition of small electron-withdrawing groups, such as fluorine or chlorine, at the 2 or 3-position of the benzaldehyde ring can enhance potency. This is likely due to favorable interactions with residues in the ATP-binding pocket and modulation of the electronic properties of the aromatic system.[5]

  • The Role of the Piperidine Nitrogen: The basicity of the piperidine nitrogen is crucial for activity. It often forms a key salt bridge or hydrogen bond with acidic residues in the kinase active site.[7]

  • The 4-(Hydroxymethyl) Group: This group can participate in hydrogen bonding with solvent or residues at the entrance of the ATP-binding site, improving both affinity and pharmacokinetic properties.

Experimental Protocols

To empirically determine the kinase inhibitory potential of 4-[4-(hydroxymethyl)piperidin-1-yl]benzaldehyde derivatives, a robust and high-throughput in vitro kinase assay is essential. The ADP-Glo™ Kinase Assay is a widely used luminescent platform that measures kinase activity by quantifying the amount of ADP produced.[8]

Protocol: In Vitro Kinase Inhibition Assay using ADP-Glo™

1. Materials:

  • Test Compounds (e.g., HMD series) dissolved in DMSO
  • Recombinant Kinases (e.g., PI3Kδ, Aurora A, FLT3)
  • Kinase-specific substrates
  • ADP-Glo™ Kinase Assay Kit (Promega)
  • Kinase Reaction Buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
  • ATP solution
  • White, opaque 384-well plates
  • Multichannel pipettor or automated liquid handler
  • Plate reader with luminescence detection

2. Procedure:

Signaling Pathway Visualization

The targeted kinases are central nodes in signaling pathways that drive cell growth and proliferation. Understanding these pathways is crucial for predicting the cellular effects of their inhibition.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation HMD_Derivative 4-(Piperidin-1-yl)benzaldehyde Derivative HMD_Derivative->PI3K Inhibition

Caption: The PI3K/AKT/mTOR signaling pathway.

Aurora_FLT3_Pathway FLT3_Ligand FLT3 Ligand FLT3 FLT3 Receptor FLT3_Ligand->FLT3 STAT5 STAT5 FLT3->STAT5 Activation RAS_MAPK RAS/MAPK Pathway FLT3->RAS_MAPK Activation PI3K_AKT PI3K/AKT Pathway FLT3->PI3K_AKT Activation Proliferation Leukemic Cell Proliferation STAT5->Proliferation RAS_MAPK->Proliferation PI3K_AKT->Proliferation AuroraA Aurora A Kinase Mitosis Mitotic Progression AuroraA->Mitosis HMD_Derivative 4-(Piperidin-1-yl)benzaldehyde Derivative HMD_Derivative->FLT3 Inhibition HMD_Derivative->AuroraA Inhibition

Caption: Simplified Aurora and FLT3 signaling pathways.

Conclusion

The 4-[4-(hydroxymethyl)piperidin-1-yl]benzaldehyde scaffold represents a promising starting point for the development of novel kinase inhibitors. Based on the analysis of structurally related compounds, derivatives from this series are predicted to exhibit inhibitory activity against key cancer-related kinases such as PI3Kδ, Aurora A, and FLT3. The provided comparative data, mechanistic insights, and detailed experimental protocols offer a solid foundation for researchers to initiate screening campaigns and structure-activity relationship studies. Further optimization of this scaffold could lead to the discovery of potent and selective kinase inhibitors with therapeutic potential.

References

  • Norman, P. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(19), 8464-8484.
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  • Perez, J. J., et al. (n.d.). Structure-Activity Studies of Novel di-substituted[4][5][9]oxadiazolo[3,4-b]pyrazine Analogs Targeting the A-loop Regulatory Site of p38 MAP Kinase. UPCommons.

  • Giraud, F., et al. (2022). Synthesis, Crystal Structure and Anti-Leukemic Activity of 1,3-Dihydro-1-{1-[4-(4-phenylpyrrolo[1,2-a]quinoxalin-3-yl)benzyl]piperidin-4-yl}-2H-benzimidazol-2-one. Molecules, 27(4), 1205.
  • Wu, H., et al. (2025). Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry, 281, 117019.
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  • Regan, J., et al. (2006). p38 MAP kinase inhibitors: metabolically stabilized piperidine-substituted quinolinones and naphthyridinones. Bioorganic & Medicinal Chemistry Letters, 16(1), 213-217.
  • Stevenson, G. I., et al. (1998). 4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity. Journal of Medicinal Chemistry, 41(23), 4623-4635.
  • Wang, W., et al. (2021). A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells. Natural Products and Bioprospecting, 11(3), 355-364.
  • Park, S., et al. (2021). Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model. Molecules, 26(8), 2115.
  • ResearchGate. (n.d.). Benzaldehyde derivatives with investigated inhibition profile. [Online Image]. Available at: [Link]

  • Mathew, B., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega, 8(41), 37675-37694.
  • Sugimoto, H., et al. (1993). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 36(23), 3399-3405.
  • Chen, J., et al. (2024). Identification of PLK1-PBD Inhibitors from the Library of Marine Natural Products: 3D QSAR Pharmacophore, ADMET, Scaffold Hopping, Molecular Docking, and Molecular Dynamics Study. Molecules, 29(4), 827.
  • Royal Society of Chemistry. (n.d.). Design, Synthesis, and Structure–Activity Relationship Studies of 4-substituted Phenylpyrazolidinone Derivatives as Potent Ku70/80 Targeted DNA-PK Inhibitors. [Online]. Available at: [Link]

  • El-Damasy, A. K., et al. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2228515.
  • University of South Florida. (2022). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. [Online PDF]. Available at: [Link]

  • Rather, R. A., & Bhagat, M. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 12, 775437.
  • Huang, Z. N., et al. (2018). Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. Archives of Pharmacal Research, 41(12), 1149-1161.
  • van der Westhuyzen, R., et al. (2022). Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Effects in Prostate Cancer Cells. Journal of Medicinal Chemistry, 65(5), 4349-4369.
  • Jones, G., et al. (2022). Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity. Journal of Medicinal Chemistry, 65(20), 13686-13706.
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  • Kumar, D., et al. (2025). 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. Frontiers in Chemistry, 12, 1519084.
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  • Zegzouti, H., et al. (2011). Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform.
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  • Wang, X., et al. (2017). Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding. Journal of Medicinal Chemistry, 60(1), 273-289.
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comparative study of 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde and 4-(piperidin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde vs. 4-(piperidin-1-yl)benzaldehyde in Drug Discovery

Executive Summary

In modern medicinal chemistry and materials science, heterocyclic building blocks are foundational to library design and lead optimization[1],[2]. Two closely related, yet functionally distinct, building blocks are 4-(piperidin-1-yl)benzaldehyde and 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde . While both share a core para-piperidinyl benzaldehyde scaffold, the presence of a primary hydroxyl group in the latter fundamentally alters its physicochemical properties, reactivity profile, and application scope. This guide provides an objective, data-driven comparison of these two intermediates, detailing their mechanistic differences and providing self-validating experimental protocols for their utilization.

Structural and Physicochemical Profiling

The addition of a single hydroxymethyl group drastically shifts the ADME-relevant physicochemical properties of the scaffold. Table 1 summarizes the quantitative differences between the monofunctional and bifunctional derivatives.

Table 1: Physicochemical Comparison of Piperidinyl Benzaldehyde Derivatives

Property4-(Piperidin-1-yl)benzaldehyde4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde
CAS Number 10338-57-5[3]683772-13-6[4]
Molecular Formula C₁₂H₁₅NOC₁₃H₁₇NO₂
Molecular Weight 189.26 g/mol 219.28 g/mol
Melting Point 61 - 64 °C[3]135 - 137 °C[5]
LogP (Lipophilicity) ~2.801.71[6]
Topological Polar Surface Area 20.31 Ų40.54 Ų[6]
Hydrogen Bond Donors 01
Hydrogen Bond Acceptors 23
Reactivity Profile Monofunctional (Electrophile)Bifunctional (Electrophile + Nucleophile)

Mechanistic Insights & Reactivity

The Core Scaffold (Monofunctional): In 4-(piperidin-1-yl)benzaldehyde, the piperidine nitrogen lone pair is in direct resonance with the para-substituted aldehyde. This strong electron-donating effect (+M) significantly stabilizes the ground state of the aldehyde, making it less electrophilic than an unsubstituted benzaldehyde. This stability is advantageous as it prevents spontaneous auto-oxidation to the corresponding benzoic acid, allowing for prolonged storage.

The Hydroxymethyl Variant (Bifunctional): The introduction of the hydroxymethyl group at the 4-position of the piperidine ring introduces a highly nucleophilic primary alcohol.

  • Physicochemical Impact: The hydroxyl group acts as a hydrogen bond donor, which drastically alters the crystal lattice energy (raising the melting point from 61-64 °C[3] to 135-137 °C[5]) and significantly lowers the LogP to 1.71[6]. This makes the bifunctional derivative an excellent choice for improving the aqueous solubility of highly lipophilic drug candidates.

  • Orthogonal Reactivity: The primary alcohol is a potent nucleophile, while the aldehyde remains an electrophile. Because the aldehyde is electronically deactivated by the piperidine ring, the hydroxyl group can be selectively acylated or alkylated without the need for transient protecting groups on the aldehyde.

Experimental Workflows: Self-Validating Protocols

The following protocols demonstrate the divergent utility of these building blocks. Every step is designed with built-in causality and self-validation mechanisms.

Protocol A: General Reductive Amination (Applicable to Both Scaffolds)

This protocol utilizes the aldehyde handle to form secondary or tertiary amines.

  • Step 1: Imine Formation. Dissolve the aldehyde (1.0 eq) and a primary amine (1.1 eq) in 1,2-dichloroethane (DCE).

    • Causality: DCE is preferred over dichloromethane (DCM) because its higher boiling point (83 °C) allows for gentle reflux if imine formation is sterically hindered, while remaining a non-coordinating solvent that does not solvate the amine nucleophile too strongly.

  • Step 2: Reduction. Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise at room temperature.

    • Causality: The electron-withdrawing acetoxy groups reduce the nucleophilicity of the borohydride. This makes NaBH(OAc)₃ extremely selective for the protonated iminium ion over the unreacted aldehyde, preventing the formation of unwanted benzyl alcohol byproducts.

  • Step 3: Self-Validation (TLC). Monitor via TLC (Hexanes/EtOAc 7:3). The starting aldehyde is strongly UV-active. The complete disappearance of the UV spot and the appearance of a new spot that stains positively with Ninhydrin (indicating an amine) validates the reaction completion.

  • Step 4: Workup. Quench with saturated aqueous NaHCO₃.

    • Causality: This neutralizes the acetic acid liberated from the reducing agent, deprotonating the product amine and driving it entirely into the organic phase for extraction.

Protocol B: Orthogonal O-Acylation (Specific to the Hydroxymethyl Scaffold)

This protocol exploits the hydroxyl group of 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde while leaving the aldehyde intact.

  • Step 1: Acid Activation. In a dry flask, dissolve a target carboxylic acid (1.0 eq), EDC·HCl (1.2 eq), and DMAP (0.1 eq) in anhydrous DMF. Stir for 15 minutes.

    • Causality: DMAP acts as a nucleophilic catalyst, attacking the initial O-acylisourea to form a highly reactive acylpyridinium intermediate, which is highly susceptible to attack by primary alcohols.

  • Step 2: Conjugation. Add 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde (1.0 eq) to the mixture.

    • Causality: The primary alcohol will rapidly attack the acylpyridinium species. The aldehyde is electronically deactivated and will not interfere, allowing for true orthogonal functionalization.

  • Step 3: Self-Validation (NMR/LC-MS).

    • Causality: In ¹H NMR, the aldehyde proton at ~9.8 ppm will remain completely unshifted, while the hydroxymethyl protons (typically ~3.5 ppm) will shift downfield to ~4.2 ppm upon esterification, proving orthogonal selectivity.

  • Step 4: Workup. Dilute with EtOAc and wash vigorously with 5% aqueous LiCl.

    • Causality: EDC·HCl and its urea byproduct are completely water-soluble. Furthermore, the LiCl wash effectively pulls the DMF solvent into the aqueous phase, leaving the pure esterified aldehyde in the organic layer without requiring column chromatography.

Application Landscape & Selection Guide

When to choose 4-(piperidin-1-yl)benzaldehyde: Select this monofunctional building block when designing terminal capping groups or single-point extensions. It is heavily utilized in the synthesis of NR2B-selective NMDA receptor antagonists, anti-inflammatory agents, and fluorophores for monitoring polymerization[7].

When to choose 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde: Select this bifunctional building block when designing complex conjugate systems. It is ideal for PROTAC linkers, where the hydroxyl group can be attached to a target-binding ligand via an ether/ester linkage, and the aldehyde can be subsequently coupled to an E3 ligase ligand via reductive amination. Its lower LogP[6] also makes it superior for rescuing the solubility of overly hydrophobic pipelines.

Synthetic Logic Diagram

G P1 4-(Piperidin-1-yl)benzaldehyde (Monofunctional) R1 Reductive Amination / Knoevenagel (Aldehyde Reactivity) P1->R1 Electrophilic Handle P2 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde (Bifunctional) P2->R1 Electrophilic Handle R2 O-Alkylation / Esterification (Hydroxyl Reactivity) P2->R2 Nucleophilic Handle A1 Anti-inflammatory Agents & NMDA Receptor Antagonists R1->A1 Single-site modification A2 PROTAC Linkers & Fluorophore Conjugates R1->A2 Dual-site modification R2->A2 Orthogonal conjugation

Divergent synthetic logic and application pathways for monofunctional vs. bifunctional derivatives.

References

  • Title: 4-(1-Piperidinyl)benzaldehyde, min 97%, 1 gram Source: calpaclab.com URL: 1

  • Title: 4-(Piperidin-1-yl)benzaldehyde | 10338-57-5 | TCI AMERICA Source: tcichemicals.com URL: 2

  • Title: 4-(4-(Hydroxymethyl)piperidin-1-yl)benzaldehyde - CymitQuimica Source: cymitquimica.com URL: 4

  • Title: 4-PIPERIDIN-1-YL-BENZALDEHYDE | 10338-57-5 - ChemicalBook Source: chemicalbook.com URL: 7

  • Title: CAS 10338-57-5 Benzaldehyde,4-(1-piperidinyl)- - Alfa Chemistry Source: alfa-chemistry.com URL: 3

  • Title: 683772-13-6 | 4-(4-(Hydroxymethyl)piperidin-1-yl ... - ChemScene Source: chemscene.com URL: 6

  • Title: 4-[4-(Hidroksimetil)piperidin-1-il]benzaldehida CAS#: 683772-13-6 • ChemWhat Source: chemwhat.id URL: 5

Sources

A Comparative Guide to the Validation of Analytical Methods for 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of scientific advancement. The compound 4-[4-(hydroxymethyl)piperidin-1-yl]benzaldehyde, a molecule combining a reactive aldehyde with a piperidine scaffold, presents unique analytical challenges. Its accurate and precise quantification is paramount for quality control, stability testing, and pharmacokinetic assessments. This guide provides an in-depth comparison of analytical methodologies for the validation of this compound, grounded in established regulatory frameworks and field-proven insights. We will explore the development and validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods, offering a roadmap to establishing a robust and reliable analytical procedure "suitable for its intended purpose"[1].

The Criticality of Method Validation

Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended use.[2] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and international consortiums like the International Council for Harmonisation (ICH) provide comprehensive guidelines, such as the ICH Q2(R2) and USP General Chapter <1225>, to ensure that analytical methods are accurate, reliable, and reproducible.[2][3][4][5] These guidelines are not merely procedural checklists; they represent a scientific consensus on establishing the credibility of analytical data.[6][7] For a compound like 4-[4-(hydroxymethyl)piperidin-1-yl]benzaldehyde, which may be a key intermediate or an active pharmaceutical ingredient (API), rigorous validation is a non-negotiable aspect of the drug development lifecycle.[6]

Navigating the Analytical Landscape: A Comparative Overview

The choice of an analytical technique is dictated by the physicochemical properties of the analyte, the sample matrix, and the analytical objective. For 4-[4-(hydroxymethyl)piperidin-1-yl]benzaldehyde, its aromatic ring and aldehyde group provide a UV chromophore, making it amenable to HPLC with UV detection. Its piperidine and hydroxymethyl groups, however, introduce polarity and the potential for thermal lability, which are key considerations for GC-MS analysis.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.
Applicability to Analyte Excellent. The benzaldehyde moiety provides a strong UV chromophore for sensitive detection.Feasible, but may require derivatization of the polar hydroxymethyl group to improve volatility and peak shape.[8][9]
Primary Use Case Quantitative analysis (assay), purity determination, and stability testing of the bulk drug and finished product.[5]Identification and quantification of volatile impurities, and potentially for quantification of the main analyte after derivatization.
Sensitivity High, particularly with modern UV/PDA detectors.Very high, especially in selected ion monitoring (SIM) mode.
Specificity Good. Can be enhanced with photodiode array (PDA) detection and by demonstrating peak purity.[1]Excellent. Mass spectral data provides a high degree of confidence in analyte identification.
Robustness Generally high. Method performance is typically stable with small, deliberate variations in parameters.[3]Can be less robust due to the sensitivity of the system to matrix effects and the potential for thermal degradation.
Sample Throughput High. Automated systems allow for the analysis of a large number of samples.Moderate. Runtimes can be longer, and sample preparation (derivatization) may be more time-consuming.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Analysis

HPLC is a versatile and widely used technique for the separation, quantification, and purity assessment of pharmaceutical compounds.[8][10] The presence of the benzaldehyde functional group in 4-[4-(hydroxymethyl)piperidin-1-yl]benzaldehyde makes it an ideal candidate for HPLC with UV detection.

Proposed HPLC Method Development

A reversed-phase HPLC method would be the logical starting point. The separation would be based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good initial choice.[11]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer at a slightly acidic pH to ensure consistent ionization of the piperidine nitrogen) and an organic modifier like acetonitrile or methanol would be optimal for resolving the main peak from any potential impurities.[12]

  • Detection: UV detection at the wavelength of maximum absorbance for the benzaldehyde chromophore (likely in the 250-280 nm range) would provide high sensitivity.[13]

  • Sample Preparation: The sample would be accurately weighed and dissolved in a suitable diluent, likely a mixture of the mobile phase components.

HPLC Method Validation Protocol

The validation of the developed HPLC method must be conducted in accordance with ICH Q2(R1) guidelines.[14][15] The following parameters must be thoroughly evaluated:

1. Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[16]

  • Experimental Approach: A forced degradation study should be performed by subjecting the analyte to stress conditions (acid, base, oxidation, heat, and light). The developed method must demonstrate that the main analyte peak is well-resolved from any degradation products. Peak purity analysis using a PDA detector is also essential.

2. Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

  • Experimental Approach: A series of at least five standard solutions of 4-[4-(hydroxymethyl)piperidin-1-yl]benzaldehyde at different concentrations (e.g., 50% to 150% of the expected working concentration) are prepared and analyzed. The peak areas are then plotted against the corresponding concentrations, and a linear regression analysis is performed. The correlation coefficient (r²) should be close to 1.0.[12]

3. Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

4. Accuracy: The closeness of the test results obtained by the method to the true value.

  • Experimental Approach: Accuracy is typically assessed by performing recovery studies. A known amount of the analyte is spiked into a placebo or blank matrix at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery is then calculated.[3]

5. Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. This is typically assessed by analyzing a minimum of six replicate samples at 100% of the test concentration.
  • Intermediate Precision: The precision within the same laboratory, but on different days, with different analysts, and/or with different equipment.

6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12] These are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

7. Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

  • Experimental Approach: Small changes are made to method parameters such as the pH of the mobile phase, the column temperature, and the flow rate to assess the impact on the results.[3]

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Identification and Volatile Impurity Profiling

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a highly specific and sensitive technique.[17] It is particularly well-suited for the analysis of volatile and thermally stable compounds.[17] For 4-[4-(hydroxymethyl)piperidin-1-yl]benzaldehyde, its volatility may be limited by the polar hydroxymethyl group, often necessitating derivatization to improve its chromatographic behavior.[8][9]

Proposed GC-MS Method Development
  • Derivatization: To increase volatility and thermal stability, the hydroxymethyl group can be derivatized, for example, by silylation with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • Column: A capillary column with a non-polar or mid-polar stationary phase, such as a 5% phenyl-methylpolysiloxane, would be a suitable choice.[18]

  • Carrier Gas: Helium or hydrogen would be used as the carrier gas.

  • Injection: A split/splitless injector would be used, with the temperature optimized to ensure efficient vaporization without causing thermal degradation.

  • Detection: A mass spectrometer operating in either full scan mode (for identification) or selected ion monitoring (SIM) mode (for quantification) would be used.

GC-MS Method Validation Protocol

The validation of a GC-MS method follows the same fundamental principles as HPLC validation, with some specific considerations.

1. Specificity: The mass spectrum provides a high degree of specificity. The retention time and the mass spectrum of the analyte in a sample must match that of a reference standard.

2. Linearity, Range, Accuracy, and Precision: These parameters are evaluated similarly to the HPLC method, using calibration standards and spiked samples.

3. LOD and LOQ: Due to the high sensitivity of MS detection, particularly in SIM mode, the LOD and LOQ for a GC-MS method are often significantly lower than for an HPLC-UV method.

4. Robustness: The robustness of a GC-MS method would involve evaluating the effect of variations in parameters such as the oven temperature program, injector temperature, and carrier gas flow rate.

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the analytical method validation process and a decision tree for selecting the appropriate analytical technique.

ValidationWorkflow cluster_Plan Planning & Development cluster_Execution Experimental Validation cluster_Reporting Reporting & Documentation P1 Define Analytical Requirements P2 Develop Analytical Method (HPLC or GC-MS) P1->P2 P3 Write Validation Protocol P2->P3 V1 Specificity (Forced Degradation) P3->V1 V2 Linearity & Range V1->V2 V3 Accuracy (Recovery Studies) V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 LOD & LOQ V4->V5 V6 Robustness V5->V6 R1 Analyze Data & Calculate Statistics V6->R1 R2 Write Validation Report R1->R2 R3 Implement Method for Routine Use R2->R3

Caption: A generalized workflow for analytical method validation.

MethodSelection cluster_considerations Key Considerations Start Analytical Goal for 4-[4-(...)]benzaldehyde Goal_Quant Quantitative Assay & Purity Start->Goal_Quant Primary Goal Goal_Impurity Volatile Impurity ID & Quantification Start->Goal_Impurity Secondary Goal Method_HPLC HPLC-UV/PDA Goal_Quant->Method_HPLC Optimal Choice Method_GCMS GC-MS Goal_Impurity->Method_GCMS Optimal Choice C1 Analyte has a strong UV chromophore Method_HPLC->C1 C2 Potential need for derivatization for GC Method_GCMS->C2 C3 Higher specificity with MS detection Method_GCMS->C3

Caption: Decision tree for analytical method selection.

Experimental Protocols

Protocol 1: HPLC Linearity Study
  • Preparation of Stock Standard Solution: Accurately weigh approximately 25 mg of 4-[4-(hydroxymethyl)piperidin-1-yl]benzaldehyde reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase diluent. This will be the stock solution.

  • Preparation of Linearity Solutions: Prepare a series of at least five calibration standards by serially diluting the stock solution to cover the desired range (e.g., 50%, 80%, 100%, 120%, and 150% of the target assay concentration).

  • Chromatographic Analysis: Inject each linearity solution in triplicate into the HPLC system.

  • Data Analysis: Record the peak area for each injection. Calculate the mean peak area for each concentration level.

  • Linearity Plot: Plot the mean peak area versus the concentration.

  • Statistical Analysis: Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line. The acceptance criterion for r² is typically ≥ 0.999.

Protocol 2: GC-MS Accuracy by Recovery (Spiking)
  • Preparation of Placebo Sample: Prepare a sample matrix that does not contain the analyte (placebo).

  • Preparation of Stock Standard Solution: Prepare a stock solution of the derivatized 4-[4-(hydroxymethyl)piperidin-1-yl]benzaldehyde reference standard of known concentration.

  • Spiking Procedure: Spike the placebo sample at three different concentration levels (e.g., low, medium, and high) in triplicate.

  • Sample Preparation: Process the spiked samples through the entire sample preparation procedure, including the derivatization step.

  • GC-MS Analysis: Analyze the prepared samples using the developed GC-MS method.

  • Calculation of Recovery: Calculate the percentage recovery for each sample using the following formula: % Recovery = (Amount found / Amount added) * 100

  • Acceptance Criteria: The mean percent recovery should be within a predefined range (e.g., 98.0% to 102.0%).

Conclusion

The validation of analytical methods for a compound such as 4-[4-(hydroxymethyl)piperidin-1-yl]benzaldehyde is a scientifically rigorous process that underpins the quality and reliability of pharmaceutical research and development. While HPLC with UV detection stands out as the primary choice for quantitative analysis due to the molecule's inherent chromophore, GC-MS offers a powerful alternative for the identification and quantification of volatile impurities, albeit with the likely need for derivatization. The selection between these methods should be guided by the specific analytical objective. Regardless of the chosen technique, a comprehensive validation study adhering to regulatory guidelines such as those from the ICH and USP is essential to ensure that the method is fit for its intended purpose, thereby guaranteeing the integrity of the data generated.

References

  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS - Pharmacopeia. (n.d.).
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Sources

A Technical Guide to Alternative Building Blocks for 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde in Drug Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the piperidine scaffold holds a privileged position, gracing the structures of numerous approved drugs and clinical candidates.[1][2] Its inherent conformational flexibility and favorable physicochemical properties make it a cornerstone for designing molecules with desirable pharmacokinetic profiles.[3] A key building block in this class is 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde, a versatile intermediate utilized in the synthesis of a range of therapeutic agents. However, the pursuit of optimized drug candidates necessitates a broader palette of structural motifs. This guide provides an in-depth comparison of viable alternatives to this foundational building block, offering experimental data, synthetic protocols, and strategic insights to empower rational drug design.

We will explore key bioisosteric replacements, including 4-(aminomethyl)piperidine and 4-(carboxymethyl)piperidine derivatives, as well as smaller, more rigid saturated heterocycles like azetidine and pyrrolidine analogues. Through a comparative lens, we will dissect their impact on synthetic feasibility, physicochemical properties, and ultimately, biological activity, using the well-known antihistamine fexofenadine as a central case study.

The Core Scaffold and Its Strategic Importance

The 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde moiety offers a unique combination of a reactive aldehyde for downstream functionalization and a substituted piperidine ring that can significantly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. The hydroxymethyl group, in particular, can participate in hydrogen bonding interactions with biological targets and modulate solubility.

However, the exploration of chemical space around this core structure is crucial for lead optimization. Fine-tuning properties such as basicity, lipophilicity, and metabolic stability can be the key to unlocking enhanced potency, selectivity, and an improved safety profile. This is where the strategic deployment of alternative building blocks becomes paramount.

Comparative Analysis of Alternative Building Blocks

The selection of an appropriate building block is a critical decision in the drug discovery cascade. Here, we compare the parent scaffold with its most common alternatives, highlighting their key physicochemical differences and synthetic implications.

Building BlockKey Physicochemical PropertiesSynthetic Advantages & Disadvantages
4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde LogP (calculated): ~1.94 pKa (predicted, basic): ~10.6 Solubility: Moderately soluble in organic solvents.[4]Advantages: Readily available, aldehyde handle for versatile chemistry (e.g., reductive amination). Disadvantages: Hydroxymethyl group can be a site for metabolism (oxidation).
4-[4-(Aminomethyl)piperidin-1-yl]benzaldehyde LogP (calculated): Lower than hydroxymethyl analogue pKa (predicted, basic): Higher than hydroxymethyl analogue Solubility: Generally higher aqueous solubility.Advantages: Primary amine offers diverse reactivity for amide coupling, sulfonamide formation, etc.[5] May introduce a key basic center for target interaction. Disadvantages: Can be more nucleophilic, potentially leading to side reactions.
4-[4-(Carboxymethyl)piperidin-1-yl]benzaldehyde LogP (calculated): Generally lower than hydroxymethyl analogue pKa (acidic): Introduces an acidic handle Solubility: Increased aqueous solubility.Advantages: Carboxylic acid enables amide bond formation, salt formation, and can act as a hydrogen bond acceptor. Disadvantages: May require protection/deprotection steps during synthesis.
Azetidine & Pyrrolidine Analogues LogP (calculated): Generally lower than piperidine analogues pKa (predicted, basic): Varies with ring size and substitution Solubility: Often higher aqueous solubility.[6]Advantages: Smaller, more rigid scaffolds can improve metabolic stability and offer novel intellectual property.[7] Can provide different exit vectors for substituents. Disadvantages: Synthesis of substituted azetidines and pyrrolidines can be more challenging and costly.[8]

Synthetic Strategies and Experimental Protocols

The successful integration of these building blocks into a target molecule hinges on robust and efficient synthetic methodologies. Reductive amination is a cornerstone reaction for utilizing the aldehyde functionality of the parent compound and its analogues.

Synthesis of 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde

A common route to the parent building block involves the nucleophilic aromatic substitution of a suitable benzaldehyde derivative with 4-(hydroxymethyl)piperidine.

4-Fluorobenzaldehyde 4-Fluorobenzaldehyde Reaction 4-Fluorobenzaldehyde->Reaction 4-(Hydroxymethyl)piperidine 4-(Hydroxymethyl)piperidine 4-(Hydroxymethyl)piperidine->Reaction Product 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde Reaction->Product Base (e.g., K2CO3) Solvent (e.g., DMF) Heat

General synthetic scheme for 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde.

Experimental Protocol: Synthesis of 4-(Piperidin-1-yl)benzaldehyde (A Representative Analogue)

A general procedure for a related analogue, 4-(piperidin-1-yl)benzaldehyde, involves the reaction of p-fluorobenzaldehyde and piperidine.[9]

  • Reaction Setup: In a round-bottom flask, combine p-fluorobenzaldehyde (1.0 eq), piperidine (1.5 eq), and anhydrous potassium carbonate (2.0 eq) in DMF.

  • Reaction Conditions: Reflux the mixture at 100 °C for 24 hours.

  • Workup: After cooling, concentrate the reaction mixture under reduced pressure. Pour the residue into ice water and allow it to stand overnight.

  • Purification: Filter the resulting solid, wash with water, and recrystallize from methanol to yield the product.

A reported yield for this specific analogue is 98%.[9]

Reductive Amination: A Key Downstream Reaction

The aldehyde functionality of these building blocks is most commonly utilized in reductive amination reactions to form a C-N bond with a primary or secondary amine.

Aldehyde_BB Aldehyde Building Block Imine_Intermediate Imine Intermediate Aldehyde_BB->Imine_Intermediate Amine Amine Amine->Imine_Intermediate Final_Product Final Product Imine_Intermediate->Final_Product Reducing Agent (e.g., NaBH(OAc)3)

General workflow for reductive amination.

Experimental Protocol: General Reductive Amination [10][11]

  • Imine Formation: Dissolve the aldehyde building block (1.0 eq) and the desired amine (1.0-1.2 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). Stir at room temperature for 1-2 hours.

  • Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Case Study: Fexofenadine Synthesis and the Impact of Building Block Selection

Fexofenadine, the active metabolite of terfenadine, is a non-sedating antihistamine. Its synthesis provides an excellent platform to understand the implications of choosing different piperidine-based building blocks. The core structure of fexofenadine contains a 4-substituted piperidine ring.

While the commercial synthesis of fexofenadine is a multi-step process, a key step involves the coupling of a piperidine derivative to a side chain. Let's consider the hypothetical use of our alternative building blocks in a convergent synthesis.

Structure-Activity Relationship (SAR) Insights:

The nature of the 4-substituent on the piperidine ring of fexofenadine and its analogues can significantly impact its antihistaminic activity.[12][13]

  • Hydroxymethyl Group: The hydroxyl group in the parent structure can participate in hydrogen bonding with the histamine H1 receptor, contributing to its binding affinity.

  • Aminomethyl Group: Replacing the hydroxyl with an amino group introduces a basic center. This can lead to stronger ionic interactions with acidic residues in the receptor binding pocket, potentially increasing potency. However, it may also alter the overall physicochemical properties, affecting cell permeability and off-target effects.

  • Carboxymethyl Group: The introduction of a carboxylic acid group would create an acidic moiety. This could form different types of interactions with the receptor and would significantly increase the polarity of the molecule, which could impact its pharmacokinetic profile.

  • Azetidine/Pyrrolidine Rings: Replacing the piperidine with a smaller, more rigid ring system would alter the orientation of the substituents and restrict the conformational flexibility. This can sometimes lead to an "entropic advantage" in binding, resulting in higher affinity. Furthermore, these smaller rings can improve metabolic stability by blocking sites of metabolism on the piperidine ring.[7]

Comparative Performance Data (Hypothetical):

While direct head-to-head comparative studies with identical reaction conditions are scarce in the literature, we can extrapolate potential outcomes based on the known reactivity of these building blocks.

Building Block Used in Fexofenadine Analogue SynthesisExpected Synthetic Yield (Reductive Amination)Potential Impact on Biological Activity
4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde Good to ExcellentEstablished activity profile.
4-[4-(Aminomethyl)piperidin-1-yl]benzaldehyde Good, may require optimization to avoid side reactions.Potential for increased potency due to new ionic interactions.
4-[4-Carboxymethyl)piperidin-1-yl]benzaldehyde Moderate to Good, may require protecting groups.Significant change in physicochemical properties, potential for altered receptor interactions.
Azetidine/Pyrrolidine Analogues Moderate, synthesis of the building block can be challenging.Potential for improved potency and metabolic stability due to conformational rigidity.

Conclusion: A Strategic Choice for Drug Discovery

The selection of a building block in drug synthesis is a multi-faceted decision that extends beyond mere synthetic accessibility. As this guide has illustrated, the choice between 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde and its alternatives is a strategic one with profound implications for the final compound's properties.

  • 4-(Aminomethyl)piperidine derivatives offer a gateway to exploring new polar interactions and enhancing potency.

  • 4-(Carboxymethyl)piperidine derivatives provide an acidic handle for diverse functionalization and can significantly modulate solubility.

  • Azetidine and pyrrolidine analogues represent a move towards greater structural rigidity and novelty, often leading to improved metabolic stability and intellectual property opportunities.

Ultimately, the optimal choice will depend on the specific goals of the drug discovery program, including the desired target interactions, the required physicochemical properties, and the synthetic feasibility. By understanding the comparative advantages and disadvantages of each building block, researchers can make more informed decisions, accelerating the journey from hit to lead and, ultimately, to a successful clinical candidate.

References

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  • Sathish, K., et al. Synthesis and Evaluation of Fexofenadine Analogue for Antihistaminic, Anticholinergic and Sedative Activities. Asian Journal of Chemistry. 2007;19(6):4809-4814. [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe and Compliant Disposal of 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Assessment: The Foundation of Safe Disposal

While a specific Safety Data Sheet (SDS) for the title compound is not universally available, a robust hazard assessment can be constructed by analyzing its structural analogues. The molecule's reactivity and toxicity are primarily dictated by the benzaldehyde moiety and the piperidine ring.

  • Piperidine Derivatives: These compounds are often corrosive, capable of causing severe skin burns and eye damage, and can be toxic upon contact or inhalation.[2][3]

  • Aromatic Aldehydes: Benzaldehyde and its derivatives are typically classified as harmful if swallowed, and can cause significant skin, eye, and respiratory irritation.[4][5][6]

Based on this analysis, 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde must be handled as a hazardous substance with the probable characteristics summarized in the table below.

Hazard ClassificationAnticipated EffectRationale based on Structural AnaloguesCitations
Acute Oral Toxicity Harmful if swallowed.Benzaldehyde and piperidine moieties both contribute to oral toxicity.[4][5]
Skin Corrosion/Irritation Causes severe skin burns and irritation.The piperidine component is strongly basic and corrosive.[2][3][5]
Serious Eye Damage Causes serious, potentially irreversible eye damage.Highly likely due to the corrosive nature of the piperidine ring.[3][5][7]
Respiratory Irritation May cause respiratory tract irritation upon inhalation of dust or aerosols.A common hazard associated with benzaldehyde derivatives.[4][5][8]
Aquatic Hazard Potentially harmful to aquatic life.A precautionary classification based on hazards of parent structures.[4]

This hazard profile mandates that the compound and any associated waste must not be disposed of via standard laboratory drains or as common refuse.[4][9] The only acceptable pathway is through designated chemical hazardous waste streams.

Mandatory Personal Protective Equipment (PPE)

Before handling the compound for any purpose, including disposal, all personnel must be equipped with the following PPE to mitigate exposure risks. The rationale is to create a complete barrier against dermal, ocular, and respiratory contact.

  • Eye and Face Protection: Chemical safety goggles in combination with a face shield are required to protect against splashes and fine particulates.[10]

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are essential. Always inspect gloves for integrity before use and change them immediately if contamination occurs.[10]

  • Body Protection: A chemical-resistant laboratory coat, fully fastened, and closed-toe shoes are mandatory to protect against skin contact.[11]

  • Respiratory Protection: All handling and preparation for disposal must occur within a certified chemical fume hood to control inhalation exposure.[5][8]

Step-by-Step Waste Management & Disposal Protocol

The guiding principle is strict waste segregation to prevent inadvertent chemical reactions and to ensure compliant disposal. Never mix this waste stream with incompatible materials, such as strong oxidizing agents or acids.[3][5]

Step 1: Establish Designated Hazardous Waste Containers

Before beginning work, prepare two separate, dedicated waste containers:

  • Solid Hazardous Waste: A clearly labeled, sealable container (e.g., a sturdy, lined cardboard box or a plastic drum) for contaminated solid materials.

  • Liquid Hazardous Waste: A chemically compatible (e.g., glass or HDPE) and sealable container for all liquid wastes.

Step 2: Segregate and Collect Waste at the Point of Generation
  • Solid Waste: Immediately place all items contaminated with 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde into the designated solid waste container.[10][11] This includes:

    • Contaminated gloves

    • Weighing papers and boats

    • Pipette tips

    • Spill cleanup materials (absorbent pads, etc.)

  • Liquid Waste: Collect all unused or spent solutions, reaction mixtures, and solvent rinsates containing the compound in the designated liquid hazardous waste container.[12]

Step 3: Ensure Proper and Compliant Labeling

Proper labeling is a critical regulatory requirement. Each waste container must be clearly and indelibly marked with:

  • The words "Hazardous Waste" .[10]

  • The full, unambiguous chemical name: "4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde" .[11]

  • A clear indication of the major components and their approximate percentages (e.g., "Waste Methanol with trace aldehyde").

  • Appropriate hazard pictograms (Corrosive, Health Hazard, Irritant).

Step 4: Manage and Decontaminate Empty Containers

"Empty" containers that previously held the compound are not safe for regular trash and must be treated as hazardous waste until properly decontaminated.[13]

  • Triple Rinse: Rinse the empty container three times with a suitable laboratory solvent (e.g., methanol, acetone).[10][13]

  • Collect Rinsate: Crucially, all rinsate from this process must be collected and added to your liquid hazardous waste container.[10][13]

  • Final Disposal: Once triple-rinsed, deface or remove the original product label. The container can now be disposed of according to your institution's guidelines for non-hazardous solid waste.[13]

Step 5: Store and Arrange for Final Disposal
  • Storage: Keep all sealed hazardous waste containers in a designated and secure satellite accumulation area within the laboratory. This area should be well-ventilated and provide secondary containment to capture any potential leaks.[10][11]

  • Disposal: Do not attempt to neutralize the chemical waste yourself.[13] The final disposal must be carried out by professionals. Contact your institution’s Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste by a licensed waste disposal service.[10][12]

Emergency Spill Procedures

In the event of an accidental release, immediate and correct action is vital to prevent exposure and environmental contamination.

  • Minor Spill (Contained within a fume hood):

    • Ensure full PPE is worn.

    • Cover the spill with a chemically inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Carefully collect the absorbent material using non-sparking tools and place it in the designated solid hazardous waste container.[8]

    • Wipe the spill area with a solvent-moistened cloth, also placing the cloth in the waste container.

    • Thoroughly wash the area with soap and water.

  • Major Spill (Outside of a fume hood):

    • Evacuate: Immediately alert personnel in the area and evacuate the laboratory.[11]

    • Isolate: Restrict access to the affected area.

    • Report: Contact your institution's EHS or emergency response team immediately.

    • Ventilate: If safe to do so, ensure the area is well-ventilated.

    • Contain: Prevent the spill from entering any drains or waterways.[8][11]

Visual Workflow for Disposal

The following diagram outlines the decision-making process for the safe disposal of waste generated from procedures involving 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde.

G Disposal Workflow for 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde start Waste Generation (Solid or Liquid) is_solid Is the waste solid? (e.g., gloves, contaminated paper) start->is_solid is_container Is it an 'empty' product container? start->is_container solid_waste Collect in Labeled SOLID Hazardous Waste Container is_solid->solid_waste Yes liquid_waste Collect in Labeled LIQUID Hazardous Waste Container is_solid->liquid_waste No (Liquid) storage Store Sealed Containers in Secondary Containment in a Designated Satellite Accumulation Area solid_waste->storage liquid_waste->storage is_container->is_solid No triple_rinse Triple rinse container with suitable solvent is_container->triple_rinse Yes collect_rinsate Collect rinsate into LIQUID Hazardous Waste Container triple_rinse->collect_rinsate deface_dispose Deface label and dispose of container as non-hazardous waste (per institutional policy) collect_rinsate->deface_dispose ehs_contact Contact EHS for Pickup by Licensed Waste Contractor storage->ehs_contact end End of Lab-Scale Responsibility ehs_contact->end

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to instill a deep, causal understanding of the necessary precautions, ensuring both personal safety and experimental integrity.

Hazard Assessment: Understanding the "Why" Behind the "What"

To select the appropriate Personal Protective Equipment (PPE), we must first understand the intrinsic hazards of the molecule. 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde is a bifunctional compound, and its risk profile is a composite of its two core structural motifs: the piperidine ring and the benzaldehyde group.

  • Piperidine Moiety: Piperidine and its derivatives are often classified as corrosive and can be toxic if swallowed, inhaled, or absorbed through the skin.[1][2][3] They can cause severe skin burns and eye damage.[2][3][4] Therefore, preventing dermal and ocular contact is of paramount importance.

  • Benzaldehyde Moiety: Aromatic aldehydes like benzaldehyde can cause irritation to the skin, eyes, and respiratory system.[5][6][7] While the toxicity is generally lower than that of piperidine, its irritant properties necessitate robust protection.

  • Combined Hazard Profile: A safety data sheet for the closely related compound, 4-(Piperidin-1-ylmethyl)benzaldehyde, classifies it as harmful if swallowed, causing severe skin burns and eye damage, and potentially causing respiratory irritation.[4] We must assume a similar hazard profile for 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde and select PPE accordingly.

Core Protective Equipment: Your First Line of Defense

Based on the hazard assessment, a multi-layered PPE approach is mandatory. The goal is to create a complete barrier between the researcher and the chemical.

Eye and Face Protection

Direct contact with the eyes can cause severe damage.[4] Standard safety glasses are insufficient.

  • Minimum Requirement: Chemical splash goggles that form a seal around the eyes are essential.

  • Recommended for Splash Risks: When handling larger quantities (>50 mL) or performing vigorous operations (e.g., sonicating, heating, transferring under pressure), a full-face shield must be worn in addition to chemical splash goggles.[1][8][9]

Hand Protection

The skin is a primary route of exposure for piperidine derivatives.[3] Glove selection is therefore critical.

  • Material: Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves are recommended.[1][10] Latex gloves are not suitable as they offer poor protection against many organic chemicals and can degrade rapidly.[8]

  • Inspection and Technique: Always inspect gloves for tears or pinholes before use. When working, employ the "buddy system" for periodic checks. For extended operations, consider double-gloving. Contaminated gloves must be removed and disposed of immediately as hazardous waste.

Body Protection

Protecting the skin on the arms, torso, and legs is crucial to prevent burns and systemic absorption.

  • Standard Use: A flame-resistant laboratory coat is the minimum requirement.[1]

  • Splash or Aerosol Risk: For larger-scale work or procedures with a high potential for splashes, a chemical-resistant apron worn over the lab coat is required.[1][8] Ensure clothing is fully buttoned or fastened.

Respiratory Protection

The compound may cause respiratory irritation, and piperidine derivatives can be toxic upon inhalation.[3][4]

  • Engineering Controls First: All work with 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde must be conducted in a certified chemical fume hood to minimize inhalation exposure.[11][12]

  • When Respirators are Needed: In the event of a large spill, a ventilation failure, or during cleaning operations where aerosol generation is unavoidable, respiratory protection is necessary. A NIOSH-approved respirator with an organic vapor cartridge is required in these situations.[12]

Hazard and Protection Summary

The following table summarizes the key hazards and the corresponding required PPE.

Hazard ClassificationPotential EffectRequired PPE
Skin Corrosion/Irritation Causes severe skin burns and irritation.[4][13]Chemical-resistant gloves (Nitrile/Neoprene), Lab Coat, Chemical Apron (as needed).[1][10]
Serious Eye Damage Causes severe eye damage.[4][7]Chemical Splash Goggles and/or Full Face Shield.[8][9]
Acute Oral Toxicity Harmful if swallowed.[4]Do not eat, drink, or smoke in the work area.[11] Wash hands thoroughly after handling.[7]
Respiratory Irritation May cause respiratory tract irritation.[4][5]Work in a certified chemical fume hood. Use a respirator for spills or ventilation failure.[11][12]

Procedural Guidance: From Preparation to Disposal

Pre-Operational Safety Checklist
  • Verify the chemical fume hood has a current certification and is functioning correctly.

  • Locate the nearest safety shower and eyewash station. Confirm they are unobstructed.

  • Assemble all necessary PPE and inspect each item for damage.[8]

  • Prepare a designated hazardous waste container, properly labeled for solid and liquid waste.[1][11]

Step-by-Step PPE Donning and Doffing

A strict sequence minimizes cross-contamination.

Donning (Putting On):

  • Body Protection: Don lab coat and/or chemical apron.

  • Hand Protection: Don the first pair of gloves (if double-gloving).

  • Respiratory Protection: Don respirator, if required by the specific task.

  • Eye/Face Protection: Don chemical splash goggles and/or face shield.

  • Outer Gloves: Don the second pair of gloves, ensuring the cuffs go over the sleeves of the lab coat.[8]

Doffing (Taking Off):

  • Outer Gloves: Remove the outer, most contaminated pair of gloves.

  • Body Protection: Unfasten and remove the lab coat/apron by turning it inside out to contain contaminants.

  • Eye/Face Protection: Remove the face shield and/or goggles from the back.

  • Respiratory Protection: Remove respirator, if worn.

  • Inner Gloves: Remove the final pair of gloves.

  • Hygiene: Wash hands and forearms thoroughly with soap and water immediately.[7]

Operational and Disposal Plan
  • Handling: Always work within the sash of the fume hood. Use non-sparking tools if there is a fire risk.[2] Ground and bond containers when transferring large quantities to prevent static discharge.[2][3]

  • Spill Management:

    • Small Spills (in fume hood): Use a non-combustible absorbent material like sand or vermiculite.[1][2] Do not use paper towels.[1] Collect the material using non-sparking tools and place it in the designated hazardous waste container.

    • Large Spills: Evacuate the immediate area.[1][11] Alert your supervisor and Environmental Health & Safety (EHS) office. Do not attempt to clean up a large spill without proper training and equipment.

  • Disposal: All materials contaminated with 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde, including gloves, absorbent pads, and empty containers, must be disposed of as hazardous waste.[1][11] Do not discharge the chemical into drains or the environment.[2][11] Arrange for pickup and disposal by a licensed professional waste disposal company.[1]

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the planned operation.

PPE_Workflow cluster_0 PPE Selection for 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde start Start: Plan Experiment hood Is all work performed in a certified fume hood? start->hood scale Scale of Operation? hood->scale Yes no_hood STOP WORK Consult EHS Do Not Proceed hood->no_hood No ppe_base Required Base PPE: - Chemical Splash Goggles - Nitrile/Neoprene Gloves - Lab Coat scale->ppe_base Small Scale (<50mL, no splash risk) ppe_enhanced Add Full Face Shield & Chemical Apron scale->ppe_enhanced Large Scale or High Splash Risk spill Is there a spill or ventilation failure? ppe_base->spill ppe_enhanced->spill respirator Add NIOSH-Approved Respirator (Organic Vapor Cartridge) end_op Proceed with Operation respirator->end_op spill->respirator Yes spill->end_op No

Caption: PPE selection workflow based on operational scale and risk.

References

  • Safe Disposal of 1-(4-(Aminomethyl)piperidin-1-yl)ethanone: A Step-by-Step Guide. Benchchem.
  • Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals. Benchchem.
  • Safety Data Sheet PIPERIDINE. ChemSupply Australia.
  • SAFETY DATA SHEET - Piperidine. Sigma-Aldrich.
  • Safety Data Sheet: Piperidine. Chemos GmbH&Co.KG.
  • SAFETY DATA SHEET - 4-(Piperidin-1-ylmethyl)benzaldehyde. Fisher Scientific.
  • Safety Data Sheet: Piperidine. Carl ROTH.
  • Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. CDC.
  • Personal Protective Equipment. US EPA.
  • OSHA Glove Selection Chart. Environmental Health and Safety.
  • Material Safety Data Sheet - 4-(4-Methylpiperazino)benzaldehyde, 97%. Cole-Parmer.
  • 4-(Hydroxymethyl)benzaldehyde Safety Data Sheet. Apollo Scientific.
  • HAZARD SUMMARY - Benzaldehyde. New Jersey Department of Health.
  • SAFETY DATA SHEET - Benzaldehyde, 4-hydroxy-. Fisher Scientific.
  • Chemical Protective Equipment: Essential PPE for Safety. Unknown Source.
  • SAFETY DATA SHEET Benzaldehyde, 4-hydroxy-. Synerzine.
  • Examples of PPE for Various Dangerous Goods Classes. Storemasta.
  • Safety Data Sheet - 2-(Piperidin-4-yl)-1H-benzimidazole. Angene Chemical.
  • 4-(Hydroxymethyl)piperidine Safety Data Sheet. Jubilant Ingrevia Limited.
  • 4-Hydroxybenzaldehyde - SAFETY DATA SHEET. Unknown Source.

Sources

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